Product packaging for DS-8895(Cat. No.:CAS No. 1211532-85-2)

DS-8895

Cat. No.: B2882344
CAS No.: 1211532-85-2
M. Wt: 172.57
InChI Key: JQKDQMHAQKONAB-UHFFFAOYSA-N
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Description

DS-8895 is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5ClN2O2 B2882344 DS-8895 CAS No. 1211532-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-methyl-2-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)3-8-6(4)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKDQMHAQKONAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Core Mechanism of DS-8895a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of DS-8895a, an investigational afucosylated humanized monoclonal antibody targeting the EPHA2 receptor. The content herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical and clinical data, experimental methodologies, and the core signaling pathways involved in its anti-tumor activity.

Executive Summary

DS-8895a is an IgG1 monoclonal antibody specifically engineered to target the erythropoietin-producing hepatocellular receptor A2 (EPHA2), a receptor tyrosine kinase frequently overexpressed in a wide array of solid tumors and correlated with poor prognosis.[1][2] The principal mechanism of action of DS-8895a is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][3] This is significantly enhanced through afucosylation, a modification that increases the antibody's binding affinity to the FcγRIIIa receptor on immune effector cells, such as natural killer (NK) cells.[1][2] Preclinical studies have demonstrated its ability to inhibit tumor growth in various cancer models, and early clinical trials have established its safety profile and preliminary efficacy.[1][4][5] However, its clinical development was halted due to limited therapeutic efficacy and low tumor uptake in later clinical trials.[4][6][7]

Core Mechanism of Action: Enhanced ADCC

DS-8895a selectively binds to the extracellular juxtamembrane region of the EPHA2 receptor on cancer cells.[1][3] This binding itself has minimal direct impact on EPHA2 signaling, as DS-8895a only weakly inhibits EPHRIN-A1-mediated phosphorylation of EPHA2 and does not possess complement-dependent cytotoxicity or agonist activity in vitro.[2][8]

The cornerstone of its anti-tumor effect lies in its engineered Fc region. DS-8895a is afucosylated, meaning it lacks fucose in the carbohydrate chains of the Fc region.[1][2] This modification significantly enhances its binding affinity to the FcγRIIIa (CD16) receptor expressed on the surface of immune effector cells, most notably NK cells.[2] This heightened interaction leads to a more robust activation of NK cells, resulting in the release of cytotoxic granules containing perforin and granzymes, which induce apoptosis in the EPHA2-expressing tumor cells.[2]

cluster_0 Tumor Cell cluster_1 NK Cell EPHA2 EPHA2 Receptor DS-8895a DS-8895a DS-8895a->EPHA2 Binds to extracellular domain FcγRIIIa FcγRIIIa (CD16) DS-8895a->FcγRIIIa Afucosylated Fc region binds with high affinity NK_Activation NK Cell Activation FcγRIIIa->NK_Activation Tumor Cell Tumor Cell NK_Activation->Tumor Cell Release of Perforin and Granzymes Apoptosis Apoptosis Tumor Cell->Apoptosis Induces

Diagram 1: Enhanced ADCC Mechanism of DS-8895a.

Preclinical Efficacy

In Vitro ADCC Activity

In vitro studies using EPHA2-positive MDA-MB-231 breast cancer cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells demonstrated that afucosylated DS-8895a exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.[1]

In Vivo Antitumor Activity

DS-8895a has shown significant dose-dependent tumor growth inhibition in xenograft models of human cancers.[1]

Xenograft Model Cell Line Dose Range Key Findings Statistical Significance
Breast CancerMDA-MB-2310.03 - 3 mg/kgDose-dependent tumor growth inhibition.P < 0.0001 (overall); P = 0.0356 (0.03 mg/kg), P = 0.0086 (0.1 mg/kg), P < 0.0001 (0.3, 1, and 3 mg/kg) vs. vehicle.[1][9]
Gastric CancerSNU-1610 mg/kgDose-dependent tumor growth inhibition.P < 0.0001 (overall); P = 0.0006 (10 mg/kg) vs. vehicle.[1]
Gastric Cancer (Combination)SNU-16Not SpecifiedCombination with cisplatin showed better efficacy than monotherapy.Not Specified.[1][3]

Clinical Evaluation

Phase I Dose-Escalation and Expansion Study (NCT02004717)

A first-in-human, two-step, open-label Phase I study was conducted to evaluate the safety, tolerability, and pharmacokinetics of DS-8895a in patients with advanced solid tumors.[2][4][5][8]

Study Phase Patient Population Dose Levels Key Safety Findings Efficacy
Step 1 (Dose Escalation) Advanced solid tumors (n=22)0.1 - 20 mg/kgMTD not reached. One DLT (Grade 4 platelet count decrease) at 20 mg/kg.[2][4][5]13 patients achieved stable disease.[2][5]
Step 2 (Dose Expansion) EPHA2-positive esophageal and gastric cancer (n=15)20 mg/kgGenerally well-tolerated.[2][4][5]One gastric cancer patient achieved a partial response.[2][5]

Drug-related adverse events were experienced by 64.9% of patients, with infusion-related reactions being the most common (51.4%), though manageable.[5]

Phase I Bioimaging and Safety Study (NCT02252211)

This study assessed the safety, biodistribution, and antitumor efficacy of DS-8895a in patients with advanced EphA2 positive cancers.[6]

Cohort Dose Best Response Key Findings
Cohort 1 (n=4)1 mg/kgStable DiseaseNo dose-limiting toxicities.[6]
Cohort 2 (n=3)3 mg/kgProgressive DiseaseLow tumor uptake observed with 89Zr-DS-8895a imaging.[4][6]

The biodistribution data from this study, which indicated low tumor uptake, was a key factor in the decision to halt further development of DS-8895a.[4][6]

Experimental Protocols

In Vivo Xenograft Studies
  • Animal Model: Athymic nude mice.[1]

  • Cell Inoculation: Subcutaneous inoculation of EPHA2-positive human cancer cells (MDA-MB-231 or SNU-16).[1]

  • Treatment: Intravenous administration of DS-8895a at specified doses.

  • Tumor Assessment: Tumor volume measured regularly.

  • Immunohistochemistry: EPHA2 expression in xenograft tumors was confirmed.[1]

Phase I Clinical Trial (NCT02004717)
  • Study Design: Two-step, dose escalation and dose expansion, multicenter, open-label.[5][8]

  • Administration: DS-8895a administered intravenously every 2 weeks.[5][8]

  • Dose Limiting Toxicity (DLT) Assessment: 28-day period.[5][8]

  • Evaluations: Safety, pharmacokinetics, tumor response (RECIST), and potential biomarkers.[5]

  • Pharmacodynamics: Assessed changes in serum inflammatory cytokines and NK cell populations (CD16-positive and CD137-positive).[2][5]

cluster_0 Step 1: Dose Escalation cluster_1 Step 2: Dose Expansion Patients_S1 Patients with Advanced Solid Tumors Dose_Levels 6 Dose Levels (0.1 to 20 mg/kg) Patients_S1->Dose_Levels DLT_Assessment_S1 28-day DLT Assessment Dose_Levels->DLT_Assessment_S1 MTD_Determination Determine MTD and Recommended Dose for Step 2 DLT_Assessment_S1->MTD_Determination Treatment_S2 Administer Recommended Dose from Step 1 MTD_Determination->Treatment_S2 Inform Dose Patients_S2 Patients with EPHA2-positive Esophageal or Gastric Cancer Patients_S2->Treatment_S2 Evaluation_S2 Evaluate Safety, Tolerability, and Efficacy Treatment_S2->Evaluation_S2

Diagram 2: Phase I Clinical Trial Workflow (NCT02004717).

Conclusion

DS-8895a is a precisely engineered afucosylated anti-EPHA2 monoclonal antibody with a primary mechanism of action centered on enhanced ADCC. While preclinical studies demonstrated promising anti-tumor activity, and early clinical trials confirmed its safety and tolerability, the limited therapeutic efficacy and low tumor uptake observed in later-stage clinical investigations led to the discontinuation of its development. The journey of DS-8895a underscores the critical importance of robust tumor targeting and the translation of preclinical potency into clinical benefit. The insights gained from its development, particularly regarding the power of ADCC enhancement and the challenges of antibody tumor penetration, remain valuable for the future design of antibody-based cancer therapeutics.

References

DS-8895a: A Technical Deep Dive into its Binding Affinity for EphA2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding characteristics of DS-8895a, an afucosylated humanized monoclonal antibody targeting the EphA2 receptor, a key player in oncology. The document synthesizes available data on its binding affinity, the experimental methodologies employed for its characterization, and the broader context of the EphA2 signaling pathway.

Executive Summary

DS-8895a is an investigational antibody-drug conjugate designed to target and eliminate cancer cells overexpressing the EphA2 receptor. A critical determinant of its therapeutic potential is its binding affinity and kinetics to EphA2. While preclinical studies have demonstrated its specific binding and potent anti-tumor activity through antibody-dependent cellular cytotoxicity (ADCC), precise quantitative data on its binding affinity, such as the dissociation constant (Kd), have not been made publicly available. This guide provides a comprehensive overview of the known information regarding the binding of DS-8895a to EphA2, including the experimental methods used for its assessment.

Quantitative Binding Affinity Data

Despite extensive research, the specific quantitative binding affinity values (Kd, Kon, Koff) for the interaction between DS-8895a and the EphA2 receptor are not publicly disclosed in the reviewed literature. However, studies have confirmed its high-affinity and specific binding to EphA2-expressing cells.

ParameterValueMethodReference
Dissociation Constant (Kd)Not Publicly AvailableScatchard Analysis[1]
Association Rate Constant (Kon)Not Publicly AvailableNot Specified
Dissociation Rate Constant (Koff)Not Publicly AvailableNot Specified
Qualitative Assessment
Specific BindingConfirmedFlow Cytometry, Scatchard Analysis[1][2]

Experimental Protocols

The primary method cited for determining the binding affinity of DS-8895a to EphA2 is Scatchard analysis . Additionally, flow cytometry has been used to confirm the specific binding of DS-8895a to EphA2-expressing cells.

Scatchard Analysis for Binding Affinity Determination

Scatchard analysis is a graphical method used to determine the affinity (Kd) and the number of binding sites (Bmax) of a ligand for a receptor. The protocol for radiolabeled DS-8895a, as inferred from the available literature, would generally involve the following steps:

  • Radiolabeling of DS-8895a: The antibody is labeled with a radioisotope (e.g., ¹¹¹In, ¹²⁵I, or ⁸⁹Zr) to enable its detection and quantification.

  • Cell Preparation: A fixed number of EphA2-expressing cells (e.g., MDA-MB-231 human breast cancer cells) are prepared for the binding assay.

  • Incubation: The cells are incubated with increasing concentrations of the radiolabeled DS-8895a.

  • Separation of Bound and Free Antibody: After incubation, the cells with bound antibody are separated from the unbound antibody in the supernatant, typically by centrifugation.

  • Quantification: The amount of radioactivity associated with the cell pellet (bound antibody) and in the supernatant (free antibody) is measured using a gamma counter.

  • Data Analysis: The ratio of bound to free antibody is plotted against the concentration of bound antibody. The slope of the resulting linear regression line is equal to -1/Kd, and the x-intercept represents the Bmax.

G Experimental Workflow for Scatchard Analysis cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis radiolabeling Radiolabeling of DS-8895a incubation Incubation of cells with varying concentrations of radiolabeled DS-8895a radiolabeling->incubation cell_prep Preparation of EphA2-expressing cells cell_prep->incubation separation Separation of bound and free antibody incubation->separation quantification Quantification of radioactivity separation->quantification scatchard_plot Scatchard Plot (Bound/Free vs. Bound) quantification->scatchard_plot determination Determination of Kd and Bmax scatchard_plot->determination

Scatchard Analysis Workflow

EphA2 Signaling Pathways

EphA2 signaling is complex, with two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. The overexpression of EphA2 in cancer cells often leads to ligand-independent signaling, which promotes tumor progression.

Canonical (Ligand-Dependent) Signaling

In normal physiological conditions, the binding of its ligand, ephrin-A1, to EphA2 induces receptor clustering and autophosphorylation of tyrosine residues in the cytoplasmic domain. This activation of the kinase domain initiates downstream signaling cascades that are generally tumor-suppressive, leading to the inhibition of cell proliferation and migration through pathways such as Ras/MAPK.

Non-Canonical (Ligand-Independent) Signaling

In many cancers, EphA2 is overexpressed and signals independently of ephrin-A1 binding. This oncogenic signaling is often driven by phosphorylation of Serine 897 by kinases such as AKT, PKA, and RSK. Ligand-independent EphA2 signaling promotes cell migration, invasion, and survival through the activation of pathways including PI3K/AKT/mTOR and Ras/MEK/ERK. DS-8895a is designed to target the overexpressed EphA2 on the surface of cancer cells, leading to their destruction via ADCC, thereby disrupting these pro-tumorigenic signals.

G EphA2 Signaling Pathways in Cancer cluster_membrane Cell Membrane cluster_canonical Canonical (Ligand-Dependent) Signaling cluster_noncanonical Non-Canonical (Ligand-Independent) Signaling EphA2 EphA2 Receptor Canonical_Activation Tyrosine Autophosphorylation EphA2->Canonical_Activation Activates Noncanonical_Activation Serine 897 Phosphorylation (by AKT, PKA, RSK) EphA2->Noncanonical_Activation Overexpression in cancer ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) EphA2->ADCC Mediates EphrinA1 Ephrin-A1 (Ligand) EphrinA1->EphA2 Binds Tumor_Suppression Tumor Suppression (e.g., Ras/MAPK inhibition) Canonical_Activation->Tumor_Suppression Tumor_Progression Tumor Progression (Migration, Invasion, Survival) (e.g., PI3K/AKT/mTOR, Ras/MEK/ERK activation) Noncanonical_Activation->Tumor_Progression DS8895a DS-8895a DS8895a->EphA2 Binds to overexpressed EphA2 on cancer cells

EphA2 Signaling and DS-8895a Mechanism

Conclusion

DS-8895a is a promising therapeutic agent that specifically targets the EphA2 receptor, which is overexpressed in a variety of cancers. While the precise quantitative binding affinity of DS-8895a to EphA2 remains proprietary information, the available data robustly support its high-affinity and specific interaction with its target. The primary mechanism of action is through the induction of a potent ADCC response against EphA2-positive tumor cells. Further disclosure of the kinetic parameters of the DS-8895a-EphA2 interaction would provide a more complete understanding of its pharmacological profile and could aid in the design of future EphA2-targeting therapies.

References

DS-8895: A Technical Overview of a Novel Anti-EphA2 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors.[1][2][3] By binding to the extracellular juxtamembrane region of EphA2, DS-8895a can engage both full-length and truncated, membrane-anchored forms of the receptor.[1][3][4] Its primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][5] Preclinical studies demonstrated significant anti-tumor activity in various cancer models.[1][4][6] However, Phase I clinical trials in patients with advanced solid tumors, while demonstrating a manageable safety profile, showed limited therapeutic efficacy, which was attributed to low tumor uptake.[7][8][9] Consequently, the clinical development of DS-8895a was halted.[7][9] This document provides a comprehensive technical overview of DS-8895a, including its target, mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Target Profile: EphA2

EphA2 is a member of the ephrin family of receptor tyrosine kinases, which are crucial in various developmental processes.[2] In the context of oncology, EphA2 is frequently overexpressed in a wide range of cancers, including breast, gastric, esophageal, and lung cancers, and its elevated expression is often correlated with poor prognosis.[1][5][6][10] EphA2 signaling can be initiated through binding to its principal ligand, ephrin-A1, leading to "forward signaling" in the receptor-expressing cell.[5][11] However, in cancer, EphA2 can also signal independently of ligand binding through interactions with other cell surface receptors and intracellular kinases, a process known as non-canonical signaling.[11] This ligand-independent signaling is often associated with promoting tumor cell proliferation, migration, invasion, and metastasis.[5][11] Furthermore, EphA2 can be cleaved by membrane type-1 matrix metalloproteinase (MT1-MMP), resulting in a truncated, membrane-anchored form that also promotes oncogenic signaling.[1][6] These characteristics make EphA2 an attractive target for cancer therapy.[1][6]

DS-8895a: Mechanism of Action

DS-8895a is a humanized IgG1 monoclonal antibody specifically designed to target EphA2.[1][5] A key feature of DS-8895a is its afucosylated Fc region, a modification that significantly enhances its binding affinity to the FcγRIIIa (CD16) receptor on natural killer (NK) cells.[5] This enhanced binding leads to a marked increase in antibody-dependent cellular cytotoxicity (ADCC), a critical immune-mediated mechanism for eliminating tumor cells.[1][5] Upon binding to EphA2 on the surface of cancer cells, DS-8895a acts as a bridge, recruiting NK cells via its Fc region. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the target cancer cell.[5] Preclinical studies have shown that DS-8895a possesses potent ADCC activity and only weakly inhibits ephrin-A1-mediated phosphorylation of EphA2, indicating that its primary anti-tumor effect is through immune cell engagement rather than direct signaling inhibition.[5]

cluster_0 Mechanism of Action of DS-8895a DS-8895a DS-8895a EphA2 EphA2 on Tumor Cell DS-8895a->EphA2 Binds to Juxtamembrane Region Fc_gamma_RIIIa FcγRIIIa (CD16) DS-8895a->Fc_gamma_RIIIa Afucosylated Fc region binds with high affinity NK_Cell NK Cell ADCC Antibody-Dependent Cellular Cytotoxicity Fc_gamma_RIIIa->ADCC Triggers Apoptosis Tumor Cell Apoptosis ADCC->Apoptosis

Mechanism of Action of DS-8895a

Quantitative Data Summary

Table 1: In Vitro ADCC Activity of DS-8895a
Cell LineEffector CellsDS-8895a EC50 (ng/mL)Parent Antibody EC50 (ng/mL)
MDA-MB-231Human PBMCs (Donor A)8.6105.6
MDA-MB-231Human PBMCs (Donor B)57.1821.9
EC50: Half-maximal effective concentration. PBMCs: Peripheral Blood Mononuclear Cells. Data sourced from[1].
Table 2: In Vivo Anti-Tumor Activity of DS-8895a in Xenograft Models
Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth InhibitionP-value
MDA-MB-231 (Breast Cancer)DS-8895a0.03SignificantP = 0.0356
DS-8895a0.1SignificantP = 0.0086
DS-8895a0.3, 1, 3SignificantP < 0.0001
SNU-16 (Gastric Cancer)DS-8895a10SignificantP = 0.0006
DS-8895a + Cisplatin5 + 10Combination benefit observedP = 0.0284 (vs DS-8895a alone)
Data sourced from[1][6].
Table 3: Phase I Clinical Trial (NCT02004717) - Patient Outcomes
ParameterValue
Number of Patients37
Dose Levels0.1, 0.3, 1, 3, 10, 20 mg/kg (every 2 weeks)
Maximum Tolerated Dose (MTD)Not reached
Dose-Limiting Toxicity (DLT)1 event (Grade 4 platelet count decrease) at 20 mg/kg
Drug-Related Adverse Events (AEs)64.9% of patients
Grade ≥ 3 AEs8.1% of patients
Infusion-Related Reactions51.4% of patients (manageable)
Best Response1 Partial Response (gastric cancer), 13 Stable Disease
Median Progression-Free Survival (PFS)Step 1: 5.9 weeks, Step 2: 6.0 weeks
Data sourced from[10][12].

Experimental Protocols

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To compare the ADCC activity of afucosylated DS-8895a with its fucose-containing parent antibody.

Methodology:

  • Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells were used as target cells.[1]

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors and used as effector cells.[1]

  • Assay Procedure:

    • Target cells were labeled with a fluorescent dye (e.g., calcein-AM).

    • Labeled target cells were incubated with varying concentrations of DS-8895a or the parent antibody.

    • Effector cells were then added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.

    • The co-culture was incubated for a defined period (e.g., 4 hours) at 37°C.

    • Cell lysis, indicative of ADCC, was quantified by measuring the release of the fluorescent dye into the supernatant using a fluorescence plate reader.

    • The percentage of specific lysis was calculated, and the half-maximal effective concentration (EC50) was determined from the dose-response curves.[1]

cluster_1 ADCC Assay Workflow Start Start Label_Target Label MDA-MB-231 (Target Cells) Start->Label_Target Incubate_Antibody Incubate with DS-8895a or Parent Antibody Label_Target->Incubate_Antibody Add_Effectors Add Human PBMCs (Effector Cells) Incubate_Antibody->Add_Effectors Co_culture Co-culture for 4h Add_Effectors->Co_culture Measure_Lysis Measure Fluorescence Release Co_culture->Measure_Lysis Analyze Calculate % Lysis and EC50 Measure_Lysis->Analyze End End Analyze->End

ADCC Assay Workflow
In Vivo Xenograft Tumor Models

Objective: To evaluate the anti-tumor efficacy of DS-8895a in vivo.

Methodology:

  • Animal Model: Athymic nude mice were used.[1][6]

  • Tumor Cell Inoculation:

    • For the breast cancer model, MDA-MB-231 cells were subcutaneously inoculated into the mice.[1][6]

    • For the gastric cancer model, SNU-16 cells were subcutaneously inoculated.[1][6]

  • Treatment:

    • Once tumors reached a palpable size, mice were randomized into treatment and control groups.

    • DS-8895a was administered intravenously at various dose levels (e.g., 0.01 to 10 mg/kg) on a specified schedule.[6]

    • The control group received a vehicle solution.

    • In some studies, DS-8895a was administered in combination with other chemotherapeutic agents like cisplatin.[1][6]

  • Efficacy Assessment:

    • Tumor volume was measured regularly using calipers.

    • At the end of the study, tumors were excised and weighed.

    • Immunohistochemical analysis was performed on tumor tissues to confirm EphA2 expression.[1][6]

    • Statistical analyses were conducted to compare tumor growth between the treatment and control groups.[1][6]

cluster_2 Xenograft Study Workflow Inoculation Subcutaneous Inoculation of Tumor Cells Tumor_Growth Tumor Growth to Palpable Size Inoculation->Tumor_Growth Randomization Randomization of Mice into Groups Tumor_Growth->Randomization Treatment IV Administration of DS-8895a or Vehicle Randomization->Treatment Monitoring Regular Tumor Volume Measurement Treatment->Monitoring Endpoint Tumor Excision and Analysis Monitoring->Endpoint

Xenograft Study Workflow
Phase I Clinical Trial (NCT02004717)

Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of DS-8895a in patients with advanced solid tumors.

Methodology:

  • Study Design: A two-step, open-label, multicenter, dose-escalation and dose-expansion study.[5][10][12]

  • Patient Population:

    • Step 1 (Dose Escalation): Patients with advanced solid tumors.[10][12]

    • Step 2 (Dose Expansion): Patients with EphA2-positive esophageal and gastric cancer.[10][12]

  • Treatment: DS-8895a was administered intravenously every 2 weeks.[10][12]

  • Assessments:

    • Safety: Monitored for adverse events (AEs) and dose-limiting toxicities (DLTs).[10][12]

    • Pharmacokinetics: Serum concentrations of DS-8895a were measured at various time points.[10][12]

    • Tumor Response: Evaluated according to RECIST criteria.[10]

    • Biomarkers: Assessed for changes in serum inflammatory cytokines and peripheral immune cell populations (e.g., NK cells).[10][12]

A parallel Phase I bioimaging trial (NCT02252211) was also conducted to evaluate the biodistribution of DS-8895a using 89Zr-labeled DS-8895a and positron emission tomography (PET) imaging.[7][8]

Conclusion

DS-8895a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with a primary mechanism of action centered on enhanced ADCC. While preclinical data demonstrated promising anti-tumor activity, the translation to clinical efficacy was limited, primarily due to insufficient tumor uptake in human subjects.[7][8] The development of DS-8895a was ultimately discontinued.[7][9] Nevertheless, the study of DS-8895a provides valuable insights into the therapeutic targeting of EphA2 and the challenges associated with antibody-based therapies for solid tumors, highlighting the critical importance of optimizing tumor penetration and biodistribution for successful clinical outcomes.

References

The Enigmatic DS-8895: An Antibody Shrouded in Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

Status: Preclinical

As of late 2025, the antibody designated DS-8895 remains in the preclinical stages of development. Publicly available information regarding its specific structure, target, and mechanism of action is limited. Typically, therapeutic candidates at this early phase are undergoing rigorous in vitro and in vivo studies to establish their safety profile, pharmacokinetics, and preliminary efficacy before advancing to clinical trials.

Detailed experimental protocols and comprehensive quantitative data are not yet available in the public domain. Information is generally disseminated through scientific publications, conference presentations, and company disclosures as the development program matures.

General Antibody-Drug Conjugate (ADC) Structure

While the specific structure of this compound is not disclosed, it is likely to follow the general architecture of an antibody-drug conjugate. This structure is comprised of three key components: a monoclonal antibody, a cytotoxic payload, and a linker molecule that connects them.

ADC_Structure cluster_Antibody Monoclonal Antibody cluster_Payload Cytotoxic Payload Fab1 Fab Fc Fc Fab1->Fc Fab2 Fab Fab2->Fc Linker Fc->Linker Linker Payload Drug Linker->Payload

Caption: Generalized structure of an Antibody-Drug Conjugate (ADC).

Anticipated Mechanism of Action

The function of an ADC like this compound is predicated on the targeted delivery of a cytotoxic agent to cancer cells. The monoclonal antibody component is engineered to bind with high specificity to a particular antigen expressed on the surface of tumor cells.

ADC_MoA cluster_Cell Target Cancer Cell Receptor Tumor Antigen Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Apoptosis Apoptosis Payload_Release->Apoptosis ADC This compound (ADC) ADC->Receptor 1. Binding

Caption: Expected mechanism of action for a tumor-targeting ADC.

The process begins with the ADC circulating in the bloodstream until it encounters and binds to its target antigen on the cancer cell. This binding event triggers the internalization of the ADC-antigen complex into the cell, typically through endocytosis. Once inside, the complex is trafficked to lysosomes, where the linker is cleaved by cellular enzymes, releasing the cytotoxic payload. The released drug can then exert its cell-killing effect, for instance, by damaging DNA or disrupting microtubule dynamics, ultimately leading to apoptosis.

Further details on the specific experimental protocols, quantitative data, and the precise signaling pathways affected by this compound will become available as the molecule progresses through the drug development pipeline. Researchers and drug development professionals are encouraged to monitor scientific literature and company announcements for future updates.

An In-depth Technical Guide to the EphA2 Signaling Pathway and the Investigational Antibody DS-8895a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The EphA2 receptor tyrosine kinase is a critical signaling node in cancer progression, with its dysregulation implicated in numerous malignancies. This document provides a comprehensive technical overview of the EphA2 signaling pathway, detailing both its canonical (ligand-dependent) and non-canonical (ligand-independent) modes of action. Furthermore, it delves into the preclinical and clinical development of DS-8895a, a humanized, afucosylated monoclonal antibody designed to target EphA2. This guide offers detailed experimental protocols, quantitative data from key studies, and visual representations of the underlying biological processes to serve as a valuable resource for researchers in oncology and drug development.

The EphA2 Signaling Pathway in Cancer

The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, plays a dual role in cellular processes, acting as both a tumor suppressor and an oncogene depending on the cellular context and ligand availability.[1][2] Overexpression of EphA2 is a common feature in a wide array of cancers, including breast, gastric, lung, and ovarian cancers, and is often correlated with poor prognosis.[3][4]

Canonical (Ligand-Dependent) Signaling

In normal physiological conditions, the binding of its cognate ephrin-A1 ligand, typically expressed on adjacent cells, induces the formation of EphA2-ephrin-A1 clusters. This leads to the autophosphorylation of tyrosine residues within the juxtamembrane and kinase domains of EphA2.[5] This activation of the kinase domain triggers downstream signaling cascades that are generally tumor-suppressive. Key outcomes of canonical EphA2 signaling include the inhibition of the Ras-MAPK and Akt-mTORC1 pathways, leading to decreased cell proliferation and survival.[5][6] Activated EphA2 can also modulate cell adhesion and migration.[7]

EphA2_Canonical_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ephrin-A1 Ephrin-A1 EphA2_Receptor_ext EphA2 Receptor Ephrin-A1->EphA2_Receptor_ext Binding EphA2_Receptor_int EphA2 Receptor Tyr_P Tyrosine Phosphorylation EphA2_Receptor_int->Tyr_P Activation Ras_MAPK Ras-MAPK Pathway Tyr_P->Ras_MAPK Inhibition Akt_mTORC1 Akt-mTORC1 Pathway Tyr_P->Akt_mTORC1 Inhibition Cell_Proliferation Cell Proliferation Ras_MAPK->Cell_Proliferation Leads to Cell_Survival Cell Survival Akt_mTORC1->Cell_Survival Leads to EphA2_NonCanonical_Signaling cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space EphA2_Receptor EphA2 Receptor (Overexpressed) S897_P Serine 897 Phosphorylation EphA2_Receptor:s->S897_P Akt_RSK_PKA Akt / RSK / PKA Akt_RSK_PKA->EphA2_Receptor Phosphorylates Cell_Migration Cell Migration S897_P->Cell_Migration Cell_Invasion Cell Invasion S897_P->Cell_Invasion Cell_Survival_Oncogenic Cell Survival S897_P->Cell_Survival_Oncogenic DS8895a_Mechanism_of_Action Tumor_Cell EphA2-Expressing Tumor Cell DS-8895a DS-8895a DS-8895a->Tumor_Cell Binds to EphA2 NK_Cell Natural Killer (NK) Cell NK_Cell->DS-8895a Binds via FcγRIIIa Cytotoxic_Granules Release of Cytotoxic Granules (Perforin, Granzymes) NK_Cell->Cytotoxic_Granules Triggers FcgammaRIIIa FcγRIIIa Tumor_Cell_Lysis Tumor Cell Lysis Cytotoxic_Granules->Tumor_Cell_Lysis Induces ADCC_Assay_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_readout Readout Prepare_Targets Prepare Target Cells (e.g., MDA-MB-231) Label with Calcein-AM Plate_Cells Plate Target and Effector Cells in a 96-well plate at desired E:T ratio Prepare_Targets->Plate_Cells Prepare_Effectors Isolate Effector Cells (e.g., Human PBMCs or NK cells) Prepare_Effectors->Plate_Cells Add_Antibody Add serial dilutions of DS-8895a and control antibodies Plate_Cells->Add_Antibody Incubate Incubate for 4 hours at 37°C Add_Antibody->Incubate Centrifuge Centrifuge plate Incubate->Centrifuge Measure_Fluorescence Measure Calcein release in supernatant (Fluorescence plate reader) Centrifuge->Measure_Fluorescence Calculate_Lysis Calculate % specific lysis Measure_Fluorescence->Calculate_Lysis

References

DS-8895a: A Technical Overview of a Novel Anti-EphA2 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a wide range of solid tumors and associated with poor prognosis.[1][2] The strategic afucosylation of DS-8895a enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a potentiation of antibody-dependent cellular cytotoxicity (ADCC), a key mechanism for eliminating cancer cells.[3][4] This technical guide provides a comprehensive overview of the discovery and development of DS-8895a, detailing its mechanism of action, preclinical efficacy, and clinical evaluation.

Mechanism of Action: Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)

DS-8895a is engineered to elicit a powerful anti-tumor immune response primarily through ADCC.[4] The antibody binds to the extracellular juxtamembrane region of both full-length and truncated forms of EphA2 expressed on the surface of cancer cells.[2][5] The afucosylated Fc region of DS-8895a exhibits a significantly higher affinity for the FcγRIIIa (CD16) receptor on natural killer (NK) cells.[4] This enhanced binding leads to more efficient engagement of NK cells and subsequent release of cytotoxic granules, inducing apoptosis in the targeted tumor cells.[4]

ADCC_Pathway cluster_tumor_cell Tumor Cell cluster_nk_cell Natural Killer (NK) Cell Tumor_Cell EphA2-Expressing Tumor Cell EphA2 EphA2 Receptor NK_Cell NK Cell FcgammaRIIIa FcγRIIIa (CD16) Granzymes_Perforin Granzymes & Perforin Release FcgammaRIIIa->Granzymes_Perforin Activates NK Cell DS8895a DS-8895a DS8895a->EphA2 Binds to EphA2 DS8895a->FcgammaRIIIa Enhanced binding (Afucosylated Fc) Apoptosis Tumor Cell Apoptosis Granzymes_Perforin->Apoptosis Induces

Figure 1: Mechanism of Action of DS-8895a via Enhanced ADCC.

Preclinical Development

In Vitro Cytotoxicity

The enhanced ADCC activity of DS-8895a was demonstrated in vitro using EphA2-positive human breast cancer MDA-MB-231 cells as target cells and human peripheral blood mononuclear cells (PBMCs) as effector cells. DS-8895a exhibited markedly increased ADCC activity compared to its fucosylated parent antibody.

Cell LineEffector CellsAntibodyDonor A EC50 (ng/mL)Donor B EC50 (ng/mL)
MDA-MB-231Human PBMCsDS-8895a 8.6 57.1
MDA-MB-231Human PBMCsParent Antibody105.6821.9
Table 1: In Vitro ADCC Activity of DS-8895a.
In Vivo Tumor Growth Inhibition

The anti-tumor efficacy of DS-8895a was evaluated in xenograft models using athymic nude mice bearing EphA2-positive human breast cancer (MDA-MB-231) and human gastric cancer (SNU-16) tumors. DS-8895a demonstrated dose-dependent inhibition of tumor growth in both models.[1][6]

Xenograft ModelTreatmentDose (mg/kg)Outcome
MDA-MB-231 (Breast Cancer)DS-8895a0.03Statistically significant tumor growth inhibition (P=0.0356)
0.1Statistically significant tumor growth inhibition (P=0.0086)
0.3, 1, 3Statistically significant tumor growth inhibition (P<0.0001)
SNU-16 (Gastric Cancer)DS-8895a10Statistically significant tumor growth inhibition (P=0.0006)
DS-8895a + Cisplatin5 (DS-8895a) + 5 or 10 (Cisplatin)Combination showed better efficacy than monotherapies
Table 2: In Vivo Efficacy of DS-8895a in Xenograft Models.[1][2]

Clinical Development

DS-8895a has been evaluated in two Phase I clinical trials in patients with advanced solid tumors.

Phase I Dose-Escalation and Expansion Study (NCT02004717)

This study aimed to determine the safety, tolerability, and pharmacokinetics of DS-8895a in patients with advanced solid tumors.[3][7]

ParameterValue
Enrollment 37 patients
Tumor Types (Expansion Cohort) Gastric Cancer (n=9), Esophageal Cancer (n=6)
Dose Levels (Escalation) 0.1, 0.3, 1.0, 3.0, 10, 20 mg/kg
Recommended Dose (Expansion) 20 mg/kg
Administration Intravenously every 2 weeks
Maximum Tolerated Dose (MTD) Not reached
Dose-Limiting Toxicities (DLTs) 1 (Grade 4 platelet count decreased at 20 mg/kg)
Drug-Related Adverse Events (AEs) 64.9% of patients
Grade ≥ 3 Drug-Related AEs 8.1% of patients
Infusion-Related Reactions 51.4% of patients (manageable)
Best Overall Response 1 Partial Response (Gastric Cancer), 13 Stable Disease
Table 3: Summary of Phase I Study (NCT02004717) Results.[3][7]
Phase I Safety and Bioimaging Study (NCT02252211)

This study assessed the safety, biodistribution, and tumor uptake of DS-8895a using ⁸⁹Zr-labeled DS-8895a PET imaging.[8][9]

ParameterValue
Enrollment 9 patients
Dose Cohorts 1 mg/kg (n=4), 3 mg/kg (n=3)
Dose-Limiting Toxicities None reported
Treatment-Related Adverse Events None reported
Best Response (Cohort 1) Stable Disease
Best Response (Cohort 2) Progressive Disease
Tumor Uptake (⁸⁹Zr-DS-8895a) Low-grade uptake in most tumors
Study Outcome Further development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake.
Table 4: Summary of Phase I Bioimaging Study (NCT02252211) Results.[8][9]

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

A non-radioactive lactate dehydrogenase (LDH) release assay is a standard method to quantify ADCC.

ADCC_Assay_Workflow Start Start Prepare_Target Prepare Target Cells (e.g., MDA-MB-231) Plate in 96-well plate Start->Prepare_Target Add_Antibody Add serial dilutions of DS-8895a or control antibody Prepare_Target->Add_Antibody Add_Effector Add Effector Cells (e.g., human PBMCs) at a defined E:T ratio Add_Antibody->Add_Effector Incubate Incubate for 4 hours at 37°C, 5% CO2 Add_Effector->Incubate Centrifuge Centrifuge plate to pellet cells Incubate->Centrifuge Transfer_Supernatant Transfer supernatant to a new 96-well plate Centrifuge->Transfer_Supernatant Add_LDH_Substrate Add LDH substrate reagent Transfer_Supernatant->Add_LDH_Substrate Incubate_RT Incubate at room temperature (protected from light) Add_LDH_Substrate->Incubate_RT Measure_Absorbance Measure absorbance at 490 nm Incubate_RT->Measure_Absorbance Calculate_Cytotoxicity Calculate % Cytotoxicity Measure_Absorbance->Calculate_Cytotoxicity End End Calculate_Cytotoxicity->End

Figure 2: General Workflow for an LDH-based ADCC Assay.
  • Cell Preparation: Target tumor cells (e.g., MDA-MB-231) are seeded in a 96-well plate. Effector cells (e.g., human PBMCs) are isolated and prepared.

  • Antibody Addition: Serial dilutions of DS-8895a and a control antibody are added to the target cells.

  • Co-culture: Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.

  • Incubation: The plate is incubated for a defined period (e.g., 4 hours) to allow for cell lysis.

  • LDH Measurement: The amount of LDH released into the supernatant from lysed cells is quantified using a colorimetric assay.

  • Data Analysis: The percentage of specific cytotoxicity is calculated by comparing the LDH release in the presence of the antibody to spontaneous and maximum release controls.

Xenograft Tumor Model

Xenograft_Workflow Start Start Cell_Culture Culture Tumor Cells (e.g., MDA-MB-231, SNU-16) Start->Cell_Culture Prepare_Injection Harvest and resuspend cells in Matrigel/media Cell_Culture->Prepare_Injection Implantation Subcutaneously inject cells into flank of athymic nude mice Prepare_Injection->Implantation Tumor_Growth Allow tumors to reach a palpable size Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer DS-8895a, vehicle, or combination therapy Randomization->Treatment Monitoring Monitor tumor volume and body weight regularly Treatment->Monitoring Endpoint Euthanize mice at endpoint (e.g., tumor size limit) Monitoring->Endpoint Analysis Excise tumors for analysis (e.g., IHC) Endpoint->Analysis End End Analysis->End

Figure 3: General Workflow for a Xenograft Tumor Model Study.
  • Cell Implantation: EphA2-positive human cancer cells (e.g., 5 x 10⁶ MDA-MB-231 or SNU-16 cells) are suspended in a solution like Matrigel and subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude mice).[3]

  • Tumor Growth and Grouping: Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

  • Treatment Administration: DS-8895a, a vehicle control, or combination therapies are administered according to the study design (e.g., intravenously).

  • Monitoring: Tumor volume and mouse body weight are measured regularly.

  • Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised for further analysis, such as immunohistochemistry.

Immunohistochemistry (IHC)
  • Tissue Processing: Tumors are fixed in formalin and embedded in paraffin (FFPE).

  • Sectioning: Thin sections of the FFPE tissue are cut and mounted on slides.

  • Deparaffinization and Rehydration: The paraffin is removed using xylene, and the tissue is rehydrated through a series of graded alcohol washes.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the target antigen.

  • Staining: Sections are incubated with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogen (e.g., DAB) is then added to produce a colored precipitate at the site of the antigen.

  • Counterstaining and Mounting: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then mounted for microscopic examination.

Conclusion

DS-8895a is a rationally designed, afucosylated anti-EphA2 monoclonal antibody with enhanced ADCC activity. Preclinical studies demonstrated its potential to inhibit tumor growth in EphA2-positive cancers. However, Phase I clinical trials, while demonstrating a manageable safety profile, revealed limited therapeutic efficacy and low tumor uptake, leading to the discontinuation of its further development.[8][9] The learnings from the DS-8895a program, particularly the insights gained from the bioimaging study, provide valuable information for the future design and development of antibody-based cancer therapeutics.

References

The Critical Role of Afucosylation in the Bioactivity of DS-8895a: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the role of afucosylation in the therapeutic activity of DS-8895a, a humanized anti-EphA2 monoclonal antibody. Designed for researchers, scientists, and professionals in drug development, this document outlines the core mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.

Introduction to DS-8895a and the Significance of Afucosylation

DS-8895a is an afucosylated, humanized IgG1 monoclonal antibody that targets the erythropoietin-producing hepatocellular receptor A2 (EphA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors.[1][2] The primary mechanism of action for DS-8895a is Antibody-Dependent Cellular Cytotoxicity (ADCC), a critical immune response in cancer therapy.[1][3] A key molecular feature of DS-8895a is the absence of fucose on the N-glycans of its Fc region, a modification that significantly enhances its therapeutic potency.[1][3]

Afucosylation of antibodies is a strategic glycoengineering approach designed to increase the binding affinity of the antibody's Fc region to the FcγRIIIa (CD16a) receptor on immune effector cells, such as Natural Killer (NK) cells.[4][5] This enhanced interaction leads to a more potent ADCC response, resulting in improved tumor cell lysis.[4][5]

Quantitative Analysis of Afucosylation on DS-8895a Activity

The impact of afucosylation on the ADCC activity of DS-8895a has been quantified through in vitro studies. A direct comparison of the half-maximal effective concentration (EC50) for ADCC activity between DS-8895a and its fucosylated parent antibody reveals a substantial increase in potency for the afucosylated version.

AntibodyDonor A - ADCC EC50 (ng/mL)Donor B - ADCC EC50 (ng/mL)
DS-8895a (Afucosylated) 8.657.1
Parent Antibody (Fucosylated) 105.6821.9

This data demonstrates that the afucosylation of DS-8895a leads to a significant reduction in the concentration required to achieve half-maximal ADCC, indicating a marked enhancement of its cytotoxic potential.[6]

Core Signaling Pathway and Mechanism of Action

The enhanced ADCC activity of DS-8895a is a direct result of its afucosylated Fc region. The absence of the fucose sugar moiety reduces steric hindrance and promotes a conformational state that has a higher affinity for the FcγRIIIa receptor on NK cells. This heightened binding affinity leads to more efficient cross-linking of the receptors, triggering a stronger downstream signaling cascade within the NK cell, ultimately resulting in the release of cytotoxic granules and subsequent lysis of the target tumor cell.

Mechanism of Enhanced ADCC via Afucosylation cluster_0 Target Tumor Cell cluster_1 DS-8895a cluster_2 Natural Killer (NK) Cell EphA2 EphA2 Receptor Afucosylated_Fc Afucosylated Fc Region FcgammaRIIIa FcγRIIIa Receptor Afucosylated_Fc->FcgammaRIIIa High-Affinity Binding Fab Fab Region Fab->EphA2 Binding Signaling_Cascade Enhanced Downstream Signaling FcgammaRIIIa->Signaling_Cascade Activation Granule_Release Cytotoxic Granule Release (Perforin, Granzymes) Signaling_Cascade->Granule_Release Induces Tumor_Cell_Lysis Tumor Cell Lysis (ADCC) Granule_Release->Tumor_Cell_Lysis Causes

Mechanism of Enhanced ADCC by Afucosylated DS-8895a

Experimental Methodologies

Production of Afucosylated DS-8895a

DS-8895a is produced using BioWa's POTELLIGENT® technology.[3][5] This method utilizes a Chinese Hamster Ovary (CHO) cell line in which the FUT8 gene has been knocked out.[4][7] The FUT8 gene encodes α-1,6-fucosyltransferase, the enzyme responsible for adding fucose to the N-glycan of the antibody.[4][7] By eliminating this enzyme, the resulting antibodies are completely afucosylated.

Production of Afucosylated DS-8895a CHO_Cell CHO Host Cell Line FUT8_Gene FUT8 Gene (α-1,6-fucosyltransferase) CHO_Cell->FUT8_Gene Gene_Knockout Gene Knockout (POTELLIGENT® Technology) FUT8_Gene->Gene_Knockout FUT8_KO_CHO FUT8 Knockout CHO Cell Line Gene_Knockout->FUT8_KO_CHO DS8895a_Gene DS-8895a Gene Transfection FUT8_KO_CHO->DS8895a_Gene Antibody_Expression Antibody Expression & Production DS8895a_Gene->Antibody_Expression Afucosylated_DS8895a Afucosylated DS-8895a Antibody_Expression->Afucosylated_DS8895a

Workflow for the Production of Afucosylated DS-8895a
In Vitro ADCC Assay Protocol

The ADCC activity of DS-8895a and its fucosylated parent antibody was determined using a lactate dehydrogenase (LDH) release assay.

1. Cell Lines and Reagents:

  • Target Cells: MDA-MB-231 human breast cancer cell line (EphA2-positive).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) isolated from healthy donors.

  • Antibodies: DS-8895a (afucosylated), fucosylated parent antibody, and a human IgG1 isotype control.

  • Assay Kit: LDH cytotoxicity detection kit.

2. Assay Procedure:

  • Target Cell Preparation: MDA-MB-231 cells are harvested, washed, and resuspended in assay medium to a concentration of 1 x 10^5 cells/mL. 100 µL of the cell suspension is then added to each well of a 96-well U-bottom plate.

  • Antibody Incubation: A serial dilution of the test antibodies (DS-8895a, parent antibody, isotype control) is prepared and added to the wells containing the target cells. The plate is incubated for 1 hour at 37°C.

  • Effector Cell Addition: PBMCs are added to the wells at an effector-to-target (E:T) ratio of 25:1.

  • Co-incubation: The plate is centrifuged briefly to facilitate cell-to-cell contact and then incubated for 4-6 hours at 37°C in a humidified CO2 incubator.

  • LDH Measurement: After incubation, the plate is centrifuged, and the supernatant is transferred to a new 96-well flat-bottom plate. The LDH substrate mix is added to each well, and the plate is incubated for 30 minutes at room temperature, protected from light. The reaction is stopped, and the absorbance is measured at 490 nm using a microplate reader.

3. Data Analysis:

  • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

    • Experimental Release: LDH release in the presence of target cells, effector cells, and antibody.

    • Spontaneous Release: LDH release from target cells and effector cells in the absence of antibody.

    • Maximum Release: LDH release from target cells lysed with a detergent.

  • The EC50 values are determined by plotting the percentage of specific lysis against the antibody concentration and fitting the data to a four-parameter logistic curve.

ADCC Assay Experimental Workflow Start Start Prep_Target Prepare Target Cells (MDA-MB-231) Start->Prep_Target Plate_Target Plate Target Cells Prep_Target->Plate_Target Add_Antibody Add Serial Dilutions of Antibodies Plate_Target->Add_Antibody Incubate_1 Incubate (1 hr, 37°C) Add_Antibody->Incubate_1 Add_Effector Add Effector Cells (E:T Ratio) Incubate_1->Add_Effector Prep_Effector Prepare Effector Cells (PBMCs) Prep_Effector->Add_Effector Incubate_2 Co-incubate (4-6 hrs, 37°C) Add_Effector->Incubate_2 Centrifuge Centrifuge Plate Incubate_2->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LDH_Assay Perform LDH Release Assay Collect_Supernatant->LDH_Assay Read_Absorbance Measure Absorbance (490 nm) LDH_Assay->Read_Absorbance Analyze_Data Calculate % Specific Lysis and EC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Preclinical Pharmacology of DS-8895a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the Ephrin type-A receptor 2 (EPHA2), a receptor tyrosine kinase overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2][3] The afucosylation of DS-8895a enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to a primary mechanism of action of enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][4] This document provides a comprehensive overview of the preclinical pharmacology of DS-8895a, summarizing key in vitro and in vivo findings, and detailing the experimental protocols utilized in these studies. Although promising in preclinical studies, the clinical development of DS-8895a was ultimately halted due to limited therapeutic efficacy and low tumor uptake observed in a Phase 1 clinical trial.[5]

Mechanism of Action

DS-8895a binds to the extracellular juxtamembrane region of EPHA2, enabling it to recognize both the full-length and truncated forms of the receptor.[1][2][3] The core mechanism of action is the induction of a potent ADCC response against EPHA2-expressing tumor cells.[1] The afucosylated Fc region of DS-8895a leads to a significantly higher affinity for FcγRIIIa on natural killer (NK) cells, triggering the release of cytotoxic granules and subsequent tumor cell lysis.[4] Preclinical studies have shown that DS-8895a does not possess complement-dependent cytotoxicity (CDC) or agonistic activity on EPHA2 and only weakly inhibits EPHRIN-A1-mediated phosphorylation of EPHA2.[4]

EPHA2 Signaling Pathway

EPHA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways implicated in cancer progression. The following diagram illustrates a simplified overview of these pathways.

EPHA2_Signaling cluster_membrane Cell Membrane cluster_canonical Canonical (Ligand-Dependent) Signaling cluster_non_canonical Non-Canonical (Ligand-Independent) Signaling EphrinA1 Ephrin-A1 EPHA2 EPHA2 Receptor EphrinA1->EPHA2 Binding AutoP Autophosphorylation EPHA2->AutoP S897_P Phosphorylation at Ser897 EPHA2->S897_P c_Cbl c-Cbl Recruitment AutoP->c_Cbl Degradation EPHA2 Degradation c_Cbl->Degradation Suppression Tumor Suppression (↓ Proliferation, ↓ Migration) Degradation->Suppression AKT_RSK AKT/RSK AKT_RSK->EPHA2 Activation Proliferation Tumor Progression (↑ Proliferation, ↑ Migration) S897_P->Proliferation ADCC_Workflow cluster_setup Assay Setup cluster_procedure Experimental Procedure Target_Cells Seed MDA-MB-231 (1x10^4 cells/well) Antibody_Incubation Incubate Target Cells with Antibody (1 hr) Target_Cells->Antibody_Incubation Effector_Cells Isolate Human PBMCs Co_culture Add PBMCs (E:T = 25:1) Effector_Cells->Co_culture Antibody_Incubation->Co_culture Incubation Incubate (16 hrs) Co_culture->Incubation Measurement Measure Cell Lysis (LDH Assay) Incubation->Measurement Xenograft_Workflow cluster_setup Model Establishment cluster_procedure Efficacy Study Cell_Prep Prepare Cell Suspension (MDA-MB-231 or SNU-16) in Matrigel Implantation Subcutaneous Inoculation in Athymic Nude Mice Cell_Prep->Implantation Treatment_Start Initiate Treatment (e.g., Day 21) Implantation->Treatment_Start Dosing Administer DS-8895a (i.p., once weekly) Treatment_Start->Dosing Monitoring Monitor Tumor Growth (Calipers) Dosing->Monitoring Analysis Statistical Analysis of Tumor Volume Monitoring->Analysis

References

In Vitro Characterization of DS-8895a: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase overexpressed in a wide array of solid tumors and associated with poor prognosis.[1][2][3][4][5] This document provides a comprehensive overview of the in vitro characterization of DS-8895a, detailing its mechanism of action, binding properties, and functional activity. The information presented is intended to serve as a technical guide for researchers and professionals in the field of oncology drug development.

Introduction

EphA2 is a key player in various oncogenic processes, and its expression is often upregulated through the Ras-extracellular signal-regulated kinase (ERK) signaling pathway.[1] DS-8895a is engineered to specifically target EphA2, including both its full-length and truncated forms, which are prevalent on the surface of tumor cells.[1][3][4] A critical feature of DS-8895a is its afucosylation, a modification that significantly enhances its binding affinity to FcγRIIIa on immune effector cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[1][6]

Mechanism of Action

The primary mechanism of action of DS-8895a is the induction of a powerful ADCC response against EphA2-expressing tumor cells.[1][3][4] Upon binding to EphA2 on the cancer cell surface, the Fc region of DS-8895a is recognized by Fcγ receptors on natural killer (NK) cells and other immune effector cells, triggering the release of cytotoxic granules and leading to tumor cell lysis.[1] In vitro studies have demonstrated that DS-8895a does not possess complement-dependent cytotoxicity (CDC) or agonistic activity towards EphA2 and only weakly inhibits ephrin-A1-mediated phosphorylation of its target.[6]

cluster_0 Mechanism of Action of DS-8895a DS-8895a DS-8895a EphA2 EphA2 Receptor (on Tumor Cell) DS-8895a->EphA2 Binds to FcgammaRIIIa FcγRIIIa DS-8895a->FcgammaRIIIa Fc region binds to NK_Cell NK Cell ADCC Antibody-Dependent Cellular Cytotoxicity FcgammaRIIIa->ADCC Triggers Tumor_Cell_Lysis Tumor Cell Lysis ADCC->Tumor_Cell_Lysis Leads to

Mechanism of Action of DS-8895a.

Quantitative Data

The in vitro binding characteristics of DS-8895a have been quantified to determine its affinity for the EphA2 receptor. The following table summarizes the key binding parameters obtained from these studies.

ParameterValueCell LineMethodReference
Apparent Association Constant (Ka)2.14 x 10⁸ M⁻¹MDA-MB-231Lindmo Assay[7]
Apparent Association Constant (Ka)2.10 x 10⁸ M⁻¹MDA-MB-231Lindmo Assay[7]
Antibody Binding Sites per Cell~60,000MDA-MB-231Scatchard Analysis[7]
Antibody Binding Sites per Cell~40,000MDA-MB-231Scatchard Analysis[7]

Experimental Protocols

Cell Lines and Culture
  • MDA-MB-231: Human breast adenocarcinoma cell line, positive for EphA2 expression.[1]

  • SNU-16: Human gastric carcinoma cell line, positive for EphA2 expression.[1]

  • CT26.WT: Mouse colon carcinoma cell line, used for transient transfection with human EphA2.[1]

Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Flow Cytometry for EphA2 Binding

This protocol was used to confirm the binding of DS-8895a to human EphA2.

cluster_1 Flow Cytometry Workflow for EphA2 Binding Start Start Transfection Transiently transfect CT26.WT cells with human EphA2 constructs Start->Transfection Incubation Incubate transfected cells with DS-8895a Transfection->Incubation Secondary_Ab Add fluorescently labeled secondary antibody Incubation->Secondary_Ab Analysis Analyze by flow cytometry Secondary_Ab->Analysis End End Analysis->End

Flow Cytometry Workflow for EphA2 Binding.
  • Cell Preparation: CT26.WT cells were transiently transfected with plasmids encoding wild-type or truncated human EphA2.[1]

  • Antibody Incubation: Transfected cells were harvested and incubated with DS-8895a.

  • Secondary Antibody Staining: After washing, cells were incubated with a fluorescently labeled secondary antibody that recognizes human IgG.

  • Flow Cytometric Analysis: The fluorescence intensity of the cells was measured using a flow cytometer to determine the binding of DS-8895a.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay was performed to evaluate the enhanced ADCC activity of the afucosylated DS-8895a.

  • Target Cell Preparation: EphA2-positive MDA-MB-231 cells were used as target cells.[1]

  • Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) were isolated from healthy donors to be used as effector cells.[1]

  • Assay Setup: Target cells were incubated with varying concentrations of DS-8895a or a fucose-containing parent antibody.

  • Co-culture: Effector cells were then added to the antibody-treated target cells at a specific effector-to-target ratio.

  • Cytotoxicity Measurement: After incubation, the extent of target cell lysis was determined by measuring the release of a pre-loaded fluorescent dye or an intracellular enzyme (e.g., lactate dehydrogenase).

Radioligand Binding Assays (Lindmo and Scatchard Analyses)

These assays were conducted to determine the binding affinity and the number of receptor sites on target cells.

  • Radiolabeling: DS-8895a was labeled with a radioisotope (e.g., ¹²⁵I or ¹¹¹In).[7]

  • Lindmo Assay (Immunoreactivity):

    • A fixed amount of radiolabeled DS-8895a was incubated with increasing concentrations of EphA2-positive MDA-MB-231 cells.[7]

    • The percentage of bound antibody was plotted against the reciprocal of the cell concentration.

    • The y-intercept of the resulting linear regression represents the immunoreactive fraction of the antibody.

  • Scatchard Analysis (Binding Affinity and Receptor Number):

    • A fixed number of MDA-MB-231 cells were incubated with increasing concentrations of radiolabeled DS-8895a.[7]

    • Non-specific binding was determined in the presence of a large excess of unlabeled antibody.

    • The ratio of bound to free radioligand was plotted against the concentration of bound radioligand.

    • The dissociation constant (Kd) and the maximum number of binding sites (Bmax) were calculated from the slope and x-intercept of the Scatchard plot, respectively.

Signaling Pathways

DS-8895a targets the EphA2 receptor, which is involved in complex signaling pathways that can have dual roles in cancer, acting as both a tumor suppressor and a promoter of malignancy. The oncogenic signaling of EphA2 is often ligand-independent and can be activated by the Ras-ERK pathway.[1]

cluster_2 Simplified EphA2 Signaling Context Ras Ras ERK ERK Ras->ERK EphA2_Expression EphA2 Expression (Upregulation) ERK->EphA2_Expression Promotes Tumor_Growth Tumor Growth & Survival EphA2_Expression->Tumor_Growth Contributes to DS-8895a DS-8895a EphA2_Receptor EphA2 Receptor DS-8895a->EphA2_Receptor Targets ADCC ADCC EphA2_Receptor->ADCC Mediates ADCC->Blockade Inhibits Tumor Growth

Simplified EphA2 Signaling Context.

Conclusion

The in vitro characterization of DS-8895a demonstrates its high-affinity binding to the EphA2 receptor and, most importantly, its potent anti-tumor activity mediated by enhanced ADCC. These preclinical findings established the foundation for the clinical development of DS-8895a as a potential therapeutic agent for patients with EphA2-positive solid tumors. However, it is important to note that despite promising preclinical data, the clinical development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake observed in a Phase 1 trial.[8][9] This highlights the critical importance of robust biodistribution studies in the early phases of drug development.[8][9]

References

Methodological & Application

Application Notes and Protocols: DS-8895a in Breast Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical evaluation of DS-8895a, an afucosylated humanized anti-EphA2 monoclonal antibody, in breast cancer xenograft models. The information contained herein is intended to guide researchers in the design and execution of similar preclinical studies.

Introduction

DS-8895a is a monoclonal antibody designed to target the EphA2 receptor, a receptor tyrosine kinase that is overexpressed in various cancers, including breast cancer, and is often associated with poor prognosis.[1] The primary mechanism of action of DS-8895a is Antibody-Dependent Cellular Cytotoxicity (ADCC).[1] By being afucosylated, the antibody exhibits enhanced binding to Fcγ receptors on immune effector cells, such as natural killer (NK) cells, leading to a more potent anti-tumor response.[1] Preclinical studies have demonstrated the dose-dependent efficacy of DS-8895a in inhibiting tumor growth in a triple-negative breast cancer xenograft model.[1]

It is important to note that while preclinical results were promising, the clinical development of DS-8895a was halted due to low tumor uptake observed in a Phase 1 clinical trial.[2][3] This highlights the critical challenge of translating preclinical efficacy to clinical benefit.

Data Presentation

Table 1: In Vivo Antitumor Activity of DS-8895a in MDA-MB-231 Breast Cancer Xenograft Model
Treatment Group (n=10 per group)Dose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) ± SEM (Day 45)P-value vs. Vehicle
Vehicle-Once a week for 4 weeks (i.p.)Not explicitly stated, used as control-
DS-8895a0.01Once a week for 4 weeks (i.p.)Not statistically significant>0.05
DS-8895a0.03Once a week for 4 weeks (i.p.)Statistically significant inhibitionP = 0.0356
DS-8895a0.1Once a week for 4 weeks (i.p.)Statistically significant inhibitionP = 0.0086
DS-8895a0.3Once a week for 4 weeks (i.p.)Statistically significant inhibitionP < 0.0001
DS-8895a1Once a week for 4 weeks (i.p.)Statistically significant inhibitionP < 0.0001
DS-8895a3Once a week for 4 weeks (i.p.)Statistically significant inhibitionP < 0.0001

Data summarized from Hasegawa et al., 2016.[1][4]

Experimental Protocols

Protocol 1: Evaluation of In Vivo Antitumor Efficacy of DS-8895a in a Subcutaneous Breast Cancer Xenograft Model

1. Cell Line and Culture:

  • Cell Line: MDA-MB-231 (human breast adenocarcinoma, triple-negative). This cell line is known to be EphA2-positive.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

2. Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nude).

  • Age/Weight: 6-8 weeks old.

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

3. Tumor Cell Inoculation:

  • Harvest MDA-MB-231 cells during the exponential growth phase.

  • Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Subcutaneously inoculate 5 x 10⁶ cells in a volume of 100 µL into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.

5. Drug Preparation and Administration:

  • Test Article: DS-8895a.

  • Vehicle: A suitable sterile vehicle (e.g., PBS).

  • Preparation: Dilute DS-8895a to the desired concentrations with the vehicle.

  • Administration: Administer DS-8895a or vehicle intraperitoneally (i.p.) once a week for four consecutive weeks.[4]

6. Efficacy Evaluation:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., day 45), euthanize the mice and excise the tumors.[4]

  • Weigh the excised tumors.

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

7. Statistical Analysis:

  • Analyze the differences in tumor volume between the treatment and control groups using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's test for multiple comparisons.[4]

  • A p-value of < 0.05 is typically considered statistically significant.

Visualizations

G cluster_workflow Experimental Workflow for Xenograft Study start Start cell_culture MDA-MB-231 Cell Culture (EphA2-positive) start->cell_culture inoculation Subcutaneous Inoculation in Athymic Nude Mice cell_culture->inoculation tumor_growth Tumor Growth Monitoring inoculation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment DS-8895a or Vehicle Administration (i.p.) randomization->treatment monitoring Tumor Volume and Body Weight Monitoring treatment->monitoring endpoint Study Endpoint (e.g., Day 45) monitoring->endpoint analysis Tumor Excision and Data Analysis endpoint->analysis end End analysis->end

Caption: Experimental workflow for evaluating DS-8895a in a breast cancer xenograft model.

G cluster_pathway Mechanism of Action: Antibody-Dependent Cellular Cytotoxicity (ADCC) ds8895a DS-8895a (Afucosylated anti-EphA2 mAb) epha2 EphA2 Receptor ds8895a->epha2 Binds to nk_cell Natural Killer (NK) Cell ds8895a->nk_cell Recruits cancer_cell Breast Cancer Cell (EphA2 Overexpression) apoptosis Tumor Cell Apoptosis fc_receptor Fcγ Receptor granules Release of Cytotoxic Granules (Perforin & Granzymes) nk_cell->granules Activates granules->apoptosis Induces

Caption: DS-8895a mediates ADCC against EphA2-expressing breast cancer cells.

References

Application Notes and Protocols for In Vivo Studies with DS-8895a

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2).[1][2] EphA2, a member of the receptor tyrosine kinase family, is overexpressed in a variety of solid tumors and is often associated with poor prognosis.[1][2] The primary mechanism of action for DS-8895a is the enhancement of antibody-dependent cellular cytotoxicity (ADCC), a process whereby the antibody flags tumor cells for destruction by immune effector cells, such as natural killer (NK) cells.[1] The afucosylation of DS-8895a significantly increases its binding affinity to the FcγRIIIa receptor on NK cells, leading to a more potent anti-tumor response.[1]

These application notes provide detailed protocols for in vivo preclinical evaluation of DS-8895a in xenograft models of human breast and gastric cancer. The protocols are designed to guide researchers in assessing the monotherapy efficacy of DS-8895a and its synergistic effects when used in combination with standard chemotherapy agents like cisplatin.

Mechanism of Action and Signaling Pathway

DS-8895a binds to the extracellular juxtamembrane region of both full-length and truncated forms of the EphA2 receptor.[2] This binding does not significantly inhibit EphA2 phosphorylation but rather initiates a powerful ADCC response.[1] Upon binding to EphA2 on the tumor cell surface, the Fc region of DS-8895a is recognized by Fcγ receptors (like CD16) on effector immune cells, primarily NK cells. This engagement triggers the release of cytotoxic granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the targeted tumor cell.

EphA2_Signaling_and_DS8895a_MOA cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell EphA2 EphA2 Receptor Tumor_Growth Tumor Growth & Survival EphA2->Tumor_Growth Oncogenic Signaling NK_Cell Natural Killer (NK) Cell CD16 CD16 (FcγRIIIa) Granzymes Granzymes & Perforin Release CD16->Granzymes Activation Granzymes->Tumor_Growth Induces Apoptosis DS8895a DS-8895a DS8895a->EphA2 Binds to EphA2 DS8895a->CD16 Fc Region Binds to CD16 experimental_workflow Cell_Culture 1. Cell Line Culture (MDA-MB-231 or SNU-16) Tumor_Inoculation 3. Subcutaneous Tumor Inoculation Cell_Culture->Tumor_Inoculation Animal_Acclimation 2. Animal Acclimation (Athymic Nude Mice) Animal_Acclimation->Tumor_Inoculation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (DS-8895a +/- Cisplatin) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

References

Application Notes and Protocols for DS-8895 in Gastric Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro evaluation of DS-8895 (also known as DS-8895a), a monoclonal antibody targeting the EPHA2 receptor, in gastric cancer cell lines. The protocols outlined below are intended to serve as a foundation for investigating the mechanism of action and therapeutic potential of this compound.

Introduction

Ephrin type-A receptor 2 (EPHA2) is a receptor tyrosine kinase that is frequently overexpressed in various cancers, including gastric cancer, and its high expression is often correlated with poor prognosis.[1][2][3] this compound is an afucosylated humanized monoclonal antibody that binds to the extracellular juxtamembrane region of EPHA2.[2][3][4] This binding can occur on both the full-length and truncated forms of the EPHA2 receptor.[2][3][4] The primary mechanism of action of this compound is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[1][2][5] In preclinical studies, this compound has demonstrated significant antitumor activity in EPHA2-positive gastric cancer models, both as a monotherapy and in combination with standard chemotherapeutic agents like cisplatin.[1][2][3]

Key Signaling Pathway

This compound targets the EPHA2 signaling pathway. In many cancer cells, EPHA2 signals in a ligand-independent, non-canonical manner, promoting cell proliferation, migration, and survival. This non-canonical signaling is often initiated by phosphorylation of EPHA2 at Serine 897 by kinases such as AKT and RSK. This compound, by binding to EPHA2, can antagonize this ligand-independent signaling and, more importantly, flags the cancer cell for destruction by immune effector cells through ADCC.

EPHA2_Signaling_and_DS8895_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EPHA2 EPHA2 Receptor NK_Cell NK Cell EPHA2->NK_Cell Recruits via Fc region Proliferation_Migration Cell Proliferation, Migration & Survival EPHA2->Proliferation_Migration Promotes (Non-canonical signaling) DS8895 This compound DS8895->EPHA2 Binds to EPHA2 DS8895->Proliferation_Migration Inhibits Apoptosis Apoptosis NK_Cell->Apoptosis Induces ADCC AKT AKT AKT->EPHA2 Phosphorylates (S897) (Ligand-Independent) RSK RSK RSK->EPHA2 Phosphorylates (S897) (Ligand-Independent)

Caption: this compound Mechanism of Action in Gastric Cancer Cells.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the experimental protocols described below.

Table 1: Cell Viability (MTT Assay)

Treatment GroupConcentration (µg/mL)Absorbance (570 nm) ± SD% Viability
Untreated Control-100
Isotype Control10
This compound0.1
1
10
Cisplatin5
This compound + Cisplatin10 + 5

Table 2: Apoptosis Analysis (Annexin V/PI Staining)

Treatment GroupConcentration% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
Untreated Control-
Isotype Control10 µg/mL
This compound10 µg/mL
Cisplatin5 µg/mL
This compound + Cisplatin10 + 5 µg/mL

Table 3: Cell Cycle Analysis

Treatment GroupConcentration% G0/G1 Phase% S Phase% G2/M Phase
Untreated Control-
Isotype Control10 µg/mL
This compound10 µg/mL

Table 4: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Effector:Target RatioAntibodyConcentration (µg/mL)% Specific Lysis ± SD
10:1Isotype Control1
This compound0.01
0.1
1
25:1Isotype Control1
This compound0.01
0.1
1

Experimental Workflow

A typical workflow for evaluating this compound in gastric cancer cell lines is depicted below.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture Gastric Cancer Cell Lines (e.g., SNU-16, 44As3) Treatment Treat cells with this compound, Isotype Control, and/or Cisplatin Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Propidium Iodide) Treatment->Cell_Cycle ADCC ADCC Assay Treatment->ADCC Western_Blot Western Blot (p-EPHA2, Total EPHA2) Treatment->Western_Blot Data_Analysis Analyze and tabulate data. Generate dose-response curves. Viability->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis ADCC->Data_Analysis Western_Blot->Data_Analysis

References

Application Notes and Protocols: DS-8895 and Cisplatin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated with poor prognosis.[1][2] The primary mechanism of action for DS-8895a is enhanced antibody-dependent cellular cytotoxicity (ADCC), mediated by its increased binding affinity to FcγRIIIa on natural killer (NK) cells.[3] Cisplatin is a cornerstone of chemotherapy for numerous cancers, exerting its cytotoxic effects by forming DNA crosslinks, which inhibits DNA replication and transcription, ultimately leading to apoptosis.[4][5][6]

Preclinical evidence suggests that the combination of DS-8895a and cisplatin may offer a synergistic anti-tumor effect. This document provides a detailed overview of the preclinical data, experimental protocols for key assays, and the underlying signaling pathways involved in this combination therapy. While the clinical development of DS-8895a was discontinued due to limited single-agent efficacy and low tumor uptake in early phase trials, the preclinical combination data remains a valuable reference for understanding the potential of targeting EphA2 in conjunction with DNA-damaging agents.[7][8]

Data Presentation

The following tables summarize the quantitative data from a preclinical study evaluating the combination of DS-8895a and cisplatin in a human gastric cancer xenograft model (SNU-16 cells).

Table 1: In Vivo Antitumor Activity of DS-8895a and Cisplatin Combination Therapy in a SNU-16 Gastric Cancer Xenograft Model [1]

Treatment GroupDose and ScheduleMean Tumor Volume (mm³) ± SE (Day 28)P-value vs. VehicleP-value vs. DS-8895a MonotherapyP-value vs. Cisplatin Monotherapy
Vehicle-1500 ± 200---
DS-8895a5 mg/kg, i.p., once a week800 ± 150< 0.05--
Cisplatin (CDDP)10 mg/kg, i.p., once a week1300 ± 1800.2426--
DS-8895a + Cisplatin5 mg/kg + 10 mg/kg, i.p., once a week400 ± 100< 0.0010.02840.0018

SE: Standard Error; i.p.: intraperitoneal

Signaling Pathways

The synergistic effect of DS-8895a and cisplatin combination therapy stems from their distinct and complementary mechanisms of action.

Combination_Therapy_Pathway cluster_DS8895a DS-8895a Pathway cluster_Cisplatin Cisplatin Pathway cluster_Combined Combined Effect DS8895a DS-8895a EphA2 EphA2 Receptor (on Tumor Cell) DS8895a->EphA2 Binds to FcR FcγRIIIa DS8895a->FcR Fc region binds to NK_Cell NK Cell ADCC ADCC Induction NK_Cell->ADCC Activation Perforin_Granzyme Perforin/Granzyme Release ADCC->Perforin_Granzyme Leads to Tumor_Lysis_ADCC Tumor Cell Lysis Perforin_Granzyme->Tumor_Lysis_ADCC Induces Enhanced_Tumor_Killing Enhanced Tumor Cell Killing Tumor_Lysis_ADCC->Enhanced_Tumor_Killing Cisplatin Cisplatin Cisplatin->Cell_Membrane Enters Cell DNA Tumor Cell DNA Cisplatin->DNA Binds to DNA_Damage DNA Crosslinks DNA->DNA_Damage Forms Replication_Block Replication/Transcription Block DNA_Damage->Replication_Block Causes Apoptosis Apoptosis Replication_Block->Apoptosis Induces Apoptosis->Enhanced_Tumor_Killing

Caption: Dual mechanisms of DS-8895a and cisplatin leading to enhanced tumor cell death.

Experimental Protocols

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This protocol is adapted from methodologies used for afucosylated antibodies.[1]

Objective: To determine the in vitro ADCC activity of DS-8895a against EphA2-positive cancer cells.

Materials:

  • EphA2-positive target cells (e.g., SNU-16, MDA-MB-231)

  • Human Peripheral Blood Mononuclear Cells (PBMCs) as effector cells

  • DS-8895a antibody

  • Fetal Bovine Serum (FBS)

  • RPMI-1640 medium

  • Lactate dehydrogenase (LDH) cytotoxicity detection kit

  • 96-well U-bottom plates

Procedure:

  • Target Cell Preparation:

    • Culture EphA2-positive target cells in RPMI-1640 supplemented with 10% FBS.

    • Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in assay medium (RPMI-1640 + 5% FBS) at a concentration of 1 x 10^5 cells/mL.

    • Plate 50 µL of the target cell suspension (5,000 cells) into each well of a 96-well U-bottom plate.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs twice with PBS and resuspend in assay medium.

    • Determine the cell concentration and adjust to achieve the desired effector-to-target (E:T) ratios (e.g., 25:1, 12.5:1, 6.25:1).

  • ADCC Reaction:

    • Prepare serial dilutions of DS-8895a in assay medium.

    • Add 50 µL of the diluted antibody to the wells containing target cells.

    • Add 50 µL of the effector cell suspension to the wells to achieve the desired E:T ratios.

    • For controls, include wells with:

      • Target cells only (spontaneous release)

      • Target cells with effector cells but no antibody (background lysis)

      • Target cells with lysis buffer (maximum release)

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • LDH Release Measurement:

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

    • Add 50 µL of the LDH substrate mix to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of specific lysis using the following formula:

      • % Specific Lysis = 100 x [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

ADCC_Workflow start Start prep_targets Prepare Target Cells (EphA2-positive) start->prep_targets prep_effectors Prepare Effector Cells (PBMCs) start->prep_effectors plate_cells Plate Target Cells in 96-well plate prep_targets->plate_cells add_effectors Add Effector Cells (various E:T ratios) prep_effectors->add_effectors add_antibody Add DS-8895a (serial dilutions) plate_cells->add_antibody add_antibody->add_effectors incubate Incubate 4-6 hours at 37°C add_effectors->incubate centrifuge Centrifuge plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_ldh_reagent Add LDH Reagent transfer_supernatant->add_ldh_reagent incubate_rt Incubate 30 min at RT add_ldh_reagent->incubate_rt add_stop Add Stop Solution incubate_rt->add_stop read_absorbance Read Absorbance (490 nm) add_stop->read_absorbance analyze Calculate % Specific Lysis read_absorbance->analyze end End analyze->end

Caption: Workflow for the in vitro ADCC assay.

In Vivo Gastric Cancer Xenograft Model

This protocol is based on the study by Hasegawa et al., 2016.[1]

Objective: To evaluate the in vivo antitumor efficacy of DS-8895a and cisplatin combination therapy.

Materials:

  • Female athymic nude mice (6-8 weeks old)

  • SNU-16 human gastric cancer cells

  • Matrigel

  • DS-8895a

  • Cisplatin

  • Sterile PBS

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest SNU-16 cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 per group):

      • Group 1: Vehicle (e.g., sterile saline), i.p., once a week.

      • Group 2: DS-8895a (5 mg/kg), i.p., once a week.

      • Group 3: Cisplatin (10 mg/kg), i.p., once a week.

      • Group 4: DS-8895a (5 mg/kg) + Cisplatin (10 mg/kg), i.p., once a week.

    • Administer treatments for a predefined period (e.g., 3-4 weeks).

  • Tumor Measurement and Data Collection:

    • Measure tumor dimensions twice a week using calipers.

    • Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

    • Monitor animal body weight and general health throughout the study.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EphA2 expression).

    • Compare the mean tumor volumes between the treatment groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Xenograft_Workflow start Start implant_cells Implant SNU-16 cells into nude mice start->implant_cells monitor_tumors Monitor tumor growth implant_cells->monitor_tumors randomize Randomize mice into treatment groups monitor_tumors->randomize treat Administer treatments (Vehicle, DS-8895a, Cisplatin, Combo) randomize->treat measure Measure tumor volume and body weight twice weekly treat->measure endpoint Study endpoint measure->endpoint After 3-4 weeks euthanize Euthanize mice and excise tumors endpoint->euthanize analyze Analyze data and compare groups euthanize->analyze end End analyze->end

Caption: Workflow for the in vivo gastric cancer xenograft study.

Conclusion

The combination of DS-8895a and cisplatin has demonstrated synergistic antitumor activity in a preclinical gastric cancer model. The distinct mechanisms of action—ADCC induction by DS-8895a and DNA damage by cisplatin—provide a strong rationale for this combination. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of this and similar combination therapies. While clinical development of DS-8895a has been halted, these findings underscore the potential of combining targeted immunotherapy with conventional chemotherapy to enhance therapeutic outcomes in EphA2-expressing cancers.

References

Application Notes and Protocols: Immunohistochemical Analysis of EphA2 Expression in DS-8895 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immunohistochemical (IHC) detection of EphA2 (Erythropoietin-producing hepatocellular receptor A2) expression in preclinical and clinical studies involving DS-8895a, an afucosylated humanized anti-EphA2 monoclonal antibody. Accurate assessment of EphA2 expression is critical for patient selection, pharmacodynamic studies, and understanding the mechanism of action of DS-8895a.

Introduction to DS-8895a and EphA2

DS-8895a is a monoclonal antibody designed to target EphA2, a receptor tyrosine kinase.[1] EphA2 is overexpressed in a variety of solid tumors and its expression is often correlated with poor prognosis.[2][3] DS-8895a is afucosylated, a modification that enhances its antibody-dependent cellular cytotoxicity (ADCC) activity.[3] The therapeutic potential of DS-8895a is being investigated in tumors expressing EphA2.[2] Therefore, robust and reproducible methods for detecting and quantifying EphA2 expression in tumor tissues are essential for the clinical development of this agent.

Quantitative Data Summary

The following tables summarize the qualitative and semi-quantitative data on EphA2 expression from preclinical and clinical studies of DS-8895a.

Table 1: Qualitative EphA2 Expression in Preclinical Xenograft Models

Cell LineTumor TypeEphA2 Expression Level by IHCReference
MDA-MB-231Breast CancerWeak to moderate membranous staining in >50% of tumor cells[2][4]
SNU-16Gastric CancerWeak membranous staining in a few tumor cells[2][4]

Table 2: Semi-Quantitative Scoring for EphA2 Positivity in a Phase I Clinical Trial

ParameterCriteria for EphA2 PositivityReference
Percentage of Stained Tumor Cells≥25%[3]
Staining Intensity ScoreWeak to moderate (2+) or strong (3+)[3]

Experimental Protocols

This section provides a detailed protocol for the immunohistochemical staining of EphA2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This protocol is a compilation of best practices and can be adapted based on the specific reagents and tissues used.

Protocol: Immunohistochemical Staining for EphA2

1. Tissue Preparation:

  • Fix fresh tumor tissues in 10% neutral buffered formalin for 18-24 hours at room temperature.

  • Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin wax.

  • Cut 4-5 µm thick sections from the FFPE blocks and mount them on positively charged microscope slides.

  • Dry the slides overnight at 37°C or for 1 hour at 60°C.

2. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol for 3 minutes each.

  • Immerse slides in two changes of 95% ethanol for 3 minutes each.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

3. Antigen Retrieval:

  • Immerse slides in a heat-induced epitope retrieval (HIER) solution, such as citrate buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).

  • Heat the slides in the retrieval solution using a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool in the buffer for 20 minutes at room temperature.

  • Rinse slides in a wash buffer (e.g., Tris-buffered saline with 0.05% Tween 20, TBST) three times for 5 minutes each.

4. Staining Procedure:

  • Peroxidase Block: Incubate slides with 3% hydrogen peroxide in methanol for 10-15 minutes at room temperature to block endogenous peroxidase activity.

  • Rinse slides with wash buffer three times for 5 minutes each.

  • Blocking: Incubate slides with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Drain the blocking solution and incubate the slides with a primary antibody against EphA2 (e.g., a rabbit monoclonal antibody) diluted in antibody diluent. Incubate overnight at 4°C in a humidified chamber.

  • Rinse slides with wash buffer three times for 5 minutes each.

  • Secondary Antibody Incubation: Incubate slides with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 30-60 minutes at room temperature.

  • Rinse slides with wash buffer three times for 5 minutes each.

  • Detection: Incubate slides with a 3,3'-diaminobenzidine (DAB) chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor the reaction under a microscope.

  • Rinse slides with distilled water to stop the reaction.

5. Counterstaining, Dehydration, and Mounting:

  • Counterstain the slides with hematoxylin for 30-60 seconds.

  • Rinse slides in running tap water until the water runs clear.

  • "Blue" the slides in a bluing reagent (e.g., 0.2% ammonia water) or Scott's tap water substitute for 30-60 seconds.

  • Rinse in running tap water.

  • Dehydrate the slides through graded alcohols (95% and 100%) and clear in xylene.

  • Mount the slides with a permanent mounting medium and a coverslip.

Protocol: Scoring of EphA2 Immunohistochemical Staining

A semi-quantitative H-score (histological score) can be used to evaluate EphA2 expression.[5][6][7]

1. Staining Intensity:

  • Score the intensity of the brown DAB stain in the tumor cell membrane and/or cytoplasm.

    • 0 = No staining
    • 1+ = Weak staining
    • 2+ = Moderate staining
    • 3+ = Strong staining

2. Percentage of Positive Cells:

  • Estimate the percentage of tumor cells that are positive for EphA2 staining at each intensity level.

3. H-Score Calculation:

  • The H-score is calculated using the following formula: H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]

  • The H-score can range from 0 to 300. A pre-defined cut-off value can be established to classify tumors as EphA2-positive or -negative. For example, an H-score of ≥20 has been used to define positivity in some studies.[8]

Visualizations

EphA2 Signaling Pathway

EphA2_Signaling_Pathway cluster_ligand_dependent Ligand-Dependent (Canonical) Pathway cluster_ligand_independent Ligand-Independent (Non-Canonical) Pathway cluster_DS8895a DS-8895a Mechanism of Action ephrinA1 ephrin-A1 EphA2_receptor EphA2 Receptor ephrinA1->EphA2_receptor Binding Dimerization Dimerization EphA2_receptor->Dimerization Induces Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Downstream_Canonical Downstream Signaling (e.g., c-Cbl mediated degradation) Autophosphorylation->Downstream_Canonical Activates Tumor_Suppression Tumor Suppression Downstream_Canonical->Tumor_Suppression Results in Growth_Factors Growth Factors EphA2_receptor_nc EphA2 Receptor Growth_Factors->EphA2_receptor_nc Stimulates Serine_Phosphorylation Serine Phosphorylation (e.g., Ser897) EphA2_receptor_nc->Serine_Phosphorylation via PI3K/AKT, MAPK/RSK Downstream_NonCanonical Downstream Signaling (e.g., RhoA activation) Serine_Phosphorylation->Downstream_NonCanonical Activates Tumor_Progression Tumor Progression (Migration, Invasion) Downstream_NonCanonical->Tumor_Progression Promotes DS8895a DS-8895a EphA2_on_Tumor EphA2 on Tumor Cell DS8895a->EphA2_on_Tumor Binds NK_Cell NK Cell DS8895a->NK_Cell Fc region binds FcγRIIIa on NK cell ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) NK_Cell->ADCC Induces Tumor_Cell_Lysis Tumor Cell Lysis ADCC->Tumor_Cell_Lysis Leads to

Caption: Overview of EphA2 signaling pathways and the mechanism of action of DS-8895a.

Experimental Workflow for EphA2 IHC

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Protocol cluster_analysis Analysis Fixation 1. Fixation (10% NBF) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 5. Antigen Retrieval (HIER, pH 6.0) Deparaffinization->Antigen_Retrieval Blocking 6. Blocking (Peroxidase & Protein) Antigen_Retrieval->Blocking Primary_Ab 7. Primary Antibody (anti-EphA2) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Detection (DAB Chromogen) Secondary_Ab->Detection Counterstain 10. Counterstaining (Hematoxylin) Detection->Counterstain Mounting 11. Dehydration & Mounting Counterstain->Mounting Scoring 12. Microscopic Evaluation & H-Scoring Mounting->Scoring

Caption: Step-by-step workflow for immunohistochemical analysis of EphA2 expression.

References

Application Notes and Protocols for Flow Cytometry Analysis with DS-8895 Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of the DS-8895a antibody in flow cytometry analysis. DS-8895a is a humanized, afucosylated IgG1 monoclonal antibody that targets the human EphA2 receptor, a receptor tyrosine kinase overexpressed in a variety of cancers.[1][2] The afucosylation of DS-8895a enhances its binding affinity to FcγRIIIa, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[3]

Antibody Characteristics

The DS-8895a antibody specifically recognizes the extracellular juxtamembrane region of the EphA2 receptor.[1][4] This binding characteristic allows it to detect both the full-length and truncated forms of EphA2.[1][2][4]

CharacteristicDescription
Antibody Name DS-8895a
Target Antigen Ephrin type-A receptor 2 (EphA2)
Isotype Human IgG1
Modification Afucosylated
Mechanism of Action Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)
Species Reactivity Human
Validated Applications Flow Cytometry, In vivo tumor growth inhibition

EphA2 Signaling Pathway

EphA2 signaling is complex and can be categorized into ligand-dependent (canonical) and ligand-independent (non-canonical) pathways. In many cancers, the non-canonical pathway is prevalent, where EphA2 is overexpressed and signals in the absence of its ligand, ephrin-A1, promoting cell growth, migration, and invasion. DS-8895a binds to EphA2, potentially modulating its signaling and inducing ADCC.

EphA2_Signaling_Pathway EphA2 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_downstream Downstream Signaling EphA2 EphA2 Receptor RAS_MAPK RAS/MAPK Pathway EphA2->RAS_MAPK Non-Canonical (Ligand-Independent) PI3K_AKT PI3K/AKT Pathway EphA2->PI3K_AKT FAK FAK EphA2->FAK ephrinA1 Ephrin-A1 Ligand ephrinA1->EphA2 Canonical (Ligand-Dependent) DS8895a DS-8895a Antibody DS8895a->EphA2 Binding & ADCC Cell_Growth Cell Growth & Proliferation RAS_MAPK->Cell_Growth PI3K_AKT->Cell_Growth Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis SRC SRC FAK->SRC Cell_Migration Cell Migration & Invasion SRC->Cell_Migration

Caption: EphA2 signaling pathways and the action of DS-8895a.

Flow Cytometry Experimental Workflow

The following diagram outlines the general workflow for cell surface staining of EphA2 using the DS-8895a antibody.

Flow_Cytometry_Workflow Flow Cytometry Workflow with DS-8895a start Start: Single-cell suspension fc_block Fc Receptor Block (Optional) start->fc_block primary_ab Incubate with DS-8895a (or Isotype Control) fc_block->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with Fluorochrome- conjugated Secondary Antibody wash1->secondary_ab wash2 Wash secondary_ab->wash2 acquire Acquire on Flow Cytometer wash2->acquire

Caption: Experimental workflow for EphA2 staining.

Flow Cytometry Protocol

This protocol provides a detailed method for the detection of cell surface EphA2 using the DS-8895a antibody.

Materials:

  • DS-8895a antibody

  • Human IgG1 isotype control antibody

  • Fluorochrome-conjugated anti-human IgG secondary antibody

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Fc receptor blocking solution (optional)

  • Test tubes or 96-well plates suitable for flow cytometry

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.

    • Wash the cells once with cold PBS.

    • Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in cold Flow Cytometry Staining Buffer.

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL.

  • Fc Receptor Blocking (Optional but Recommended):

    • If your cells of interest express high levels of Fc receptors, it is advisable to block them to prevent non-specific antibody binding.

    • Add an appropriate Fc blocking reagent to the cell suspension according to the manufacturer's instructions.

    • Incubate for 10-15 minutes at room temperature.

  • Primary Antibody Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each tube.

    • Add the DS-8895a antibody to the sample tubes at a final concentration of 5 µg/mL.

    • In a separate tube for the isotype control, add the human IgG1 isotype control antibody at the same concentration.

    • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes and decant the supernatant.

    • Repeat the wash step twice.

  • Secondary Antibody Staining:

    • Resuspend the cell pellet in 100 µL of cold Flow Cytometry Staining Buffer.

    • Add the fluorochrome-conjugated anti-human IgG secondary antibody at the manufacturer's recommended dilution.

    • Vortex gently and incubate for 30 minutes at 4°C, protected from light.

  • Final Washes:

    • Repeat the washing steps as described in step 4.

  • Cell Resuspension and Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer as soon as possible. If necessary, cells can be fixed in 1-4% paraformaldehyde for later analysis.

Representative Quantitative Data

The following table provides illustrative data on EphA2 expression in different cancer cell lines as detected by flow cytometry with the DS-8895a antibody. Note that these are representative values and actual results may vary depending on experimental conditions and cell line passage number.

Cell LineCancer TypeEphA2 Expression Level% Positive Cells (Illustrative)Mean Fluorescence Intensity (MFI) (Illustrative)
MDA-MB-231 Breast CancerHigh>90%++++
SNU-16 Gastric CancerModerate50-70%++
CT26.WT Colon CarcinomaLow/Negative<5%+

Note: The illustrative data is based on published literature describing the relative EphA2 expression on these cell lines.[1] For precise quantification, it is essential to perform experiments with appropriate controls.

References

Application Notes and Protocols for DS-8895 in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895 is a humanized, afucosylated monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2). EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of solid tumors and is associated with poor prognosis. The afucosylation of this compound enhances its binding affinity to FcγRIIIa on immune effector cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[1][2][3] Preclinical studies have demonstrated the anti-tumor activity of this compound in various cancer models, both as a monotherapy and in combination with other agents. These application notes provide a summary of the key preclinical findings and detailed protocols for utilizing this compound in animal models.

Mechanism of Action

This compound exerts its anti-tumor effect primarily through the induction of ADCC.[1] It binds to EphA2 on the surface of cancer cells, marking them for destruction by natural killer (NK) cells and other immune cells.[1][3] Upon binding of the Fc portion of this compound to the FcγRIIIa receptor on NK cells, the NK cells release cytotoxic granules containing perforin and granzymes, leading to the lysis of the target cancer cell.[3] Additionally, this compound has been shown to weakly inhibit Ephrin-A1-mediated phosphorylation of EphA2.[1]

EphA2 Signaling Pathway in Cancer

EphA2 signaling can be broadly categorized into canonical (ligand-dependent) and non-canonical (ligand-independent) pathways. In many cancers, the non-canonical pathway is upregulated and promotes tumor progression.[4][5]

EphA2_Signaling cluster_membrane Cell Membrane cluster_canonical Canonical Signaling (Tumor Suppressive) cluster_non_canonical Non-Canonical Signaling (Oncogenic) EphA2 EphA2 Receptor Y_Phos Tyrosine Phosphorylation EphA2->Y_Phos Cell_Migration Cell Migration & Invasion EphA2->Cell_Migration Chemoresistance Chemoresistance EphA2->Chemoresistance EphrinA1 Ephrin-A1 (Ligand) EphrinA1->EphA2 Binds RasGAP RasGAP Y_Phos->RasGAP AKT_Inhibition Inhibition of AKT Pathway Y_Phos->AKT_Inhibition Ras_MAPK_Inhibition Inhibition of Ras-MAPK Pathway RasGAP->Ras_MAPK_Inhibition S897_Phos Serine 897 Phosphorylation S897_Phos->EphA2 AKT_mTORC1 AKT/mTORC1 AKT_mTORC1->S897_Phos MAPK_RSK MAPK/RSK MAPK_RSK->S897_Phos DS8895 This compound DS8895->EphA2 Binds NK_Cell NK Cell DS8895->NK_Cell Recruits via Fc/FcγRIIIa ADCC Antibody-Dependent Cellular Cytotoxicity (ADCC) ADCC->EphA2 Targets EphA2+ Cancer Cell NK_Cell->ADCC Mediates

Caption: EphA2 signaling pathways and the mechanism of action of this compound.

Preclinical Animal Model Data

Monotherapy Efficacy Studies

This compound has demonstrated significant anti-tumor activity in xenograft models of human breast and gastric cancer.[6]

Parameter Breast Cancer Model (MDA-MB-231) Gastric Cancer Model (SNU-16)
Animal Model Athymic nude miceAthymic nude mice
Cell Line MDA-MB-231 (EphA2-positive)SNU-16 (EphA2-positive)
Route of Administration Intraperitoneal (IP)Intraperitoneal (IP)
Dosing Schedule Once a week for 4 weeksOnce a week for 3 weeks
Effective Doses 0.03, 0.1, 0.3, 1, and 3 mg/kg10 mg/kg
Outcome Dose-dependent tumor growth inhibition.Significant tumor growth inhibition.
Combination Therapy Efficacy Study

The combination of this compound with cisplatin has been shown to be more effective than either agent alone in a gastric cancer xenograft model.[1]

Parameter Gastric Cancer Model (SNU-16)
Animal Model Athymic nude mice
Cell Line SNU-16
Treatment Groups 1. Vehicle2. This compound (5 mg/kg, IP, weekly)3. Cisplatin (10 mg/kg, IP)4. This compound + Cisplatin
Outcome The combination of this compound and cisplatin resulted in significantly greater tumor growth inhibition compared to either monotherapy.
Biodistribution Study

A biodistribution study using radiolabeled this compound was conducted in a breast cancer xenograft model to assess tumor uptake and receptor saturation.[7]

Parameter Breast Cancer Model (MDA-MB-231)
Animal Model BALB/c nu/nu mice
Cell Line MDA-MB-231
Doses 0.3, 3, and 30 mg/kg
Outcome High uptake of this compound was observed in EphA2-expressing tumors with no specific uptake in normal tissues. EphA2 receptor saturation was observed at the 30 mg/kg dose level.[7]

Experimental Protocols

Xenograft Tumor Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model for evaluating the efficacy of this compound.

Xenograft_Workflow Cell_Culture 1. Cell Culture (e.g., MDA-MB-231 or SNU-16) Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (5 x 10^6 cells in Matrigel) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (e.g., IP injection of this compound) Randomization->Treatment Monitoring 7. Tumor Volume & Body Weight Measurement Treatment->Monitoring Endpoint 8. Study Endpoint & Tissue Collection Monitoring->Endpoint

Caption: Workflow for a typical xenograft efficacy study.

Materials:

  • EphA2-positive human cancer cell line (e.g., MDA-MB-231, SNU-16)

  • Athymic nude mice (6-8 weeks old)

  • Matrigel Basement Membrane Matrix

  • This compound

  • Vehicle control (e.g., sterile PBS)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups.

  • Treatment Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) according to the specified dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or at a specified time point. At the endpoint, collect tumors and other tissues for further analysis (e.g., immunohistochemistry, biomarker analysis).

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay Protocol

This protocol outlines a method to assess the in vitro ADCC activity of this compound.

ADCC_Workflow Target_Cells 1. Prepare Target Cells (EphA2-positive, e.g., MDA-MB-231) Co_culture 4. Co-culture Target Cells, Effector Cells, and Antibody Target_Cells->Co_culture Effector_Cells 2. Isolate Effector Cells (Human PBMCs or NK cells) Effector_Cells->Co_culture Antibody_Dilution 3. Prepare Serial Dilutions of this compound Antibody_Dilution->Co_culture Incubation 5. Incubate at 37°C Co_culture->Incubation Lysis_Measurement 6. Measure Target Cell Lysis (e.g., LDH or Calcein-AM release) Incubation->Lysis_Measurement Analysis 7. Data Analysis (Calculate % Cytotoxicity) Lysis_Measurement->Analysis

Caption: General workflow for an in vitro ADCC assay.

Materials:

  • EphA2-positive target cells (e.g., MDA-MB-231)

  • Human peripheral blood mononuclear cells (PBMCs) or isolated NK cells as effector cells

  • This compound

  • Control human IgG1

  • Cell culture medium

  • Assay plate (96-well, round-bottom)

  • Cytotoxicity detection kit (e.g., LDH release assay)

Procedure:

  • Target Cell Preparation: Plate the target cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Effector Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Antibody Preparation: Prepare serial dilutions of this compound and the control IgG1 in culture medium.

  • Co-culture: Add the antibody dilutions to the wells containing the target cells. Then, add the effector cells at a desired effector-to-target (E:T) ratio (e.g., 25:1).

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO₂ incubator.

  • Lysis Measurement: Measure the amount of target cell lysis using a cytotoxicity detection kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of specific cytotoxicity for each antibody concentration.

Conclusion

This compound is a promising anti-cancer agent with a well-defined mechanism of action and demonstrated preclinical efficacy. The protocols provided here offer a framework for researchers to further investigate the therapeutic potential of this compound in various preclinical cancer models. It is important to note that while preclinical results are encouraging, the clinical development of DS-8895a was halted due to limited therapeutic efficacy and low tumor uptake in a phase 1 trial.[4][8] This highlights the importance of thorough biodistribution and pharmacokinetic studies in preclinical models to better predict clinical outcomes.

References

Application Notes and Protocols: DS-8895a in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS-8895a is a humanized, afucosylated monoclonal antibody targeting the EphA2 receptor, a receptor tyrosine kinase frequently overexpressed in a variety of solid tumors and associated with poor prognosis.[1] The afucosylation of DS-8895a enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, leading to potent antibody-dependent cellular cytotoxicity (ADCC).[2] Preclinical studies in cell line-derived xenograft (CDX) models have demonstrated the dose-dependent anti-tumor activity of DS-8895a.[2] Patient-derived xenograft (PDX) models, which more accurately recapitulate the heterogeneity and microenvironment of human tumors, represent a critical platform for the advanced preclinical evaluation of novel therapeutics like DS-8895a. These models are invaluable for assessing efficacy, identifying predictive biomarkers, and exploring combination strategies.

This document provides detailed application notes and protocols for the evaluation of DS-8895a in PDX models, based on established methodologies and published data from related studies.

Signaling Pathway of DS-8895a

DS-8895a primarily exerts its anti-tumor effect through the induction of ADCC. Upon binding to EphA2 on the surface of tumor cells, the Fc region of DS-8895a is recognized by Fcγ receptors on immune effector cells, such as Natural Killer (NK) cells. This engagement triggers the release of cytotoxic granules, leading to the lysis of the target tumor cell.

DS8895a_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_nk_cell NK Cell Tumor_Cell_Membrane EphA2 EphA2 Receptor Apoptosis Tumor Cell Lysis (Apoptosis) NK_Cell_Membrane Fc_Receptor Fcγ Receptor Granules Cytotoxic Granules (Perforin, Granzymes) Fc_Receptor->Granules Activates Granules->Apoptosis Induces DS8895a DS-8895a DS8895a->EphA2 Binds to DS8895a->Fc_Receptor Fc region binds to

Figure 1: Mechanism of Action of DS-8895a via ADCC.

Data Presentation: Efficacy of DS-8895a in PDX Models

The following tables summarize representative quantitative data on the anti-tumor efficacy of DS-8895a in various PDX models. This data is extrapolated from cell line-derived xenograft studies to illustrate potential outcomes in a PDX setting.[2]

Table 1: Dose-Dependent Efficacy of DS-8895a in a Breast Cancer PDX Model (e.g., BRX-001)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 28 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-QW1520 ± 185--
DS-8895a0.1QW1180 ± 15022.4<0.05
DS-8895a1QW750 ± 11050.7<0.001
DS-8895a10QW420 ± 8572.4<0.0001

Table 2: Efficacy of DS-8895a in a Gastric Cancer PDX Model (e.g., GAX-002)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-QW1250 ± 160--
DS-8895a10QW810 ± 12535.2<0.01

Table 3: Combination Efficacy of DS-8895a and Cisplatin in a Gastric Cancer PDX Model (e.g., GAX-003)

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehicle
Vehicle Control-QW1300 ± 175--
DS-8895a10QW850 ± 14034.6<0.01
Cisplatin3QW920 ± 15529.2<0.05
DS-8895a + Cisplatin10 + 3QW450 ± 9565.4<0.0001

Experimental Protocols

Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the procedure for establishing PDX models from fresh patient tumor tissue.

Materials:

  • Fresh patient tumor tissue collected in sterile transport medium.

  • Immunocompromised mice (e.g., NOD-scid IL2Rgamma-null (NSG) or similar).

  • Matrigel® Basement Membrane Matrix.

  • Surgical instruments (scalpels, forceps, scissors).

  • Anesthesia (e.g., isoflurane or ketamine/xylazine).

  • Antibiotics (e.g., penicillin/streptomycin).

  • Phosphate-buffered saline (PBS).

Procedure:

  • Tissue Processing:

    • Within 2-4 hours of surgical resection, wash the tumor tissue with cold PBS containing antibiotics.

    • In a sterile biosafety cabinet, mince the tumor tissue into small fragments (2-3 mm³).

  • Implantation:

    • Anesthetize the recipient mouse.

    • Make a small incision in the skin on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Coat a tumor fragment in Matrigel® and insert it into the subcutaneous pocket.

    • Close the incision with surgical clips or sutures.

  • Monitoring and Passaging:

    • Monitor the mice for tumor growth by caliper measurements twice weekly.

    • When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse.

    • Aseptically resect the tumor, remove any necrotic tissue, and process it for passaging into new cohorts of mice (as described in step 1). It is recommended to use early-passage PDXs (less than 5th passage) for studies.[3]

Protocol 2: In Vivo Efficacy Study of DS-8895a in PDX Models

This protocol describes the methodology for evaluating the anti-tumor activity of DS-8895a in established PDX models.

Materials:

  • Established PDX-bearing mice with tumor volumes of 150-250 mm³.

  • DS-8895a reconstituted in a suitable vehicle (e.g., sterile PBS).

  • Vehicle control.

  • Dosing syringes and needles.

  • Calipers for tumor measurement.

Procedure:

  • Randomization:

    • Once tumors reach the desired size, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Dosing:

    • Administer DS-8895a or vehicle control via intravenous (IV) or intraperitoneal (IP) injection at the desired dose and schedule (e.g., 10 mg/kg, once weekly).

  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor animal body weight and overall health status.

  • Endpoint:

    • Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint volume.

    • At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry, biomarker analysis).

PDX_Workflow Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation into Immunocompromised Mice Patient_Tumor->Implantation PDX_Growth Tumor Growth Monitoring (F1) Implantation->PDX_Growth Passaging Tumor Resection and Passaging PDX_Growth->Passaging Expansion Expansion Cohort (F2-F4) Passaging->Expansion Study_Cohort Establish Study Cohort (Tumor Volume ~200mm³) Expansion->Study_Cohort Randomization Randomization Study_Cohort->Randomization Treatment Treatment Administration (DS-8895a or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Growth Inhibition, Biomarkers) Monitoring->Endpoint

Figure 2: Experimental workflow for DS-8895a evaluation in PDX models.

Logical Relationship: Interpreting Efficacy Data

The evaluation of DS-8895a efficacy in PDX models involves a logical progression from experimental execution to data interpretation and decision-making for further development.

Efficacy_Logic Input PDX Model with Known EphA2 Expression Process In Vivo Dosing with DS-8895a Input->Process Data Tumor Growth Data Process->Data Analysis Statistical Analysis (TGI, p-value) Data->Analysis Outcome1 Significant Anti-Tumor Efficacy Analysis->Outcome1 p < 0.05 Outcome2 Limited or No Efficacy Analysis->Outcome2 p > 0.05 Action1 Proceed to Combination Studies or Biomarker Analysis Outcome1->Action1 Action2 Re-evaluate EphA2 Expression or Consider Alternative Models Outcome2->Action2

Figure 3: Logical flow for data interpretation and decision-making.

Discussion

The use of PDX models provides a robust platform for the preclinical assessment of DS-8895a. The conservation of key characteristics of the original patient tumor allows for a more accurate prediction of clinical response.[3] The protocols outlined in this document provide a framework for conducting these studies in a systematic and reproducible manner. The representative data highlights the potential for DS-8895a to induce significant tumor growth inhibition in EphA2-expressing PDX models, both as a monotherapy and in combination with standard-of-care chemotherapies. Further studies utilizing a diverse panel of PDX models will be crucial for identifying the patient populations most likely to benefit from DS-8895a therapy and for elucidating mechanisms of resistance.

References

Application Notes and Protocols for Experimental Design of DS-8895a Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical combination studies with DS-8895a, an afucosylated humanized anti-EphA2 monoclonal antibody. The protocols and methodologies are based on published preclinical data and are intended to serve as a framework for investigating the synergistic potential of DS-8895a with other anti-cancer agents. While the clinical development of DS-8895a was discontinued due to limited efficacy in early phase trials[1][2], the preclinical dataset and the compound's mechanism of action provide a valuable case study for designing combination strategies for other antibody-dependent cell-mediated cytotoxicity (ADCC) enhancing antibodies.

Introduction to DS-8895a and its Target, EphA2

Erythropoietin-producing hepatocellular receptor A2 (EphA2) is a receptor tyrosine kinase that is overexpressed in a variety of solid tumors, including gastric, breast, lung, and ovarian cancers, and its expression is often correlated with poor prognosis.[3][4][5] This makes EphA2 an attractive target for cancer therapy. DS-8895a is a monoclonal antibody that specifically targets the EphA2 receptor.[4][6]

The primary mechanism of action of DS-8895a is the induction of a potent antibody-dependent cell-mediated cytotoxicity (ADCC) response.[3][4][7] DS-8895a is afucosylated, a modification that enhances its binding affinity to the FcγRIIIa (CD16) receptor on natural killer (NK) cells, leading to a more robust ADCC response compared to its fucosylated parent antibody.[3][7] Additionally, DS-8895a can block EphA2 activation and its downstream signaling pathways.[6][8] Preclinical studies have shown that DS-8895a can inhibit tumor growth in xenograft models of human breast and gastric cancer.[3]

Rationale for Combination Studies

The combination of targeted therapies with conventional chemotherapy or other targeted agents is a cornerstone of modern oncology. For DS-8895a, the rationale for combination studies is based on the potential for synergistic anti-tumor activity. Combining DS-8895a with a chemotherapeutic agent, such as cisplatin, could lead to enhanced tumor cell killing through complementary mechanisms of action. A preclinical study demonstrated that the combination of DS-8895a and cisplatin resulted in greater tumor growth inhibition than either agent alone in a human gastric cancer xenograft model.[3][4][9]

Key Signaling Pathways

EphA2 Signaling Pathway

EphA2 signaling can be initiated through binding to its ephrin-A ligands (canonical signaling) or through ligand-independent mechanisms (non-canonical signaling).[8] Upon ligand binding, EphA2 receptors oligomerize and autophosphorylate, activating downstream signaling cascades that can promote cell proliferation, migration, and invasion.[8] DS-8895a has been shown to partially inhibit the ligand-induced phosphorylation of EphA2.[3]

EphA2_Signaling EphA2 Signaling Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ephrin-A1 Ephrin-A1 EphA2_Receptor EphA2 Receptor Ephrin-A1->EphA2_Receptor Binds & Activates Downstream_Signaling Downstream Signaling (e.g., RAS-ERK, PI3K-AKT) EphA2_Receptor->Downstream_Signaling Phosphorylation DS-8895a DS-8895a DS-8895a->EphA2_Receptor Binds & Inhibits Cell_Responses Cell Proliferation, Migration, Invasion Downstream_Signaling->Cell_Responses

Caption: EphA2 signaling pathway and the inhibitory action of DS-8895a.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

The primary effector function of DS-8895a is ADCC. As an afucosylated IgG1 antibody, the Fc portion of DS-8895a binds with high affinity to the FcγRIIIa receptor on NK cells. This binding crosslinks the NK cell to the EphA2-expressing tumor cell, triggering the release of cytotoxic granules (perforin and granzymes) from the NK cell, which in turn induces apoptosis in the tumor cell.

ADCC_Mechanism ADCC Mechanism of DS-8895a Tumor_Cell EphA2+ Tumor Cell EphA2 EphA2 Apoptosis Tumor Cell Apoptosis Tumor_Cell->Apoptosis NK_Cell Natural Killer (NK) Cell Fc_gamma_RIIIa FcγRIIIa Cytotoxic_Granules Perforin & Granzymes NK_Cell->Cytotoxic_Granules Releases DS-8895a DS-8895a DS-8895a->EphA2 Binds (Fab) DS-8895a->Fc_gamma_RIIIa Binds (Fc) Cytotoxic_Granules->Tumor_Cell Induces

Caption: Mechanism of DS-8895a-mediated ADCC.

Experimental Protocols

In Vivo Combination Study with Cisplatin in a Gastric Cancer Xenograft Model

This protocol is based on the preclinical study that evaluated the combination of DS-8895a and cisplatin in a human gastric cancer SNU-16 xenograft mouse model.[3][9]

Experimental Workflow

InVivo_Workflow In Vivo Combination Study Workflow Cell_Culture 1. Culture SNU-16 Gastric Cancer Cells Implantation 2. Subcutaneous Implantation into Nude Mice Cell_Culture->Implantation Tumor_Growth 3. Allow Tumors to Reach ~100-200 mm³ Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 5. Administer Treatments (Vehicle, DS-8895a, Cisplatin, Combination) Randomization->Treatment Monitoring 6. Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint 7. Euthanize and Collect Tumors for Analysis Monitoring->Endpoint Analysis 8. Analyze Data (TGI, Statistical Analysis) Endpoint->Analysis

Caption: Workflow for an in vivo combination study.

Methodology

  • Cell Line: Human gastric cancer cell line SNU-16, which expresses EphA2.

  • Animal Model: Female athymic nude mice, 6-8 weeks old.

  • Tumor Implantation: Subcutaneously implant 5 x 10⁶ SNU-16 cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into four treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle control

    • Group 2: DS-8895a monotherapy (e.g., 5 mg/kg, intravenously, once weekly)

    • Group 3: Cisplatin monotherapy (e.g., 10 mg/kg, intraperitoneally, once weekly)

    • Group 4: DS-8895a + Cisplatin combination

  • Treatment Administration: Administer treatments as scheduled for a defined period (e.g., 3-4 weeks).

  • Monitoring: Measure tumor volume with calipers twice weekly and record body weights as a measure of toxicity. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Tumor growth inhibition (TGI) can be calculated for each treatment group relative to the vehicle control group.

  • Statistical Analysis: Perform statistical analysis (e.g., Student's t-test or ANOVA) to determine the significance of the anti-tumor effects.

In Vitro ADCC Assay

Methodology

  • Target Cells: EphA2-positive cancer cells (e.g., MDA-MB-231 breast cancer cells or SNU-16 gastric cancer cells).

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells.

  • Assay Procedure:

    • Label target cells with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).

    • Co-culture the labeled target cells with effector cells at various effector-to-target (E:T) ratios (e.g., 10:1, 25:1, 50:1).

    • Add serial dilutions of DS-8895a or a control antibody.

    • Incubate for 4-6 hours.

    • Measure the release of the dye or isotope into the supernatant, which corresponds to target cell lysis.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and E:T ratio.

In Vitro Synergy Analysis

Methodology

  • Cell Lines: EphA2-positive cancer cell lines.

  • Reagents: DS-8895a and the combination agent (e.g., cisplatin).

  • Assay Procedure:

    • Seed cells in 96-well plates.

    • Treat cells with a matrix of concentrations of DS-8895a and the combination agent, both alone and in combination.

    • Incubate for 72 hours.

    • Assess cell viability using a standard assay (e.g., CellTiter-Glo®, MTS, or crystal violet).

  • Data Analysis: Use software such as CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.

    • CI < 1 indicates synergy.

    • CI = 1 indicates an additive effect.

    • CI > 1 indicates antagonism.

Data Presentation

Quantitative data from combination studies should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: In Vivo Efficacy of DS-8895a in Combination with Cisplatin in a Gastric Cancer Xenograft Model

Treatment GroupDose and ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)p-value vs. Vehiclep-value vs. DS-8895ap-value vs. Cisplatin
Vehicle Control-1500 ± 150----
DS-8895a5 mg/kg, QW900 ± 12040<0.05--
Cisplatin10 mg/kg, QW1350 ± 14010>0.05--
DS-8895a + CisplatinAs above450 ± 9070<0.001<0.01<0.001

Note: The data in this table is illustrative and based on the trends reported in preclinical studies.[3][9]

Table 2: In Vitro Synergy of DS-8895a and Cisplatin in SNU-16 Cells

Drug CombinationFa (Fraction Affected)Combination Index (CI)Interpretation
DS-8895a + Cisplatin0.500.7Synergy
DS-8895a + Cisplatin0.750.6Synergy
DS-8895a + Cisplatin0.900.5Strong Synergy

Note: This table presents hypothetical data to illustrate the output of a synergy analysis.

Conclusion

These application notes provide a framework for the preclinical evaluation of DS-8895a in combination with other anti-cancer agents. The provided protocols for in vivo efficacy, in vitro ADCC, and synergy analysis are essential for characterizing the potential of such combinations. While DS-8895a development has been halted, the principles and methodologies outlined here are broadly applicable to the preclinical development of other antibody-based cancer therapeutics, particularly those with an ADCC-mediated mechanism of action. Careful preclinical design and thorough data analysis are critical for identifying promising combination strategies to advance into clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Investigating Low Tumor Uptake of DS-8895a

Author: BenchChem Technical Support Team. Date: November 2025

This technical support resource is designed for researchers, scientists, and drug development professionals who may be encountering or investigating the low tumor uptake of DS-8895a, an anti-EphA2 antibody. The following troubleshooting guides and frequently asked questions (FAQs) are based on findings from clinical trials and provide detailed experimental context.

Frequently Asked Questions (FAQs)

Q1: Has low tumor uptake of DS-8895a been observed in clinical trials?

Yes, a phase 1 dose-escalation and biodistribution study (NCT02252211) involving patients with advanced EphA2-positive cancers reported low-grade tumor uptake of 89Zr-labeled DS-8895a.[1] This observation was a critical factor in the decision to halt further development of the antibody.[1]

Q2: What was the patient population in the clinical trial that observed low tumor uptake?

The study enrolled nine patients with various advanced or metastatic EphA2-positive cancers, including colorectal, gastric, head and neck, high-grade serous adenocarcinoma, lung, and pancreatic cancers.[1] Seven of these patients received at least one infusion of DS-8895a.[1]

Q3: How was the tumor uptake of DS-8895a measured in the clinical trial?

The biodistribution and tumor uptake of DS-8895a were assessed using positron emission tomography (PET) imaging.[1][2] Patients received infusions of DS-8895a trace-labeled with Zirconium-89 (89Zr-Df-DS-8895a) on Day 1 and Day 36 of the trial.[2] Whole-body PET/CT images were acquired at multiple time points after the infusions to visualize the distribution of the antibody.[2]

Q4: Were there any preclinical indications of potential low tumor uptake?

Preclinical studies using mouse xenograft models of human breast and gastric cancer did show that DS-8895a could inhibit tumor growth.[3] However, the translation from preclinical models to clinical efficacy can be complex. Factors such as differences in tumor microenvironment, EphA2 expression levels and accessibility, and human-specific pharmacokinetic properties can influence tumor uptake in patients.

Troubleshooting Guide: Investigating Low Antibody Tumor Uptake

If you are encountering low tumor uptake in your own experiments with EphA2-targeting antibodies, consider the following potential issues and troubleshooting steps.

Potential Issue 1: Target Antigen Expression and Accessibility

Low or heterogeneous expression of the target antigen, EphA2, within the tumor can lead to poor antibody accumulation. Additionally, the epitope may be masked or inaccessible.

Troubleshooting Steps:

  • Verify EphA2 Expression:

    • Immunohistochemistry (IHC): Perform IHC on tumor biopsies to confirm the presence and assess the cellular localization and heterogeneity of EphA2 expression.

    • Quantitative Analysis: Utilize quantitative immunofluorescence or flow cytometry on dissociated tumor cells to measure the level of EphA2 expression.

  • Assess Target Accessibility:

    • In vitro Binding Assays: Conduct binding assays with live tumor cells to confirm that the antibody can access its epitope.

Potential Issue 2: Antibody Pharmacokinetics and Stability

The pharmacokinetic properties of the antibody, including its circulation half-life and stability, can impact the amount of antibody that reaches the tumor.

Troubleshooting Steps:

  • Pharmacokinetic Analysis: In preclinical models, perform pharmacokinetic studies to determine the serum concentration of the antibody over time.

  • Assess Antibody Integrity: Evaluate the stability of the antibody in serum to ensure it is not rapidly degrading or forming aggregates.

Potential Issue 3: Tumor Microenvironment Factors

The tumor microenvironment, including high interstitial fluid pressure, dense extracellular matrix, and poor vascularization, can create a physical barrier to antibody penetration.

Troubleshooting Steps:

  • Histological Analysis: Examine tumor histology for characteristics of a dense stroma or poor vascularization.

  • Imaging of Vascular Permeability: In preclinical models, imaging techniques can be used to assess tumor vascular permeability and blood flow.

Quantitative Data Summary

The following table summarizes the dosing and tumor uptake findings from the DS-8895a bioimaging study (NCT02252211).

ParameterDetails
Drug DS-8895a (anti-EphA2 antibody)
Tracer 89Zr-Df-DS-8895a
Patient Cohorts Cohort 1: 1 mg/kg DS-8895aCohort 2: 3 mg/kg DS-8895a
Imaging Modality Positron Emission Tomography (PET)/Computed Tomography (CT)
Tumor Uptake Assessment Qualitative scoring (0-3 scale: none, low, medium, high)
Observed Tumor Uptake Low-grade uptake in most tumors[1]
Normal Tissue Uptake No significant uptake in normal tissues[1]
Best Clinical Response Cohort 1: Stable DiseaseCohort 2: Progressive Disease[1]

Experimental Protocols

Protocol: 89Zr-DS-8895a PET/CT Imaging for Biodistribution

This protocol provides a generalized overview based on the methodology described in the NCT02252211 clinical trial.

  • Patient Preparation: Patients with confirmed EphA2-positive advanced solid tumors were enrolled.

  • Tracer Administration:

    • On Day 1 and Day 36, patients received an intravenous infusion of DS-8895a trace-labeled with 89Zr (89Zr-Df-DS-8895a).[2]

    • The initial dose on Day 1 was 0.2 mg/kg, with subsequent therapeutic doses adjusted based on the cohort assignment (1 mg/kg or 3 mg/kg).[2]

  • PET/CT Imaging:

    • Whole-body PET/CT scans were performed at multiple time points after the 89Zr-Df-DS-8895a infusion.[2]

    • Imaging was conducted on Day 1, Day 4/5, and Day 7/8 following the initial infusion, and on Day 36, Day 39/40, and Day 42/43 following the second tracer infusion.[2]

  • Image Analysis:

    • The biodistribution and tumor uptake of 89Zr-Df-DS-8895a were determined through qualitative analysis of the PET/CT images.[2]

    • Tumor uptake in reference lesions was scored on a 0-3 point scale (none, low, medium, high).[2]

Visualizations

G cluster_0 Preclinical & Clinical Development cluster_1 Troubleshooting Workflow Preclinical Studies Preclinical Studies Phase 1 Trial (NCT02252211) Phase 1 Trial (NCT02252211) Preclinical Studies->Phase 1 Trial (NCT02252211) Promising Results Development Halted Development Halted Phase 1 Trial (NCT02252211)->Development Halted Low Tumor Uptake Low Tumor Uptake Observed Low Tumor Uptake Observed Verify Target Expression Verify Target Expression Low Tumor Uptake Observed->Verify Target Expression Assess Antibody PK Assess Antibody PK Low Tumor Uptake Observed->Assess Antibody PK Analyze Tumor Microenvironment Analyze Tumor Microenvironment Low Tumor Uptake Observed->Analyze Tumor Microenvironment Optimization Optimization Verify Target Expression->Optimization Assess Antibody PK->Optimization Analyze Tumor Microenvironment->Optimization

Caption: DS-8895a development pathway and troubleshooting workflow.

G DS-8895a (Anti-EphA2) DS-8895a (Anti-EphA2) EphA2 Receptor EphA2 Receptor DS-8895a (Anti-EphA2)->EphA2 Receptor Binds to NK Cell NK Cell DS-8895a (Anti-EphA2)->NK Cell Recruits via Fc receptor Tumor Cell Tumor Cell EphA2 Receptor->Tumor Cell Expressed on ADCC ADCC ADCC->Tumor Cell Leads to lysis of NK Cell->Tumor Cell Induces ADCC

Caption: Proposed mechanism of action for DS-8895a.

References

Reasons for DS-8895a clinical trial failure

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with information regarding the clinical trial failure of DS-8895a, an anti-EphA2 monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is DS-8895a and what was its intended mechanism of action?

A1: DS-8895a is a humanized IgG1 monoclonal antibody designed to target the EphA2 receptor, which is overexpressed in various cancers.[1] Its intended mechanism of action was to block EphA2 activation and signaling, and to induce an immune response against tumor cells expressing EphA2.[1] Preclinical studies showed that DS-8895a, which is afucosylated, exhibited enhanced antibody-dependent cellular cytotoxicity (ADCC).[2][3][4][5][6][7][8]

Q2: Why was the clinical development of DS-8895a halted?

A2: The development of DS-8895a was stopped primarily due to limited therapeutic efficacy and low tumor uptake observed in a Phase 1 clinical trial (NCT02252211).[9][10][11] While the drug was found to be generally safe and well-tolerated, it did not demonstrate significant anti-tumor responses in patients with advanced EphA2-positive cancers.[9][10][12]

Q3: What were the key findings from the DS-8895a Phase 1 clinical trial?

A3: The Phase 1 trial (NCT02252211) was a dose-escalation and bioimaging study.[9][10][11][13][14][15] The key findings were:

  • Safety: DS-8895a was generally safe and well-tolerated, with no dose-limiting toxicities reported at the evaluated doses.[9][10]

  • Efficacy: The best response observed in patients was stable disease in one cohort and progressive disease in another.[9] No significant tumor shrinkage was observed.

  • Biodistribution: Using ⁸⁹Zr-trace-labelled DS-8895a PET imaging, the study revealed low-grade uptake in most tumors and no significant uptake in normal tissues.[9][10] This low tumor uptake was a critical factor in the decision to halt development.[9][11]

Troubleshooting Guide

Issue: Discrepancy between promising preclinical data and clinical trial failure.

Possible Reasons and Troubleshooting:

  • Inadequate Tumor Uptake:

    • Problem: The antibody may not be efficiently reaching the tumor site in humans. As the bioimaging data from the clinical trial suggests, this was a primary issue for DS-8895a.[9][10]

    • Suggestion: For future antibody-based therapies, consider optimizing antibody design for better tumor penetration. This could involve modifying the antibody size, charge, or affinity. Preclinical models should include robust biodistribution studies to predict clinical exposure more accurately.

  • Differences in Preclinical Models and Human Tumors:

    • Problem: Xenograft models used in preclinical studies may not fully recapitulate the complexity of human tumors and their microenvironment. The high ADCC activity seen in vitro and in mouse models did not translate to clinical efficacy.[2][3][4][8]

    • Suggestion: Utilize more advanced preclinical models, such as patient-derived xenografts (PDXs) or humanized mouse models, which may better predict clinical outcomes.

  • EphA2 Biology and Expression:

    • Problem: The level of EphA2 expression on patient tumors might not have been sufficient for robust therapeutic effect, or the targeted epitope might not have been accessible.

    • Suggestion: Develop more stringent patient selection criteria based on a quantitative assessment of EphA2 expression and accessibility. Investigate the heterogeneity of EphA2 expression within tumors.

Quantitative Data Summary

Table 1: Overview of DS-8895a Phase 1 Trial (NCT02252211) Participants and Dosing [9][10]

CharacteristicDetails
Number of Patients Enrolled 9
Number of Patients Treated 7
Median Age (years) 67.0 (range 52-81)
Sex 71% Male
Median Prior Systemic Therapies 3 (range 0-8)
Primary Cancer Diagnoses Colorectal, Gastric, Head and Neck, High-grade serous adenocarcinoma, Lung, Pancreatic
Dosing Cohort 1 1 mg/kg DS-8895a
Dosing Cohort 2 3 mg/kg DS-8895a

Table 2: Efficacy Results of DS-8895a Phase 1 Trial [9]

CohortBest Response
Cohort 1 (1 mg/kg) Stable Disease
Cohort 2 (3 mg/kg) Progressive Disease

Experimental Protocols

1. EphA2 Expression Assessment for Patient Selection

  • Methodology: Patients were selected based on EphA2 expression in their tumor tissue, as determined by immunohistochemistry (IHC).[11] A tumor was considered EphA2-positive if ≥25% of tumor cells showed weak to moderate (2+) or strong (3+) staining.[7]

2. ⁸⁹Zr-DS-8895a PET Imaging for Biodistribution

  • Methodology: To assess the biodistribution and tumor uptake of DS-8895a, patients received an initial infusion of DS-8895a trace-labeled with Zirconium-89 (⁸⁹Zr).[9][10][13][15] Positron Emission Tomography (PET) scans were performed to visualize the distribution of the antibody in the body.[9][10][13][14][15] This non-invasive imaging technique allowed for the quantification of antibody accumulation in tumors and normal tissues.[16][17][18][19][20]

3. Preclinical Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

  • General Methodology: While the specific protocol for DS-8895a is not publicly detailed, a general flow cytometry-based ADCC assay involves the following steps:

    • Cell Preparation: Target cancer cells (e.g., EphA2-positive cell lines like MDA-MB-231 or SNU-16) and effector cells (typically Natural Killer cells or peripheral blood mononuclear cells) are prepared.[8]

    • Co-incubation: Target cells are incubated with the antibody (DS-8895a) to allow for binding to the target antigen (EphA2).

    • Effector Cell Addition: Effector cells are then added to the antibody-coated target cells.

    • Cytotoxicity Measurement: After an incubation period, the degree of target cell lysis is measured. Common methods include:

      • Flow Cytometry: Using dyes like Annexin V and 7-AAD to identify apoptotic and necrotic cells.

      • LDH Release Assay: Measuring the release of lactate dehydrogenase from lysed cells.

Visualizations

EphA2_Signaling_Pathway cluster_ligand_dependent Ligand-Dependent (Canonical) Pathway cluster_ligand_independent Ligand-Independent (Non-Canonical) Pathway cluster_DS8895a DS-8895a Intervention Ephrin A1 Ephrin A1 EphA2_D EphA2 Ephrin A1->EphA2_D Binds Tyr Phosphorylation Tyr Phosphorylation EphA2_D->Tyr Phosphorylation Induces Downstream Signaling_D Downstream Signaling (e.g., Rac/Rho GTPases) Tyr Phosphorylation->Downstream Signaling_D Activates Tumor Suppression Tumor Suppression Downstream Signaling_D->Tumor Suppression Leads to EphA2_I EphA2 (Overexpressed) Ser Phosphorylation Ser Phosphorylation EphA2_I->Ser Phosphorylation Undergoes Block Signaling Block Signaling EphA2_I->Block Signaling Inhibits Oncogenic Pathways Oncogenic Pathways (e.g., AKT, MAPK/ERK) Ser Phosphorylation->Oncogenic Pathways Activates Tumor Progression Tumor Progression Oncogenic Pathways->Tumor Progression Promotes DS-8895a DS-8895a DS-8895a->EphA2_I Binds to NK Cell NK Cell DS-8895a->NK Cell Recruits ADCC ADCC NK Cell->ADCC Mediates

Caption: EphA2 signaling pathways and the intended intervention of DS-8895a.

DS8895a_Trial_Failure_Logic Preclinical Promise Preclinical Promise Phase 1 Study Phase 1 Clinical Trial (NCT02252211) Preclinical Promise->Phase 1 Study InVitro ADCC High In Vitro ADCC InVitro ADCC->Preclinical Promise Xenograft Efficacy Tumor Inhibition in Xenografts Xenograft Efficacy->Preclinical Promise Clinical Trial Clinical Trial Low Tumor Uptake Low Tumor Uptake (Biodistribution Data) Phase 1 Study->Low Tumor Uptake Limited Efficacy Limited Therapeutic Efficacy Phase 1 Study->Limited Efficacy Clinical Failure Clinical Failure Discontinuation Discontinuation of Development Clinical Failure->Discontinuation Low Tumor Uptake->Clinical Failure Limited Efficacy->Clinical Failure

Caption: Logical workflow illustrating the reasons for DS-8895a clinical trial failure.

References

Technical Support Center: DS-8895 Biodistribution and Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-8895, an anti-EphA2 monoclonal antibody. The information is based on preclinical and clinical biodistribution and imaging studies.

Frequently Asked Questions (FAQs)

Q1: What is DS-8895a and what is its mechanism of action?

DS-8895a is a humanized anti-EphA2 IgG1 monoclonal antibody.[1] Its primary mechanism of action is to selectively bind to the EphA2 receptor, which is overexpressed in a variety of cancers.[2][3] This binding can block EphA2 activation and downstream signaling.[2] Furthermore, DS-8895a is afucosylated, a modification that enhances its binding to FcγRIIIa on natural killer (NK) cells, leading to increased antibody-dependent cellular cytotoxicity (ADCC).[1][4][5]

Q2: Which radiolabels have been successfully used for imaging studies with DS-8895a?

In preclinical studies, DS-8895a has been successfully labeled with Iodine-125 (¹²⁵I), Indium-111 (¹¹¹In), and Zirconium-89 (⁸⁹Zr) for SPECT and PET imaging.[6][7] For human clinical trials, ⁸⁹Zr has been used for PET imaging to evaluate biodistribution.[8][9]

Q3: What were the key findings from the clinical biodistribution studies of DS-8895a?

A phase I clinical trial (NCT02252211) using ⁸⁹Zr-DS-8895a PET imaging in patients with advanced EphA2-positive cancers revealed that the antibody was safe and well-tolerated.[8][9] However, it demonstrated low tumor uptake and, consequently, limited therapeutic efficacy.[8][9] These biodistribution findings were crucial in the decision to halt further development of DS-8895a.[8][9]

Q4: How does the choice of radiolabel affect the biodistribution results of DS-8895a?

Preclinical studies in xenograft models showed that while all radiolabeled conjugates bound specifically to EphA2-expressing cells, their retention in tumors varied.[6][10] The retention of ¹²⁵I-DS-8895a in tumors was lower compared to ¹¹¹In- and ⁸⁹Zr-labeled DS-8895a.[6][10] This difference was attributed to the internalization of the radioconjugate and subsequent dehalogenation of the radioiodine.[6][10]

Troubleshooting Guide

Issue 1: Low tumor uptake of radiolabeled DS-8895a in preclinical models.

  • Possible Cause 1: Low EphA2 expression in the tumor model.

    • Troubleshooting Step: Confirm EphA2 expression levels in your xenograft tumors using immunohistochemistry (IHC) or western blotting. Preclinical studies have shown that DS-8895a antitumor activity is stronger in tumors with higher EphA2 expression.[4]

  • Possible Cause 2: Receptor saturation.

    • Troubleshooting Step: A dose-escalation study in preclinical models indicated that EphA2 receptor saturation was observed at a dose of 30 mg/kg.[6][10] If you are using high doses of the antibody, consider reducing the dose to see if tumor-to-background ratios improve.

  • Possible Cause 3: In vivo instability of the radiolabel.

    • Troubleshooting Step: If using radioiodine, be aware that dehalogenation following internalization can lead to lower apparent tumor uptake.[6][10] Consider using a different radiolabel, such as ⁸⁹Zr, which has shown superior imaging characteristics in preclinical and clinical settings.[8][10]

Issue 2: High background signal in imaging studies.

  • Possible Cause 1: Suboptimal imaging time point.

    • Troubleshooting Step: The optimal time for imaging will depend on the radiolabel and the biological half-life of the antibody. For ⁸⁹Zr-DS-8895a in a clinical setting, imaging was performed on Day 4 and Day 8 post-injection, showing focal uptake in lung lesions.[11] In preclinical models, imaging has been performed at various time points, including 2 and 7 days post-injection.[10] It is recommended to perform imaging at multiple time points to determine the best window for your specific model.

  • Possible Cause 2: Non-specific binding.

    • Troubleshooting Step: In preclinical studies, ⁸⁹Zr-Df-Bz-NCS-DS-8895a showed no specific uptake in normal tissues in xenograft models bearing EphA2-positive tumors.[10] However, if you observe high background, ensure the radiolabeling procedure is robust and that the final product is free of unbound radiolabel.

Quantitative Data Summary

Preclinical Biodistribution of Radiolabeled DS-8895a in MDA-MB-231 Xenograft Mice
RadioconjugateTime PointTumor (%ID/g)Blood (%ID/g)Liver (%ID/g)Spleen (%ID/g)Kidney (%ID/g)
¹²⁵I-DS-8895aDay 7~10~5~4~2~3
¹¹¹In-CHX-A″-DTPA-DS-8895aDay 7~35~15~5~3~5
⁸⁹Zr-Df-Bz-NCS-DS-8895aDay 7~40~18~6~4~6

%ID/g = percentage of injected dose per gram of tissue. Data are approximate values derived from graphical representations in the cited literature.[10]

In Vitro Binding Characteristics of Radiolabeled DS-8895a
RadioconjugateRadiochemical PurityImmunoreactivityApparent Association Constant (Kₐ)
¹²⁵I-DS-8895a98.9%53.8%2.14 x 10⁸ M⁻¹
¹¹¹In-CHX-A″-DTPA-DS-8895a99.6%55.4%2.10 x 10⁸ M⁻¹
⁸⁹Zr-Df-Bz-NCS-DS-8895a99.6%54.2%Not Reported

Data sourced from in vitro cell binding assays using MDA-MB-231 cells.[7]

Experimental Protocols

Radiolabeling of DS-8895a with Zirconium-89 (⁸⁹Zr)

This protocol is a generalized summary based on common methodologies for antibody labeling with ⁸⁹Zr.

  • Chelation: DS-8895a is conjugated with a bifunctional chelator, such as p-isothiocyanatobenzyl-desferrioxamine (Df-Bz-NCS).[7]

  • Purification: The antibody-chelator conjugate is purified to remove any unreacted chelator.

  • Radiolabeling: The purified conjugate is incubated with ⁸⁹Zr-oxalate in a suitable buffer (e.g., HEPES) at room temperature.

  • Quality Control: The final radiolabeled antibody (⁸⁹Zr-Df-Bz-NCS-DS-8895a) is assessed for radiochemical purity using methods like instant thin-layer chromatography (ITLC).[7]

In Vivo Biodistribution Study in Xenograft Mice

This protocol is a generalized summary based on the described preclinical studies.[10]

  • Animal Model: Athymic nude mice are subcutaneously inoculated with EphA2-positive human cancer cells (e.g., MDA-MB-231 breast cancer cells).[4]

  • Injection: Once tumors reach a suitable size, mice are injected intravenously with the radiolabeled DS-8895a.

  • Tissue Harvesting: At predetermined time points (e.g., 2 and 7 days post-injection), mice are euthanized, and tissues of interest (tumor, blood, major organs) are harvested and weighed.[10]

  • Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.

  • Data Analysis: The results are calculated as the percentage of the injected dose per gram of tissue (%ID/g).[10]

Visualizations

experimental_workflow cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis radiolabeling Radiolabeling of DS-8895a (e.g., with 89Zr) qc Quality Control (Purity, Immunoreactivity) radiolabeling->qc injection Intravenous Injection of Radiolabeled Antibody qc->injection animal_model Xenograft Model Development (EphA2-positive tumors) animal_model->injection imaging PET/SPECT Imaging (e.g., Day 2, Day 7) injection->imaging biodistribution Biodistribution Study (Tissue Harvesting) injection->biodistribution image_analysis Image Analysis (Tumor Uptake Quantification) imaging->image_analysis data_analysis Data Analysis (%ID/g Calculation) biodistribution->data_analysis

Caption: Experimental workflow for DS-8895a biodistribution and imaging studies.

epha2_signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular epha2 EphA2 Receptor downstream Downstream Signaling (e.g., ERK1/2) epha2->downstream ds8895a DS-8895a ds8895a->epha2 Binds and Blocks nk_cell NK Cell ds8895a->nk_cell Recruits ephrin_a1 Ephrin-A1 Ligand ephrin_a1->epha2 Activates adcc Antibody-Dependent Cellular Cytotoxicity (ADCC) nk_cell->epha2 Induces ADCC

Caption: Simplified signaling pathway of DS-8895a targeting the EphA2 receptor.

References

DS-8895a Monoclonal Antibody Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions regarding the off-target effects of the DS-8895a monoclonal antibody.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DS-8895a?

A1: DS-8895a is a humanized, afucosylated IgG1 monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2).[1][2] Its primary mechanism of action is the induction of potent antibody-dependent cellular cytotoxicity (ADCC).[2][3] By binding to EphA2 on the surface of tumor cells, DS-8895a's Fc region engages with FcγRIIIa (CD16) on natural killer (NK) cells.[2] The afucosylation of DS-8895a enhances its binding affinity to FcγRIIIa, leading to a more potent ADCC response against EphA2-expressing tumor cells.[2] Preclinical studies have shown that DS-8895a can inhibit tumor growth in xenograft models.[3]

Q2: What are the known on-target, off-tumor effects of DS-8895a?

A2: On-target, off-tumor effects occur when the antibody binds to its target (EphA2) on normal, non-cancerous tissues. EphA2 is expressed at low levels in a variety of normal adult tissues, including the skin, colon, bladder, kidney, lung, stomach, and bone marrow.[1][4][5] Therefore, administration of DS-8895a could potentially lead to ADCC activity against these normal tissues.

One significant on-target, off-tumor adverse event observed in a Phase I clinical trial was a Grade 4 decrease in platelet count (thrombocytopenia) in one patient.[1][6] Although a study in EphA2 knockout mice suggested that EphA2 is not essential for normal hematopoiesis, its expression in bone marrow suggests that the observed thrombocytopenia could be an on-target effect due to ADCC against platelet precursors.[7]

Q3: What are the potential off-target effects of DS-8895a?

A3: Off-target effects are adverse effects caused by the antibody binding to a molecule other than its intended target (EphA2). Preclinical studies suggested that off-target binding of DS-8895a is unlikely.[3] However, infusion-related reactions (IRRs) were observed in about half of the patients in a Phase I study.[1][8] These reactions, which can include fever, chills, and nausea, are likely a result of the on-target ADCC mechanism, leading to cytokine release, rather than a specific off-target binding event. A transient increase in serum inflammatory cytokines was observed after DS-8895a administration.[1]

Q4: Why was the clinical development of DS-8895a halted?

A4: The development of DS-8895a was discontinued due to limited therapeutic efficacy observed in Phase I clinical trials.[4][6][9] A bioimaging study using 89Zr-DS-8895a revealed low tumor uptake of the antibody, which likely contributed to its modest anti-tumor activity.[4][9]

Troubleshooting Guides

Issue 1: Unexpected Cytotoxicity in In Vitro Assays

Question: We are observing cytotoxicity in our EphA2-negative control cell line when treated with DS-8895a in our ADCC assay. What could be the cause?

Possible Causes and Solutions:

  • Low-level EphA2 expression: Confirm the absence of EphA2 expression in your control cell line using highly sensitive methods like flow cytometry or western blot. Some cell lines may have very low, yet detectable, levels of EphA2 expression.

  • Fc receptor-mediated, non-specific binding: Your control cell line might express Fc receptors that can non-specifically bind to the Fc region of DS-8895a, leading to unintended effector cell activation.

    • Solution: Use an isotype control antibody with the same afucosylated Fc region to determine the level of background, non-specific cytotoxicity.

  • Contamination: Mycoplasma or other contaminants in your cell culture could be activating the effector cells.

    • Solution: Regularly test your cell lines for contamination.

Issue 2: High Background in Immunoassays

Question: We are experiencing high background signal when using DS-8895a in our ELISA/Flow Cytometry experiments. How can we reduce this?

Possible Causes and Solutions:

  • Insufficient blocking: Inadequate blocking of non-specific binding sites can lead to high background.

    • Solution: Increase the concentration and/or incubation time of your blocking buffer. Consider using a blocking buffer containing serum from the same species as your secondary antibody.

  • Antibody concentration too high: Using an excessive concentration of DS-8895a can result in non-specific binding.

    • Solution: Perform a titration experiment to determine the optimal concentration of DS-8895a that provides a good signal-to-noise ratio.

  • Inadequate washing: Insufficient washing between antibody incubation steps can leave unbound antibody behind.

    • Solution: Increase the number and duration of wash steps.

Quantitative Data Summary

Table 1: Summary of Drug-Related Adverse Events (AEs) in Phase I Study

Adverse Event CategoryPercentage of Patients (n=37)
Any Drug-Related AE64.9%[1]
Grade ≥ 3 Drug-Related AEs8.1%[1]
Infusion-Related Reactions51.4%[1]
Grade 4 Platelet Count Decreased2.7% (1 patient)[1]

Experimental Protocols

Protocol 1: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To measure the ability of DS-8895a to induce NK cell-mediated lysis of EphA2-positive target cells.

Materials:

  • EphA2-positive target cells (e.g., MDA-MB-231)

  • EphA2-negative control cells

  • Human Natural Killer (NK) cells (effector cells)

  • DS-8895a antibody

  • Isotype control antibody

  • Cell culture medium

  • Cytotoxicity detection kit (e.g., LDH release assay)

Methodology:

  • Target Cell Preparation: Plate target cells in a 96-well plate and allow them to adhere overnight.

  • Antibody Dilution: Prepare serial dilutions of DS-8895a and the isotype control antibody.

  • Antibody Incubation: Add the diluted antibodies to the target cells and incubate for 1 hour at 37°C.

  • Effector Cell Addition: Add NK cells to the wells at a specified effector-to-target (E:T) ratio.

  • Co-incubation: Incubate the plate for 4-6 hours at 37°C.

  • Cytotoxicity Measurement: Measure the release of lactate dehydrogenase (LDH) or another marker of cell lysis according to the manufacturer's instructions for the cytotoxicity detection kit.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration.

Protocol 2: Flow Cytometry for NK Cell Activation

Objective: To assess the activation of NK cells in response to DS-8895a treatment.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs)

  • DS-8895a antibody

  • EphA2-positive target cells

  • Fluorochrome-conjugated antibodies against CD3, CD56, CD16, and an activation marker (e.g., CD137 or CD107a)

  • Flow cytometer

Methodology:

  • Cell Co-culture: Co-culture PBMCs with EphA2-positive target cells in the presence of DS-8895a or a control antibody for a specified time.

  • Cell Staining: Harvest the cells and stain with a cocktail of fluorochrome-conjugated antibodies against the cell surface markers.

  • Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer.

  • Gating Strategy:

    • Gate on the lymphocyte population based on forward and side scatter.

    • Identify NK cells as CD3-negative, CD56-positive.

    • Within the NK cell population, quantify the percentage of cells expressing the activation marker.

Visualizations

DS8895a_Mechanism_of_Action cluster_tumor EphA2-Positive Tumor Cell cluster_nk Natural Killer (NK) Cell EphA2 EphA2 Receptor FcR FcγRIIIa (CD16) Lysis Tumor Cell Lysis FcR->Lysis Activates ADCC DS8895a DS-8895a DS8895a->EphA2 Binds to EphA2 DS8895a->FcR Fc region binds OnTarget_OffTumor_Effect cluster_target Target: EphA2 DS8895a DS-8895a Tumor Tumor Cells DS8895a->Tumor Normal Normal Tissues (e.g., Bone Marrow) DS8895a->Normal OnTarget_OnTumor Therapeutic Effect (Tumor Cell Lysis) Tumor->OnTarget_OnTumor ADCC OnTarget_OffTumor Adverse Effect (e.g., Thrombocytopenia) Normal->OnTarget_OffTumor ADCC Experimental_Workflow_ADCC A Plate EphA2-positive target cells B Add DS-8895a or isotype control A->B C Add NK effector cells B->C D Incubate for 4-6 hours C->D E Measure cell lysis (e.g., LDH release) D->E F Analyze Data E->F

References

Technical Support Center: Improving DS-8895a Delivery to Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DS-8895a. This resource is designed for researchers, scientists, and drug development professionals working with the anti-EphA2 monoclonal antibody, DS-8895a. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on optimizing its delivery to solid tumors.

I. Frequently Asked Questions (FAQs)

Q1: What is DS-8895a and what is its mechanism of action?

A1: DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2).[1][2][3] EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of solid tumors and is associated with poor prognosis.[2][3][4] The primary mechanism of action for DS-8895a is to induce antibody-dependent cellular cytotoxicity (ADCC).[2][4] The afucosylation of DS-8895a enhances its binding to the FcγRIIIa/CD16 receptor on natural killer (NK) cells, which significantly boosts ADCC activity against EphA2-expressing tumor cells.[2][5] Preclinical studies have shown that DS-8895a can inhibit tumor growth in xenograft models of breast and gastric cancer.[4][5]

Q2: What are the main challenges in delivering DS-8895a to solid tumors?

A2: Like many antibody-based therapies, delivering DS-8895a effectively to solid tumors faces several hurdles. The large size of monoclonal antibodies (around 150 kDa) can limit their ability to penetrate dense tumor tissue.[6] Additionally, the tumor microenvironment itself, with its abnormal vasculature and high interstitial fluid pressure, can impede drug delivery.[7] Phase I clinical trials with DS-8895a showed that while the antibody was generally well-tolerated, it had limited therapeutic efficacy, which was attributed to low tumor uptake.[8]

Q3: How can I assess the delivery and biodistribution of DS-8895a in my preclinical models?

A3: A common and effective method is to use radio-labeled DS-8895a for in vivo imaging and biodistribution studies. A Phase 1 clinical trial for DS-8895a utilized Zirconium-89 (⁸⁹Zr) trace-labeling to conduct positron emission tomography (PET) imaging.[9][10] This technique allows for the quantitative assessment of antibody accumulation in tumors and other organs over time. For more detailed ex vivo analysis, dual-isotope cryoimaging quantitative autoradiography can provide high-resolution mapping of both the antibody and a conjugated payload within tumor sections.[11]

Q4: Is there evidence that DS-8895a can be used in combination with other therapies?

A4: Yes, preclinical studies have shown that DS-8895a in combination with cisplatin demonstrated better efficacy than either treatment alone in a human gastric cancer model.[4][5] This suggests that combining DS-8895a with standard chemotherapy agents could be a promising therapeutic strategy.

II. Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with DS-8895a.

Issue 1: Low Anti-Tumor Efficacy in In Vivo Models

  • Possible Cause 1: Insufficient Tumor Penetration.

    • Troubleshooting Tip: The large size of antibodies can limit their distribution within a solid tumor. Consider co-administering unlabeled DS-8895a with your therapeutic dose. This can help saturate binding sites on the tumor periphery, allowing more of the therapeutic antibody to penetrate deeper into the tumor mass.[12]

  • Possible Cause 2: Low or Heterogeneous EphA2 Expression in the Tumor Model.

    • Troubleshooting Tip: It is crucial to confirm the expression level and homogeneity of EphA2 in your tumor model. Use immunohistochemistry (IHC) or flow cytometry to quantify EphA2 expression. A strong correlation has been observed between the number of target receptors on a cell and the intracellular concentration of an antibody-drug conjugate's payload.[13]

  • Possible Cause 3: Inadequate ADCC Response.

    • Troubleshooting Tip: The efficacy of DS-8895a is dependent on a robust ADCC response. Ensure that your in vivo model has a competent immune system with functional NK cells. In some cases, co-therapies that boost the activity of NK cells could be considered.

Issue 2: High Off-Target Toxicity or Rapid Clearance

  • Possible Cause 1: Instability of the Antibody or Conjugate.

    • Troubleshooting Tip: If you are working with a conjugated form of DS-8895a, ensure the linker is stable in circulation.[14] Premature release of a cytotoxic payload can lead to systemic toxicity. Analytical techniques like mass spectrometry can be used to assess the stability and drug-to-antibody ratio (DAR) of your conjugate over time in plasma.[15]

  • Possible Cause 2: Non-Specific Uptake in Organs.

    • Troubleshooting Tip: Conduct biodistribution studies with radio-labeled DS-8895a to identify organs with high off-target accumulation.[8][10] Understanding the biodistribution profile can help in adjusting dosing regimens or considering modifications to the antibody to reduce non-specific binding.

III. Data Presentation

Table 1: Representative Pharmacokinetic Parameters of DS-8895a in a Phase I Study

Dose Level Cmax (µg/mL) Trough Concentration (µg/mL)
0.1 mg/kg 2.5 0.8
1 mg/kg 25 8
3 mg/kg 75 25
10 mg/kg 250 80
20 mg/kg 500 160

(Data is illustrative and based on the principle of dose-dependent increases in serum concentrations as noted in clinical trials[2][3]).

Table 2: Tumor Response in Phase I Dose Expansion Cohort (EphA2-Positive Gastric and Esophageal Cancer)

Best Overall Response Number of Patients (n=15)
Partial Response 1
Stable Disease 6
Progressive Disease 8

(Data is illustrative and based on findings from a Phase I study where one partial response and multiple instances of stable disease were observed[16]).

IV. Experimental Protocols

Protocol 1: In Vivo Biodistribution Study using ⁸⁹Zr-labeled DS-8895a

  • Conjugation: Conjugate DS-8895a with a chelator such as desferrioxamine (DFO).

  • Radiolabeling: Label the DFO-DS-8895a with ⁸⁹Zr. Purify the ⁸⁹Zr-DS-8895a to remove any free ⁸⁹Zr.

  • Animal Model: Use tumor-bearing mice (e.g., with EphA2-positive xenografts).

  • Administration: Inject a single intravenous dose of ⁸⁹Zr-DS-8895a. A typical dose might be 0.2 mg/kg.[10]

  • PET-CT Imaging: Perform PET-CT scans at multiple time points (e.g., 24, 48, 96, and 168 hours post-injection) to visualize and quantify the biodistribution of the antibody.

  • Ex Vivo Analysis: After the final imaging session, euthanize the animals and harvest tumors and major organs (liver, spleen, kidneys, lungs, heart, bone).

  • Gamma Counting: Use a gamma counter to measure the radioactivity in each tissue and calculate the percentage of injected dose per gram of tissue (%ID/g).

Protocol 2: Assessment of Tumor Penetration by Immunohistochemistry (IHC)

  • Treatment Groups: Establish tumor-bearing mice and divide them into groups (e.g., vehicle control, DS-8895a alone, DS-8895a with a co-dose of unlabeled antibody).

  • Dosing: Administer the respective treatments intravenously.

  • Tissue Collection: At a predetermined time point (e.g., 72 hours), euthanize the animals and excise the tumors.

  • Tissue Processing: Fix the tumors in formalin and embed them in paraffin.

  • Sectioning: Cut thin sections (e.g., 5 µm) of the tumor tissue.

  • Staining: Perform IHC using a secondary antibody that detects human IgG (to visualize DS-8895a). A fluorescently labeled secondary antibody is recommended for better visualization.

  • Imaging: Use fluorescence microscopy to capture images of the tumor sections.

  • Analysis: Analyze the images to assess the distribution of DS-8895a from the tumor periphery to the core.

V. Visualizations

cluster_0 Mechanism of Action of DS-8895a DS-8895a DS-8895a EphA2_Receptor EphA2 Receptor on Tumor Cell DS-8895a->EphA2_Receptor Binds to EphA2 NK_Cell Natural Killer (NK) Cell DS-8895a->NK_Cell Fc region binds to CD16 ADCC ADCC-Mediated Tumor Cell Lysis EphA2_Receptor->ADCC NK_Cell->ADCC Triggers

Caption: Mechanism of action of DS-8895a, leading to ADCC.

cluster_1 Experimental Workflow for Efficacy Testing Model_Selection Select EphA2+ Tumor Model IHC_Validation Validate EphA2 Expression (IHC) Model_Selection->IHC_Validation Tumor_Implantation Implant Tumor Cells in Mice IHC_Validation->Tumor_Implantation Treatment Administer DS-8895a (± Combination Agent) Tumor_Implantation->Treatment Tumor_Measurement Measure Tumor Volume Periodically Treatment->Tumor_Measurement Endpoint Endpoint Analysis (e.g., Biodistribution) Tumor_Measurement->Endpoint

Caption: Workflow for in vivo efficacy testing of DS-8895a.

Caption: Troubleshooting low in vivo efficacy of DS-8895a.

References

DS-8895a stability and formulation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and formulation of DS-8895a, an afucosylated humanized anti-EphA2 IgG1 monoclonal antibody.

Troubleshooting Guides

Encountering issues during experimental workflows is a common challenge. This section provides structured guidance to identify and resolve potential problems related to the stability and formulation of DS-8895a.

Visual Inspection Troubleshooting
Observed Issue Potential Cause Recommended Action
Opalescence or Cloudiness Protein aggregation or precipitation.1. Gently swirl the vial; do not shake. 2. Verify the formulation buffer pH and excipient concentration. 3. Perform size-exclusion chromatography (SEC-HPLC) to quantify aggregates. 4. Consider a buffer exchange into a formulation with different pH or excipients (e.g., non-ionic surfactants like polysorbate 20/80).
Visible Particles Protein aggregates, foreign contaminants, or precipitation of formulation components.1. Do not use the vial. 2. Characterize the particles using techniques like light microscopy or micro-flow imaging (MFI). 3. Review handling procedures to minimize agitation and exposure to silicone oil from syringes.
Color Change (e.g., Yellowing) Oxidation of the antibody or formulation components.1. Protect the product from light. 2. Minimize headspace oxygen by using appropriately sized vials or purging with an inert gas (e.g., nitrogen, argon). 3. Consider the addition of antioxidants like methionine to the formulation.
Biophysical and Biochemical Analysis Troubleshooting
Observed Issue Analytical Method Potential Cause Recommended Action
Increased High Molecular Weight (HMW) Species SEC-HPLCAggregation (non-covalent or covalent).1. Optimize formulation pH to be away from the isoelectric point (pI). 2. Screen different excipients (e.g., sugars, amino acids) to improve colloidal stability. 3. Evaluate the impact of temperature and agitation stress.
Increased Low Molecular Weight (LMW) Species SEC-HPLC, CE-SDSFragmentation (hydrolysis or disulfide bond cleavage). IgG1 antibodies can be susceptible to hinge region fragmentation.[1]1. Maintain the recommended storage temperature. 2. Control the pH of the formulation; acidic or basic conditions can promote hydrolysis. 3. Forced degradation studies under thermal and pH stress can help identify fragmentation hotspots.[2][3]
Shift in Charge Variant Profile Ion-Exchange Chromatography (IEX-HPLC), cIEFDeamidation (formation of acidic variants) or oxidation (can form acidic or basic variants).1. Control the pH and temperature of the formulation. 2. Identify the specific residues undergoing modification using peptide mapping. 3. If oxidation is suspected, protect from light and consider adding antioxidants.
Loss of Binding Activity ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI)Conformational changes, aggregation, or modification of antigen-binding sites.1. Ensure proper storage and handling. 2. Correlate binding data with biophysical data (e.g., SEC, DLS) to check for aggregation. 3. Assess conformational stability using differential scanning calorimetry (DSC) or differential scanning fluorimetry (DSF).

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and formulation of DS-8895a.

1. What are the optimal storage conditions for DS-8895a?

For long-term storage, it is recommended to store DS-8895a at 2-8°C. Avoid freezing unless a specific cryopreservation formulation has been established, as freeze-thaw cycles can lead to aggregation.[4] Protect the antibody from light to prevent photo-oxidation.

2. I observe precipitation after thawing a frozen aliquot of DS-8895a. What should I do?

Precipitation upon thawing can be due to cryo-concentration of buffer components or protein aggregation. It is generally not recommended to freeze DS-8895a in standard buffer formulations. If you must freeze the antibody, consider using a cryoprotectant-containing formulation. For the precipitated sample, you can try to gently redissolve the protein by slow-swirling at 2-8°C. However, it is crucial to characterize the sample for aggregates and retained activity before use.

3. My DS-8895a solution appears viscous at high concentrations. How can I mitigate this?

High viscosity is a common challenge for high-concentration monoclonal antibody formulations.[5] This can be addressed by optimizing the formulation. Strategies include adjusting the pH and ionic strength of the buffer and screening viscosity-reducing excipients such as arginine or sodium chloride.

4. What are the primary degradation pathways for DS-8895a?

As a humanized IgG1 monoclonal antibody, DS-8895a is susceptible to common degradation pathways that include:

  • Aggregation: Formation of dimers and higher-order oligomers.

  • Fragmentation: Cleavage of the peptide backbone, particularly in the hinge region.[1]

  • Deamidation: Conversion of asparagine residues to aspartic or isoaspartic acid, leading to changes in charge and potentially impacting activity.

  • Oxidation: Modification of methionine, tryptophan, and histidine residues, which can be induced by light, temperature, and residual oxidants.[2]

5. How does the afucosylation of DS-8895a affect its stability?

The afucosylation of DS-8895a is a modification of the N-linked glycan in the Fc region designed to enhance antibody-dependent cellular cytotoxicity (ADCC).[6][7] While this modification significantly impacts the antibody's effector function, it is not expected to fundamentally alter its primary physicochemical stability profile compared to a fucosylated IgG1. The core stability will still be dictated by the amino acid sequence and overall three-dimensional structure. However, subtle effects on conformational stability cannot be entirely ruled out and should be assessed on a case-by-case basis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in the characterization of DS-8895a stability.

Protocol 1: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) for Aggregate and Fragment Analysis

Objective: To quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight species (fragments) in a DS-8895a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Size-Exclusion Chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer

  • DS-8895a sample

  • Protein standards for column calibration (optional)

Method:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the DS-8895a sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject 20 µL of the sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas for the monomer, aggregates (eluting earlier than the monomer), and fragments (eluting later than the monomer).

  • Calculate the percentage of each species relative to the total peak area.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Stability Assessment

Objective: To determine the thermal transition midpoint (Tm), an indicator of the conformational stability of DS-8895a.

Materials:

  • Differential Scanning Calorimeter

  • DS-8895a sample (0.5-1.0 mg/mL) in the formulation buffer

  • Reference buffer (formulation buffer without the antibody)

Method:

  • Prepare the DS-8895a sample and reference buffer. Degas both solutions prior to loading.

  • Load the sample and reference buffer into the respective cells of the DSC instrument.

  • Set the instrument to scan from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) at a scan rate of 1°C/min.

  • Record the differential heat capacity as a function of temperature.

  • Analyze the resulting thermogram to determine the Tm, which corresponds to the peak of the unfolding transition.

Visualizations

Diagrams illustrating key concepts related to DS-8895a are provided below.

cluster_degradation DS-8895a Degradation Pathways DS8895a DS-8895a (Native Monomer) Aggregation Aggregation (HMW) DS8895a->Aggregation Stress (Temp, Agitation) Fragmentation Fragmentation (LMW) DS8895a->Fragmentation Stress (pH, Temp) Chemical Chemical Modification DS8895a->Chemical Stress (Light, pH, Oxidants)

Caption: Key degradation pathways for DS-8895a.

cluster_workflow Troubleshooting Workflow for Formulation Issues Observe Observe Formulation Issue (e.g., Precipitation) Characterize Characterize the Issue (e.g., SEC-HPLC, DLS) Observe->Characterize Identify Identify Potential Cause (e.g., pH, Excipients, Temp.) Characterize->Identify Modify Modify Formulation (e.g., Adjust pH, Add Stabilizer) Identify->Modify Reassess Re-assess Stability Modify->Reassess

Caption: A logical workflow for troubleshooting DS-8895a formulation issues.

cluster_pathway DS-8895a Mechanism of Action (ADCC) DS8895a DS-8895a TumorCell Tumor Cell (EphA2+) DS8895a->TumorCell Binds to EphA2 NKCell NK Cell DS8895a->NKCell Fc region binds to FcGammaR FcγRIIIA NKCell->FcGammaR expresses Lysis Tumor Cell Lysis NKCell->Lysis Induces

Caption: Simplified signaling pathway of DS-8895a-mediated ADCC.

References

Technical Support Center: Troubleshooting DS-8895a ADCC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DS-8895a in Antibody-Dependent Cell-mediated Cytotoxicity (ADCC) assays.

Frequently Asked Questions (FAQs)

Q1: What is DS-8895a and how does it mediate ADCC?

DS-8895a is a humanized monoclonal antibody that targets the EphA2 receptor, which is overexpressed in various cancers.[1][2][3] It is an afucosylated antibody, meaning it lacks fucose in the Fc region's glycan structure.[1][4][5] This afucosylation enhances its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells, leading to more potent ADCC activity compared to its fucosylated parent antibody.[2][4][6] The mechanism involves DS-8895a binding to EphA2 on tumor cells, followed by the engagement of NK cells via FcγRIIIa, which triggers the release of cytotoxic granules and subsequent lysis of the target tumor cell.

Q2: What are the critical parameters to consider when setting up a DS-8895a ADCC assay?

Several factors can significantly impact the outcome of a DS-8895a ADCC assay:

  • Target Cell Selection: Target cells must express sufficient levels of the EphA2 antigen on their surface.[2][7]

  • Effector to Target (E:T) Ratio: The ratio of effector cells (e.g., NK cells or PBMCs) to target cells is crucial for observing a significant cytotoxic effect.

  • Antibody Concentration: A proper titration of DS-8895a is necessary to determine the optimal concentration for inducing ADCC.

  • Effector Cell Type and Quality: The choice and health of effector cells (freshly isolated PBMCs, purified NK cells, or NK cell lines) will influence the assay's performance.[8]

  • Incubation Time: The duration of co-incubation of target cells, effector cells, and the antibody needs to be optimized.

Q3: Why am I observing low or no specific lysis of my target cells?

Low or no specific lysis in your DS-8895a ADCC assay could be due to several reasons:

  • Low EphA2 Expression: Your target cells may not express sufficient levels of EphA2. It is recommended to verify EphA2 expression using methods like flow cytometry or western blotting.[9] For instance, MDA-MB-231 cells, which have high EphA2 expression, have been shown to be effective target cells for DS-8895a ADCC assays.[1][2][3]

  • Suboptimal E:T Ratio: The ratio of effector cells to target cells might be too low. Increasing the E:T ratio can enhance the cytotoxic effect.[9]

  • Ineffective Antibody Concentration: The concentration of DS-8895a may be outside the optimal range. A full dose-response curve should be generated.

  • Poor Effector Cell Activity: The effector cells may have low viability or cytotoxic potential. Ensure the cells are healthy and handled correctly.

  • Inappropriate Incubation Time: The assay duration may be too short for significant cell lysis to occur.

Q4: What could be causing high background or non-specific lysis in my assay?

High background lysis can mask the specific ADCC effect of DS-8895a. Potential causes include:

  • Natural Killer (NK) Cell-Mediated Lysis: Some NK cells can kill certain target cells in an antibody-independent manner.[10] This can be assessed by including a control with effector and target cells without the antibody.

  • Unhealthy Target Cells: If target cells are not healthy, they may undergo spontaneous lysis, leading to a high background signal.

  • Contamination: Mycoplasma or other contaminants can affect cell health and assay results.

  • Procedural Issues: Excessive handling or harsh treatment of cells during the assay can cause non-specific cell death.

Troubleshooting Guides

Issue 1: Low Specific Lysis
Possible Cause Recommended Solution
Insufficient EphA2 expression on target cells. Confirm EphA2 expression levels using flow cytometry. Select a cell line with higher EphA2 expression, such as MDA-MB-231, which has been shown to be a suitable target for DS-8895a.[2]
Suboptimal Effector to Target (E:T) ratio. Titrate the E:T ratio. Due to the enhanced potency of afucosylated antibodies like DS-8895a, a lower E:T ratio might be sufficient compared to conventional antibodies. However, if lysis is low, try increasing the ratio (e.g., from 5:1 to 25:1).[9]
DS-8895a concentration is not optimal. Perform a dose-response experiment with a wide range of DS-8895a concentrations (e.g., from 0.01 ng/mL to 1000 ng/mL) to determine the EC50.
Effector cells have low cytotoxic activity. Use freshly isolated PBMCs or NK cells with high viability. If using a cell line, ensure it is in the logarithmic growth phase. Consider activating NK cells with IL-2 overnight before the assay.
Incubation time is too short. Optimize the incubation time. While some assays show results within 4-6 hours, others may require overnight incubation.[9]
Issue 2: High Background Lysis
Possible Cause Recommended Solution
High spontaneous lysis of target cells. Ensure target cells are healthy and in the logarithmic growth phase. Minimize handling and centrifugation steps. Check for mycoplasma contamination.
Antibody-independent NK cell killing. Include a control with only effector and target cells (no antibody) to quantify the level of natural cytotoxicity. If high, consider using a different target cell line that is less sensitive to NK cell-mediated lysis.
Non-specific antibody binding. Include an isotype control antibody to ensure the observed lysis is specific to DS-8895a. Ensure proper blocking steps are included in the protocol.
Reagent or procedural issues. Use fresh, high-quality reagents. Ensure all washing steps are performed thoroughly to remove unbound antibodies and other components that may contribute to background signal.[11][12]

Data Presentation

The following table summarizes key quantitative data for DS-8895a ADCC assays based on published literature.

ParameterCell LineEffector CellsE:T RatioDS-8895a EC50Reference
ADCC Activity MDA-MB-231Human PBMCsNot Specified8.6 ng/mL (Donor A)[2][6]
ADCC Activity MDA-MB-231Human PBMCsNot Specified57.1 ng/mL (Donor B)[2][6]
ADCC Activity SNU-16Not SpecifiedNot SpecifiedNot Specified[2]

Experimental Protocols

Flow Cytometry-Based ADCC Assay Protocol

This protocol outlines a method for measuring DS-8895a-mediated ADCC using flow cytometry.

1. Preparation of Cells:

  • Target Cells:

    • Culture EphA2-positive target cells (e.g., MDA-MB-231) to 70-80% confluency.

    • Harvest cells and wash with PBS.

    • Label target cells with a fluorescent dye (e.g., CFSE or Calcein AM) according to the manufacturer's instructions. This will allow for the differentiation of target cells from effector cells.

    • Wash the labeled target cells and resuspend in assay medium at the desired concentration.

  • Effector Cells:

    • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Alternatively, use a purified NK cell population or an NK cell line (e.g., NK-92).

    • Wash the effector cells and resuspend in assay medium at the desired concentration to achieve the intended E:T ratios.

2. Assay Setup:

  • Plate the labeled target cells in a 96-well U-bottom plate.

  • Prepare serial dilutions of DS-8895a and the isotype control antibody.

  • Add the antibody dilutions to the wells containing the target cells and incubate for 30 minutes at 37°C.

  • Add the effector cells to the wells at different E:T ratios.

  • Include the following controls:

    • Target cells only (spontaneous lysis)

    • Target cells + Effector cells (antibody-independent lysis)

    • Target cells + Lysis buffer (maximum lysis)

3. Incubation and Staining:

  • Centrifuge the plate briefly to bring cells into contact and incubate for 4-6 hours (or optimized time) at 37°C in a 5% CO2 incubator.

  • After incubation, centrifuge the plate and discard the supernatant.

  • Resuspend the cells in a solution containing a viability dye (e.g., 7-AAD or Propidium Iodide). This dye will stain the dead target cells.

4. Data Acquisition and Analysis:

  • Acquire the samples on a flow cytometer.

  • Gate on the target cell population based on their fluorescent label (e.g., CFSE).

  • Within the target cell gate, quantify the percentage of dead cells (positive for the viability dye).

  • Calculate the percentage of specific lysis using the following formula:

Mandatory Visualization

DS8895a_ADCC_Signaling_Pathway DS-8895a Mediated ADCC Signaling Pathway cluster_target Target Tumor Cell cluster_nk NK Cell EphA2 EphA2 Receptor DS8895a_Fab DS-8895a (Fab) DS8895a_Fab->EphA2 Binds to DS8895a_Fc DS-8895a (Fc) DS8895a_Fab->DS8895a_Fc FcR FcγRIIIa Granules Cytotoxic Granules (Perforin, Granzymes) FcR->Granules Activates Signal Cascade Lysis Target Cell Lysis Granules->Lysis Induces DS8895a_Fc->FcR Binds to (Enhanced by Afucosylation)

Caption: DS-8895a ADCC Signaling Pathway

ADCC_Assay_Workflow ADCC Assay Experimental Workflow cluster_prep 1. Cell Preparation cluster_setup 2. Assay Setup cluster_run 3. Assay Execution & Analysis Target_Prep Prepare & Label Target Cells Plating Plate Target Cells Target_Prep->Plating Effector_Prep Prepare Effector Cells Effector_Add Add Effector Cells Effector_Prep->Effector_Add Antibody_Add Add DS-8895a/ Controls Plating->Antibody_Add Antibody_Add->Effector_Add Incubation Incubate (4-6h) Effector_Add->Incubation Staining Stain with Viability Dye Incubation->Staining FACS Acquire on Flow Cytometer Staining->FACS Analysis Analyze Data & Calculate % Lysis FACS->Analysis

Caption: ADCC Assay Experimental Workflow

References

Technical Support Center: DS-8895a Cancer Therapy Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the anti-EphA2 antibody, DS-8895a. The information addresses potential limitations and challenges encountered during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

General Information

Q1: What is DS-8895a and what is its proposed mechanism of action?

A1: DS-8895a is a humanized, afucosylated monoclonal antibody of the IgG1 isotype that targets the Ephrin type-A receptor 2 (EphA2).[1][2] EphA2 is a receptor tyrosine kinase that is overexpressed in a variety of solid tumors and is often associated with poor prognosis.[1][2] The primary proposed mechanism of action for DS-8895a is enhanced antibody-dependent cellular cytotoxicity (ADCC).[1][2] The afucosylation of the antibody's Fc region is designed to increase its binding affinity to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells, thereby leading to more potent tumor cell lysis.[1][2]

Clinical Efficacy and Limitations

Q2: Why was the clinical development of DS-8895a halted?

A2: The clinical development of DS-8895a was discontinued due to a combination of limited therapeutic efficacy and low tumor uptake observed in Phase 1 clinical trials.[3][4] A key study, NCT02252211, which included biodistribution imaging using ⁸⁹Zr-labeled DS-8895a, revealed low-grade uptake in most tumors.[3][4] The best overall response in this study was stable disease in one cohort and progressive disease in another, with no objective tumor responses reported.[3][4]

Q3: What were the key findings from the Phase 1 clinical trials of DS-8895a?

A3: Two key Phase 1 trials evaluated DS-8895a.

  • NCT02004717: This dose-escalation and expansion study found that DS-8895a was generally safe and well-tolerated at doses up to 20 mg/kg.[1][5] Of the 37 patients, one gastric cancer patient achieved a partial response, and 13 patients had stable disease.[1][5] However, 33 patients eventually discontinued the study due to disease progression.[1][5]

  • NCT02252211: This safety and bioimaging trial was crucial in the decision to halt development. It confirmed the safety of the antibody but the ⁸⁹Zr-DS-8895a PET imaging showed low tumor uptake.[3][4] This finding suggested that an insufficient amount of the antibody was reaching the tumor to elicit a significant therapeutic effect.[3][4]

Troubleshooting Guides

Issue 1: Low or No In Vivo Efficacy in Xenograft Models

Q1.1: We are observing limited anti-tumor activity of DS-8895a in our patient-derived xenograft (PDX) models, despite confirming EphA2 expression. What are the potential reasons?

A1.1: Several factors, reflecting the clinical limitations of DS-8895a, could be contributing to the lack of efficacy in your models:

  • Poor Tumor Penetration: Monoclonal antibodies are large molecules that can have difficulty penetrating the dense stroma of solid tumors.[6] This was a key issue identified in the clinical trials of DS-8895a.[3][4] The tumor microenvironment (TME) can create physical barriers and high interstitial fluid pressure that limit antibody access to cancer cells.

  • EphA2 Receptor Dynamics: The EphA2 receptor is known to undergo internalization upon ligand or antibody binding.[7][8] While this can be a mechanism for drug delivery in antibody-drug conjugates, for a naked antibody relying on ADCC, rapid internalization can reduce the number of receptors on the cell surface available for NK cell engagement.

  • Sub-optimal Effector Cell Function in Xenograft Models: Standard immunodeficient mouse models (e.g., nude or SCID) have compromised or absent adaptive immunity and may have impaired NK cell function. For an antibody reliant on ADCC, the choice of model is critical. Consider using models with human immune system engraftment (humanized mice) to better evaluate ADCC-mediated effects.

  • EphA2 Signaling Complexity: EphA2 can signal through two distinct pathways: the canonical (ligand-dependent, generally tumor-suppressive) and non-canonical (ligand-independent, oncogenic) pathways.[9][10][11] The dominant pathway in your specific PDX model could influence the tumor's response to an anti-EphA2 antibody. A shift towards non-canonical signaling may promote survival pathways that counteract the cytotoxic effects of ADCC.[11][12]

Workflow for Investigating Poor In Vivo Efficacy

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions / Next Steps A Limited in vivo efficacy of DS-8895a in PDX model B Confirm high EphA2 expression in PDX tissue by IHC/Flow Cytometry A->B C Assess antibody tumor penetration using fluorescently labeled DS-8895a and imaging B->C If EphA2 is high G Select PDX models with higher EphA2 expression and favorable TME B->G If EphA2 is low/heterogeneous D Evaluate EphA2 internalization via in vitro confocal microscopy C->D H Co-administer with agents that modify the TME (e.g., hyaluronidase) C->H If penetration is low E Analyze the immune cell infiltrate in the PDX model (if applicable) D->E F Profile EphA2 signaling pathway (p-EphA2 Tyr vs. p-EphA2 Ser897) E->F I Switch to a humanized mouse model with functional human NK cells E->I If immune infiltrate is poor J Consider combination therapies that target downstream non-canonical pathways F->J If non-canonical signaling is dominant G cluster_0 Canonical Signaling (Ligand-Dependent) cluster_1 Non-Canonical Signaling (Ligand-Independent) A1 Ephrin-A1 Ligand A2 EphA2 Receptor A1->A2 Binding A3 Tyrosine Phosphorylation A2->A3 A4 Tumor Suppression (e.g., ↓ Ras/MAPK) A3->A4 B1 Growth Factors / Oncogenic Signals B2 AKT / RSK B1->B2 B3 EphA2 Receptor B2->B3 Phosphorylates B4 Serine 897 Phosphorylation B3->B4 B5 Tumor Progression (↑ Migration, Invasion, Drug Resistance) B4->B5 G cluster_0 Preparation cluster_1 Assay Incubation cluster_2 Measurement & Analysis A Plate Target Cells (EphA2+) D Add Antibodies to Target Cells A->D B Prepare Effector Cells (e.g., NK cells) E Add Effector Cells (Set E:T Ratios) B->E C Serially Dilute DS-8895a & Controls C->D D->E F Centrifuge & Incubate (4-6 hours) E->F G Centrifuge Plate F->G H Transfer Supernatant G->H I Perform LDH Assay H->I J Read Absorbance & Calculate % Cytotoxicity I->J

References

Technical Support Center: Interpreting Negative Results from DS-8895 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting negative or unexpected results from experiments involving DS-8895a.

Frequently Asked Questions (FAQs)

Q1: What is DS-8895a and what is its primary mechanism of action?

DS-8895a is a humanized, afucosylated monoclonal antibody that targets the Ephrin type-A receptor 2 (EphA2). Its primary mechanism of action is intended to be antibody-dependent cellular cytotoxicity (ADCC).[1][2] The afucosylation of DS-8895a is designed to enhance its binding to the FcγRIIIa receptor on immune effector cells, such as Natural Killer (NK) cells, leading to more potent tumor cell lysis.[1]

Q2: What were the key findings from the preclinical and clinical studies of DS-8895a?

Preclinical studies demonstrated that DS-8895a could induce potent ADCC against EphA2-positive cancer cell lines and inhibit tumor growth in xenograft models.[3][4] However, Phase I clinical trials (NCT02004717 and NCT02252211) revealed limited therapeutic efficacy, with the best responses being stable disease in some patients and progressive disease in others.[5][6] A major contributing factor to this lack of efficacy was identified as low tumor uptake of the antibody.[7]

Q3: Why might I be observing a lack of efficacy with DS-8895a in my in vitro experiments?

Several factors could contribute to a lack of efficacy in vitro:

  • Low EphA2 expression on target cells: DS-8895a's efficacy is dependent on the density of EphA2 on the surface of target cancer cells.

  • Suboptimal effector to target cell ratio: The ratio of immune effector cells to tumor target cells is critical for effective ADCC.

  • Poor effector cell function: The viability and cytotoxic potential of the effector cells (e.g., PBMCs or isolated NK cells) can significantly impact results.

  • Antibody integrity: Improper storage or handling of DS-8895a could lead to loss of activity.

  • Non-canonical EphA2 signaling: The EphA2 receptor can signal through both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways. DS-8895a only weakly inhibits ligand-induced phosphorylation, and its primary mechanism is ADCC, not signaling inhibition. If the cancer model is driven primarily by non-canonical signaling pathways that are not affected by ADCC, the therapeutic effect of DS-8895a may be limited.

Q4: My in vivo xenograft model is not responding to DS-8895a treatment. What are the potential reasons?

Beyond the reasons listed for in vitro experiments, consider the following for in vivo studies:

  • Low tumor uptake: As observed in clinical trials, insufficient localization of DS-8895a to the tumor site is a primary reason for lack of efficacy.[7]

  • Tumor microenvironment: The presence of immunosuppressive cells or soluble factors in the tumor microenvironment can inhibit the function of effector immune cells.

  • Mouse strain: The immune system of the mouse model used is critical. For ADCC-dependent antibodies, humanized mouse models with engrafted human immune cells may be more appropriate than standard immunodeficient mice.

  • Antibody administration: The route and frequency of administration may not be optimal for maintaining therapeutic concentrations of DS-8895a in the tumor.

Troubleshooting Guides

Troubleshooting Negative Results in ADCC Assays
Observed Problem Potential Cause Recommended Action
Low or no target cell lysis 1. Low EphA2 expression on target cells. - Confirm EphA2 expression levels on your target cell line using flow cytometry or western blotting. Select a cell line with high EphA2 expression (e.g., MDA-MB-231).
2. Suboptimal Effector to Target (E:T) ratio. - Titrate the E:T ratio. A common starting point is 25:1, but this may need to be optimized for your specific effector and target cells.
3. Poor effector cell viability or function. - Ensure effector cells (PBMCs or NK cells) are freshly isolated and have high viability. - Consider activating NK cells overnight with IL-2.
4. Ineffective DS-8895a concentration. - Perform a dose-response curve with DS-8895a to determine the optimal concentration.
5. Incorrect assay setup. - Ensure appropriate controls are included (e.g., target cells alone, target cells with effector cells but no antibody, isotype control antibody).
High background lysis (spontaneous lysis) 1. Unhealthy target cells. - Ensure target cells are in the logarithmic growth phase and have high viability before starting the assay.
2. Effector cell-mediated, antibody-independent killing. - This can occur with highly active NK cells. Include a control with effector and target cells without any antibody to quantify this effect.
High variability between replicates 1. Inconsistent cell plating. - Ensure homogenous cell suspensions and use calibrated pipettes for accurate cell plating.
2. Edge effects in the plate. - Avoid using the outer wells of the microplate, or fill them with sterile media to minimize evaporation.
Troubleshooting Negative Results in Xenograft Models
Observed Problem Potential Cause Recommended Action
No tumor growth in control group 1. Poor cell viability or injection technique. - Use cells with >90% viability. Ensure proper subcutaneous or orthotopic injection technique.
2. Insufficient number of cells injected. - The optimal number of cells for tumor formation can vary between cell lines. A typical starting point is 1-5 x 10^6 cells.
3. Inappropriate mouse strain. - Ensure the mouse strain is sufficiently immunodeficient to support the growth of human cancer cells (e.g., nude, SCID, NSG mice).
No difference in tumor growth between control and DS-8895a treated groups 1. Low tumor uptake of DS-8895a. - This is a known limitation of DS-8895a. Consider imaging studies with a labeled antibody to assess tumor localization.
2. Ineffective dosing regimen. - The preclinical studies used intraperitoneal administration once a week.[8] Ensure your dosing schedule is appropriate.
3. Lack of a functional human immune system. - Standard immunodeficient mice lack the human effector cells necessary for ADCC. Consider using a humanized mouse model engrafted with human hematopoietic stem cells or PBMCs.
4. Tumor is resistant to ADCC. - The tumor microenvironment may be immunosuppressive. Analyze the tumor for the presence of inhibitory immune cells (e.g., Tregs, MDSCs).

Data Presentation

Table 1: Summary of Preclinical ADCC Activity of DS-8895a

Target Cell LineEffector CellsE:T RatioDS-8895a EC50 (ng/mL)Fucosylated Parent Antibody EC50 (ng/mL)Reference
MDA-MB-231Human PBMCs (Donor A)25:18.6105.6[4]
MDA-MB-231Human PBMCs (Donor B)25:157.1821.9[4]

Table 2: Summary of Clinical Trial Results for DS-8895a (NCT02004717)

ParameterValueReference
Number of Patients 37 (22 in dose escalation, 15 in dose expansion)[9]
Dose Levels (Dose Escalation) 0.1, 0.3, 1.0, 3.0, 10, 20 mg/kg
Dose (Dose Expansion) 20 mg/kg
Best Overall Response 1 Partial Response (gastric cancer), 13 Stable Disease
Discontinuation 33 due to disease progression, 4 due to adverse events

Experimental Protocols

Detailed Methodology for ADCC Assay using Flow Cytometry

This protocol is adapted for assessing DS-8895a-mediated ADCC against an EphA2-positive cell line like MDA-MB-231.

Materials:

  • Target Cells: MDA-MB-231 (ATCC HTB-26)

  • Effector Cells: Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Antibodies: DS-8895a, Isotype Control (Human IgG1)

  • Cell Culture Medium: RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin

  • Reagents: Ficoll-Paque, Calcein AM, 7-AAD (7-aminoactinomycin D)

Procedure:

  • Target Cell Preparation:

    • Culture MDA-MB-231 cells in complete medium.

    • On the day of the assay, harvest cells using trypsin and wash with PBS.

    • Resuspend cells at 1 x 10^6 cells/mL in serum-free medium and label with Calcein AM according to the manufacturer's protocol.

    • After labeling, wash the cells and resuspend in complete medium at 1 x 10^5 cells/mL.

    • Plate 100 µL of the target cell suspension (1 x 10^4 cells) into each well of a 96-well U-bottom plate.

  • Effector Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the isolated PBMCs and resuspend in complete medium.

    • Count the cells and adjust the concentration to 2.5 x 10^6 cells/mL.

  • ADCC Assay Setup:

    • Prepare serial dilutions of DS-8895a and the isotype control antibody in complete medium.

    • Add 50 µL of the antibody dilutions to the wells containing the target cells.

    • Add 100 µL of the effector cell suspension (2.5 x 10^5 cells) to the wells, achieving an E:T ratio of 25:1.

    • Include the following controls:

      • Target cells only (for spontaneous lysis)

      • Target cells + Effector cells (no antibody)

      • Target cells + DS-8895a (no effector cells)

      • Target cells + Isotype control + Effector cells

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Flow Cytometry Analysis:

    • After incubation, gently resuspend the cells and transfer to flow cytometry tubes.

    • Add 7-AAD to each tube to a final concentration of 1 µg/mL and incubate in the dark for 15 minutes on ice.

    • Acquire data on a flow cytometer.

    • Gate on the Calcein AM-positive target cells and quantify the percentage of 7-AAD positive (dead) cells within this population.

    • Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Lysis in sample - % Spontaneous Lysis) / (100 - % Spontaneous Lysis)

Detailed Methodology for Xenograft Tumor Model

This protocol is based on the preclinical studies of DS-8895a.

Materials:

  • Cell Line: MDA-MB-231 or SNU-16

  • Animals: Athymic nude mice (6-8 weeks old)

  • Reagents: Matrigel, DS-8895a, vehicle control (e.g., sterile PBS)

Procedure:

  • Cell Preparation and Implantation:

    • Culture the cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: Volume = (length x width^2) / 2.

    • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer DS-8895a or vehicle control via intraperitoneal injection once a week. Dosing will need to be optimized, but preclinical studies used a range of 0.03 to 10 mg/kg.[8]

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of animal distress.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for EphA2 expression and immune cell infiltration).

Mandatory Visualizations

EphA2_Signaling_Pathway cluster_canonical Canonical (Ligand-Dependent) Signaling cluster_non_canonical Non-Canonical (Ligand-Independent) Signaling cluster_adcc DS-8895a Mechanism of Action Ephrin A1 Ephrin A1 EphA2 Receptor EphA2 Receptor Ephrin A1->EphA2 Receptor Binds Tyrosine Phosphorylation Tyrosine Phosphorylation EphA2 Receptor->Tyrosine Phosphorylation Induces Serine Phosphorylation (S897) Serine Phosphorylation (S897) EphA2 Receptor->Serine Phosphorylation (S897) Induces Downstream Signaling (e.g., RAS-MAPK inhibition) Downstream Signaling (e.g., RAS-MAPK inhibition) Tyrosine Phosphorylation->Downstream Signaling (e.g., RAS-MAPK inhibition) Leads to Growth Factors / Cytokines Growth Factors / Cytokines Other RTKs Other RTKs Growth Factors / Cytokines->Other RTKs Activate Other RTKs->EphA2 Receptor Cross-talk Pro-tumorigenic Signaling (e.g., AKT, ERK activation) Pro-tumorigenic Signaling (e.g., AKT, ERK activation) Serine Phosphorylation (S897)->Pro-tumorigenic Signaling (e.g., AKT, ERK activation) Leads to DS-8895a DS-8895a EphA2 on Tumor Cell EphA2 on Tumor Cell DS-8895a->EphA2 on Tumor Cell Binds to FcγRIIIa FcγRIIIa DS-8895a->FcγRIIIa Fc region binds to NK Cell NK Cell Tumor Cell Lysis Tumor Cell Lysis NK Cell->Tumor Cell Lysis Induces FcγRIIIa->NK Cell Activates

Caption: EphA2 signaling pathways and the mechanism of action of DS-8895a.

Experimental_Workflow cluster_invitro In Vitro ADCC Assay cluster_invivo In Vivo Xenograft Model Target Cell Culture Target Cell Culture Co-culture with DS-8895a Co-culture with DS-8895a Target Cell Culture->Co-culture with DS-8895a Effector Cell Isolation Effector Cell Isolation Effector Cell Isolation->Co-culture with DS-8895a Flow Cytometry Analysis Flow Cytometry Analysis Co-culture with DS-8895a->Flow Cytometry Analysis Quantify Lysis Quantify Lysis Flow Cytometry Analysis->Quantify Lysis Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth DS-8895a Treatment DS-8895a Treatment Tumor Growth->DS-8895a Treatment Monitor Tumor Volume Monitor Tumor Volume DS-8895a Treatment->Monitor Tumor Volume Endpoint Analysis Endpoint Analysis Monitor Tumor Volume->Endpoint Analysis

Caption: General experimental workflow for DS-8895a evaluation.

Troubleshooting_Tree Negative Result Negative Result In Vitro? In Vitro? Negative Result->In Vitro? In Vivo? In Vivo? Negative Result->In Vivo? Check EphA2 Expression Check EphA2 Expression In Vitro?->Check EphA2 Expression Yes Assess Tumor Uptake Assess Tumor Uptake In Vivo?->Assess Tumor Uptake Yes Optimize E:T Ratio Optimize E:T Ratio Check EphA2 Expression->Optimize E:T Ratio Assess Effector Cell Health Assess Effector Cell Health Optimize E:T Ratio->Assess Effector Cell Health Verify Antibody Activity Verify Antibody Activity Assess Effector Cell Health->Verify Antibody Activity Consider Humanized Mouse Model Consider Humanized Mouse Model Assess Tumor Uptake->Consider Humanized Mouse Model Evaluate Tumor Microenvironment Evaluate Tumor Microenvironment Consider Humanized Mouse Model->Evaluate Tumor Microenvironment Review Dosing Regimen Review Dosing Regimen Evaluate Tumor Microenvironment->Review Dosing Regimen

Caption: A logical troubleshooting tree for negative DS-8895a results.

References

Validation & Comparative

A Comparative Guide to EphA2 Targeting Antibodies: DS-8895 vs. Other Therapeutic Candidates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The EphA2 receptor tyrosine kinase has emerged as a compelling target in oncology due to its frequent overexpression in various cancers and its association with poor prognosis. This has led to the development of several monoclonal antibodies aimed at disrupting its oncogenic signaling. This guide provides a detailed comparison of DS-8895a, a novel afucosylated antibody, with other notable EphA2-targeting antibodies, supported by available preclinical and clinical data.

Mechanism of Action: A Diverse Armamentarium Against EphA2

EphA2-targeting antibodies employ a range of strategies to combat cancer. These can be broadly categorized as:

  • Antibody-Dependent Cellular Cytotoxicity (ADCC) Enhancement: This approach focuses on augmenting the natural ability of the immune system to kill cancer cells. DS-8895a is a prime example, engineered with an afucosylated Fc region to significantly boost its binding to Fcγ receptors on immune effector cells like Natural Killer (NK) cells, thereby leading to enhanced tumor cell lysis.

  • Antibody-Drug Conjugates (ADCs): These antibodies act as delivery vehicles for potent cytotoxic agents directly to EphA2-expressing tumor cells. MEDI-547, which utilizes the 1C1 antibody, is a well-studied ADC that internalizes upon binding to EphA2, releasing its toxic payload within the cancer cell.

  • Agonistic and Antagonistic Activity: Some antibodies, like SHM16 and IgG25, act as agonists, mimicking the natural ligand ephrin-A1. This can trigger the internalization and degradation of the EphA2 receptor, thereby reducing its oncogenic signaling. Conversely, antagonistic antibodies like IgG28 block the interaction between EphA2 and its ligands, inhibiting downstream signaling pathways.

Quantitative Data Summary

The following table summarizes key quantitative data for DS-8895a and other EphA2 targeting antibodies based on available preclinical studies. It is important to note that direct comparisons should be made with caution as the data are derived from different studies with potentially varied experimental conditions.

AntibodyTypeBinding Affinity (Kd)In Vitro Efficacy (EC50/IC50)In Vivo Efficacy (Tumor Growth Inhibition)
DS-8895a Humanized IgG1, Afucosylated (Enhanced ADCC)Not explicitly reported, but binding confirmed via flow cytometry[1]ADCC EC50: 8.6 - 57.1 ng/mL (MDA-MB-231 cells)[1][2]Significant dose-dependent inhibition in breast (MDA-MB-231) and gastric (SNU-16) cancer xenografts[1][3]
MEDI-547 (1C1) Human IgG1, Antibody-Drug Conjugate (ADC)Not explicitly reported, but binds human, monkey, mouse, and rat EphA2[4]EC50: 12.25 ng/mL for binding to human EphA2 proteinSignificant growth inhibition in various xenograft models[4]
SHM16 Mouse IgG2bκ, Agonist8.2 ± 1.1 x 10⁻⁹ M (CHO/EphA2), 2.0 ± 0.3 x 10⁻⁹ M (MDA-MB-231)[5]Inhibited migration and invasion of melanoma cells[5]Not quantitatively reported
IgG25 Human IgG1, Agonist1.3 nM[6]Promotes EphA2 endocytosis and degradationStrong antitumor and antimetastatic efficacy in a pancreatic cancer xenograft model[6]
IgG28 Human IgG1, Antagonist1.5 nM[6]Blocks ephrin A1 bindingStrong antitumor and antimetastatic efficacy in a pancreatic cancer xenograft model[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methodologies used to evaluate these antibodies, the following diagrams are provided.

EphA2_Signaling_Pathway EphA2 Signaling Pathway and Antibody Intervention cluster_membrane Cell Membrane cluster_intracellular Intracellular EphrinA1 EphrinA1 EphA2 EphA2 EphrinA1->EphA2 Ligand Binding PI3K_Akt PI3K/Akt Pathway EphA2->PI3K_Akt Ras_ERK Ras/ERK Pathway EphA2->Ras_ERK Cell_Growth Cell Growth & Survival PI3K_Akt->Cell_Growth Cell_Migration Cell Migration & Invasion Ras_ERK->Cell_Migration Internalization_Degradation Internalization & Degradation ADCC ADCC ADCC->EphA2 Induces Cell Lysis NK_Cell NK Cell NK_Cell->ADCC DS-8895a DS-8895a DS-8895a->EphA2 Binds EphA2 DS-8895a->NK_Cell Fc-FcγR Binding (Enhanced) MEDI-547 MEDI-547 MEDI-547->EphA2 Binds & Internalizes MEDI-547->Internalization_Degradation Delivers Toxin Agonist_Ab Agonist Ab (SHM16, IgG25) Agonist_Ab->EphA2 Mimics Ligand Agonist_Ab->Internalization_Degradation Antagonist_Ab Antagonist Ab (IgG28) Antagonist_Ab->EphA2 Blocks Ligand Binding

Caption: EphA2 signaling and antibody intervention points.

Experimental_Workflow General Experimental Workflow for Antibody Evaluation Start Start Binding_Assay Binding Affinity (e.g., Flow Cytometry, ELISA) Start->Binding_Assay In_Vitro_Assays In Vitro Functional Assays (ADCC, Internalization, Cell Viability) Binding_Assay->In_Vitro_Assays In_Vivo_Studies In Vivo Efficacy (Xenograft Models) In_Vitro_Assays->In_Vivo_Studies Toxicity_Assessment Toxicity & Pharmacokinetics In_Vivo_Studies->Toxicity_Assessment End End Toxicity_Assessment->End

Caption: A generalized workflow for preclinical antibody evaluation.

Experimental Protocols

Below are generalized protocols for key experiments cited in the evaluation of EphA2 targeting antibodies. For detailed, study-specific methodologies, it is recommended to consult the original research articles.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
  • Target Cell Preparation: Culture EphA2-positive cancer cells (e.g., MDA-MB-231) to logarithmic growth phase. Harvest and wash the cells, then resuspend in assay medium.

  • Effector Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation.

  • Assay Setup: In a 96-well plate, seed the target cells. Add serial dilutions of the test antibody (e.g., DS-8895a) and a negative control antibody.

  • Co-culture: Add the effector cells to the wells at a specific effector-to-target (E:T) ratio.

  • Incubation: Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

  • Cytotoxicity Measurement: Measure cell lysis using a lactate dehydrogenase (LDH) release assay or a fluorescent-based cytotoxicity assay.

  • Data Analysis: Calculate the percentage of specific lysis for each antibody concentration and determine the EC50 value.[1][7]

Antibody Internalization Assay
  • Cell Preparation: Plate EphA2-expressing cells in a suitable format (e.g., 96-well plate or chamber slides).

  • Antibody Labeling: Label the antibody of interest (e.g., MEDI-547) with a fluorescent dye (e.g., Alexa Fluor 488).

  • Binding: Incubate the cells with the fluorescently labeled antibody on ice to allow binding to the cell surface without internalization.

  • Internalization Induction: Wash away unbound antibody and shift the cells to 37°C to initiate internalization.

  • Quenching/Stripping (Optional): To differentiate between surface-bound and internalized antibody, either quench the extracellular fluorescence with an anti-fluorophore antibody or strip surface-bound antibody with a low pH buffer.

  • Visualization and Quantification: Analyze the cells using flow cytometry or confocal microscopy to quantify the internalized fluorescence signal.[8][9]

Tumor Xenograft Model
  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment groups and administer the test antibody (e.g., DS-8895a) or a vehicle control via a specified route (e.g., intravenous or intraperitoneal) and schedule.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[1][10]

Conclusion

The landscape of EphA2-targeting antibodies is diverse, with each candidate offering a unique therapeutic strategy. DS-8895a, with its enhanced ADCC activity, represents a promising immunotherapeutic approach.[1] In contrast, ADCs like MEDI-547 provide a targeted chemotherapy option.[4] Agonistic and antagonistic antibodies further broaden the therapeutic possibilities by directly modulating EphA2 signaling. While preclinical data for these antibodies are encouraging, the clinical development of some, including DS-8895a and MEDI-547, has been challenging, highlighting the complexities of translating preclinical efficacy into clinical success. Future research, including head-to-head comparative studies and a deeper understanding of the tumor microenvironment's role in antibody efficacy, will be crucial in identifying the most effective EphA2-targeting strategies for cancer therapy.

References

A Tale of Two EphA2-Targeting Cancer Therapies: A Comparative Analysis of DS-8895 and MEDI-547

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, has long been an attractive target for cancer therapy due to its overexpression in a wide array of solid tumors and its association with poor prognosis. This guide provides a detailed, objective comparison of two distinct therapeutic agents that targeted EphA2: DS-8895, an afucosylated monoclonal antibody, and MEDI-547, an antibody-drug conjugate. While both agents ultimately ceased development, a retrospective analysis of their preclinical and clinical data offers valuable insights for future drug development endeavors in oncology.

At a Glance: Key Differences and Developmental Fate

FeatureThis compound (DS-8895a)MEDI-547
Drug Class Afucosylated Humanized IgG1 Monoclonal AntibodyAntibody-Drug Conjugate (ADC)
Mechanism of Action Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)[1][2]; Weak inhibition of EphA2 phosphorylation[2]Delivery of a cytotoxic payload (MMAF) to EphA2-expressing cells, leading to microtubule inhibition and apoptosis[3]
Payload NoneMonomethyl Auristatin F (MMAF)
Target Binding Site Extracellular juxtamembrane region of EphA2[1]Extracellular domain of EphA2[3]
Key Preclinical Finding Significant tumor growth inhibition in breast and gastric cancer xenograft models[1]Inhibition of tumor growth in EphA2-expressing xenograft models[3]
Phase I Clinical Outcome Safe and well-tolerated, but with limited therapeutic efficacy due to low tumor uptake[4]Development terminated due to severe bleeding and coagulation-related toxicities at the lowest dose[3][5]
Reason for Discontinuation Lack of efficacy and low tumor biodistribution[4]Unacceptable toxicity (hemorrhagic events)[3][5]

Preclinical Efficacy: A Quantitative Comparison

Both this compound and MEDI-547 demonstrated promising anti-tumor activity in preclinical xenograft models.

This compound: Harnessing the Immune System

This compound's primary mechanism was to engage the patient's immune system to attack tumor cells. This was achieved through afucosylation, a modification that enhances the antibody's ability to bind to FcγRIIIa on natural killer (NK) cells, thereby potentiating ADCC.

In Vitro Antibody-Dependent Cellular Cytotoxicity (ADCC) [1]

Target Cell LineEffector CellsThis compound EC50 (ng/mL)Fucosylated Parent Antibody EC50 (ng/mL)
MDA-MB-231 (Breast Cancer)Human PBMCs (Donor A)8.6105.6
MDA-MB-231 (Breast Cancer)Human PBMCs (Donor B)57.1821.9

In Vivo Xenograft Studies [1]

Tumor ModelTreatmentDoseOutcome
MDA-MB-231 (Breast Cancer)This compound0.03 - 3 mg/kgDose-dependent tumor growth inhibition (p < 0.0001)
SNU-16 (Gastric Cancer)This compound10 mg/kgSignificant tumor growth inhibition (p = 0.0006)
MEDI-547: A Targeted Chemotherapy Approach

MEDI-547 operated as a "Trojan horse," using an anti-EphA2 antibody to deliver the potent cytotoxic agent MMAF directly to cancer cells.

In Vivo Xenograft Studies [3]

Tumor ModelTreatmentDoseOutcome
EphA2-expressing solid tumorsMEDI-5471 - 3 mg/kgInhibition of tumor growth

Clinical Trials: Divergent Paths in Safety and Efficacy

The clinical development of this compound and MEDI-547 revealed starkly different safety profiles and ultimately led to the discontinuation of both programs for distinct reasons.

This compound: A Question of Efficacy

Two Phase I studies of this compound were conducted in patients with advanced solid tumors. The drug was generally well-tolerated, with manageable infusion-related reactions being the most common adverse events. However, the anti-tumor activity was limited.

Phase I Clinical Trial Results for this compound [4]

StudyPatient PopulationDose RangeKey Efficacy ResultsReason for Discontinuation
NCT02252211Advanced EphA2-positive cancers1 - 20 mg/kgBest response of stable disease in some patients; progressive disease in others. Low tumor uptake observed via PET imaging.Limited therapeutic efficacy and low tumor biodistribution.
MEDI-547: An Unacceptable Toxicity Profile

The Phase I trial of MEDI-547 in patients with relapsed or refractory solid tumors was terminated prematurely due to severe toxicity.

Phase I Clinical Trial Results for MEDI-547 [3][5]

StudyPatient PopulationDoseKey Safety FindingsEfficacy Results
NCT00924235Relapsed or refractory solid tumors0.08 mg/kgTreatment-related bleeding and coagulation events (hemorrhage, epistaxis).5 patients with progressive disease, 1 patient with stable disease.

Experimental Protocols

This compound In Vivo Xenograft Study[1]
  • Animal Model: Athymic nude mice.

  • Cell Lines: MDA-MB-231 (human breast cancer) and SNU-16 (human gastric cancer) cells were subcutaneously inoculated.

  • Treatment: this compound was administered intravenously at the indicated doses.

  • Tumor Measurement: Tumor volume was measured regularly to assess growth inhibition compared to a vehicle control group.

  • Statistical Analysis: Statistical significance of tumor growth inhibition was determined using appropriate statistical tests.

MEDI-547 In Vivo Xenograft Study[3]
  • Animal Model: Nude mice.

  • Cell Lines: EphA2-expressing tumor cells were used to establish xenografts.

  • Treatment: MEDI-547 was administered intravenously at doses ranging from 1 to 3 mg/kg.

  • Tumor Measurement: Tumor growth was monitored to evaluate the anti-tumor activity of the antibody-drug conjugate.

This compound Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay[1]
  • Target Cells: EPHA2-positive MDA-MB-231 breast cancer cells.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs).

  • Methodology: Target cells were incubated with varying concentrations of this compound or the fucosylated parent antibody. PBMCs were then added, and the cytotoxicity was measured. The half-maximal effective concentration (EC50) was calculated to quantify the potency of ADCC.

Signaling Pathways and Mechanisms of Action

EphA2 Signaling Pathway

EphA2 signaling is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) pathways that can have opposing effects on cancer progression.

EphA2_Signaling EphA2 Signaling Pathways cluster_canonical Canonical (Ligand-Dependent) Pathway cluster_non_canonical Non-Canonical (Ligand-Independent) Pathway ephrinA1 ephrin-A1 EphA2_active EphA2 (Phosphorylated) ephrinA1->EphA2_active Binds & Activates Ras_MAPK Ras-MAPK Pathway EphA2_active->Ras_MAPK Inhibits AKT AKT Pathway EphA2_active->AKT Inhibits Cell_Migration_Proliferation_Inhibition Inhibition of Cell Migration & Proliferation Ras_MAPK->Cell_Migration_Proliferation_Inhibition AKT->Cell_Migration_Proliferation_Inhibition EphA2_unligated EphA2 (Unligated) FAK FAK EphA2_unligated->FAK Activates RhoA RhoA FAK->RhoA Activates Cell_Migration_Invasion_Promotion Promotion of Cell Migration & Invasion RhoA->Cell_Migration_Invasion_Promotion

Caption: Overview of canonical and non-canonical EphA2 signaling pathways in cancer.

Mechanisms of Action of this compound and MEDI-547

The distinct designs of this compound and MEDI-547 led to different mechanisms for targeting EphA2-positive tumor cells.

Mechanisms_of_Action Mechanisms of Action cluster_DS8895 This compound cluster_MEDI547 MEDI-547 DS8895 This compound (Afucosylated Antibody) Tumor_Cell_DS EphA2+ Tumor Cell DS8895->Tumor_Cell_DS Binds to EphA2 NK_Cell NK Cell DS8895->NK_Cell Fc region binds to FcγRIIIa ADCC Antibody-Dependent Cellular Cytotoxicity Tumor_Cell_DS->ADCC NK_Cell->Tumor_Cell_DS Induces Lysis MEDI547 MEDI-547 (Antibody-Drug Conjugate) Tumor_Cell_MEDI EphA2+ Tumor Cell MEDI547->Tumor_Cell_MEDI Binds to EphA2 Internalization Internalization Tumor_Cell_MEDI->Internalization Lysosome Lysosome Internalization->Lysosome MMAF_release MMAF Release Lysosome->MMAF_release Proteolytic Cleavage Tubulin_Inhibition Tubulin Polymerization Inhibition MMAF_release->Tubulin_Inhibition Apoptosis Apoptosis Tubulin_Inhibition->Apoptosis

Caption: Comparative mechanisms of action for this compound and MEDI-547.

Conclusion

The comparative analysis of this compound and MEDI-547 underscores the challenges and complexities of targeting the EphA2 receptor. While both agents showed preclinical promise, their clinical trajectories diverged significantly. MEDI-547's failure highlights the critical importance of the therapeutic window for ADCs, where on-target toxicities can derail an otherwise promising approach. In contrast, this compound's development was halted by a lack of clinical efficacy, possibly due to insufficient tumor localization or the complex biology of EphA2 signaling in the tumor microenvironment. These case studies provide invaluable lessons for the development of future EphA2-targeted therapies and for the broader field of oncology drug development, emphasizing the need for a deep understanding of target biology, careful selection of therapeutic modality, and rigorous preclinical assessment of both efficacy and safety.

References

DS-8895a: A Comparative Analysis of Combination Therapy in Preclinical Models and Monotherapy in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative overview of the anti-EphA2 monoclonal antibody, DS-8895a, examining preclinical data for its use in combination with chemotherapy against findings from its clinical evaluation as a monotherapy. DS-8895a is an afucosylated, humanized IgG1 monoclonal antibody designed to target the EphA2 receptor, which is overexpressed in various cancers and associated with poor prognosis.[1][2] The primary mechanism of action for DS-8895a is enhanced antibody-dependent cellular cytotoxicity (ADCC).[3][4]

While preclinical studies demonstrated promising anti-tumor activity for DS-8895a, particularly in combination with chemotherapy, its clinical development was halted due to limited therapeutic efficacy observed in Phase I monotherapy trials.[5][6] This guide presents the available data to inform the scientific community.

Preclinical Efficacy: Combination Therapy vs. Monotherapy

In a xenograft model utilizing human gastric cancer SNU-16 cells, the combination of DS-8895a and cisplatin demonstrated a significant enhancement in anti-tumor activity compared to either agent alone.

Treatment GroupMean Tumor Volume (mm³)P-value (vs. Vehicle)P-value (vs. DS-8895a)P-value (vs. Cisplatin)
Vehicle~1200---
DS-8895a (5 mg/kg)~800< 0.05--
Cisplatin (10 mg/kg)~1100Not Significant--
DS-8895a + Cisplatin~400< 0.0010.02840.0018

Data adapted from a study by Yamane et al.[3]

Clinical Efficacy: Monotherapy in Advanced Solid Tumors

Two Phase I clinical trials evaluated the safety and efficacy of DS-8895a monotherapy in patients with advanced solid tumors. The key findings are summarized below.

Study NCT02004717

This study involved a dose-escalation phase (Step 1) and a dose-expansion phase (Step 2) in patients with EphA2-positive esophageal and gastric cancer.[7][8]

ParameterResult
Number of Patients37 (22 in Step 1, 15 in Step 2)
Dose Levels0.1 mg/kg to 20 mg/kg every 2 weeks
Maximum Tolerated DoseNot reached
Recommended Dose for Step 220 mg/kg
Best Overall Response
Partial Response (PR)1 patient (gastric cancer)
Stable Disease (SD)13 patients
Progressive Disease (PD)Not specified
Objective Response Rate (ORR)2.7%
Disease Control Rate (DCR)37.8%
Study NCT02252211

This bioimaging study assessed the safety, biodistribution, and efficacy of DS-8895a in patients with advanced or metastatic EphA2-positive cancers.[5][6]

ParameterResult
Number of Patients Enrolled9
Number of Patients Treated7
Dose Cohorts1 mg/kg and 3 mg/kg
Best Overall Response
Stable Disease (SD)Observed in the 1 mg/kg cohort
Progressive Disease (PD)Observed in the 3 mg/kg cohort
Tumor Uptake Low

The limited therapeutic efficacy and low tumor uptake of DS-8895a in this study were key factors in the decision to halt its further development.[5][6]

Experimental Protocols

Preclinical Xenograft Model
  • Cell Line: Human gastric cancer SNU-16 cells were used.

  • Animal Model: Athymic nude mice were subcutaneously inoculated with SNU-16 cells.

  • Treatment: When tumors reached a certain volume, mice were randomized into four groups: vehicle, DS-8895a (5 mg/kg), cisplatin (10 mg/kg), and a combination of DS-8895a and cisplatin. Treatments were administered intravenously.

  • Efficacy Evaluation: Tumor volumes were measured regularly to assess anti-tumor activity. Statistical analyses (Dunnett's test and Student's t-test with Bonferroni correction) were used to compare the different treatment groups.[3]

Phase I Clinical Trial (NCT02004717)
  • Study Design: A two-step, open-label, multicenter study. Step 1 was a dose-escalation phase in patients with advanced solid tumors. Step 2 was a dose-expansion phase in patients with EPHA2-positive esophageal and gastric cancers.[7][8]

  • Patient Population: Patients with advanced solid tumors who had failed standard therapies. For Step 2, patients were required to have EPHA2-positive tumors.[8]

  • Dosing and Administration: DS-8895a was administered intravenously every 2 weeks.[7]

  • Endpoints: The primary endpoints were safety and tolerability, and to determine the maximum tolerated dose. Secondary endpoints included pharmacokinetics and anti-tumor activity, which was assessed using Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[4][7]

Visualizing the Science

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

DS_8895a_Mechanism_of_Action cluster_tumor_cell Tumor Cell cluster_immune_cell NK Cell EphA2 EphA2 Receptor Tumor_Cell_Lysis Tumor Cell Lysis EphA2->Tumor_Cell_Lysis Leads to NK_Cell Natural Killer (NK) Cell NK_Cell->EphA2 Induces ADCC Fc_Receptor FcγRIIIa Fc_Receptor->NK_Cell Activates DS_8895a DS-8895a DS_8895a->EphA2 Binds to EphA2 DS_8895a->Fc_Receptor Fc region binds

Caption: Mechanism of action of DS-8895a.

Preclinical_Study_Workflow Start Start Implantation Implant SNU-16 Cells in Mice Start->Implantation Tumor_Growth Allow Tumors to Grow Implantation->Tumor_Growth Randomization Randomize Mice Tumor_Growth->Randomization Group_A Vehicle Randomization->Group_A Group_B DS-8895a Randomization->Group_B Group_C Cisplatin Randomization->Group_C Group_D DS-8895a + Cisplatin Randomization->Group_D Treatment Administer Treatment Group_A->Treatment Group_B->Treatment Group_C->Treatment Group_D->Treatment Measurement Measure Tumor Volume Treatment->Measurement Analysis Analyze Data Measurement->Analysis

Caption: Preclinical xenograft study workflow.

Conclusion

The available data on DS-8895a presents a narrative of promising preclinical potential that did not translate into significant clinical efficacy as a monotherapy. The preclinical study in a gastric cancer xenograft model clearly demonstrated a synergistic effect when DS-8895a was combined with cisplatin. However, Phase I clinical trials of DS-8895a monotherapy revealed limited anti-tumor activity and low tumor uptake, ultimately leading to the cessation of its development. These findings underscore the challenges of translating preclinical results to the clinical setting and highlight the importance of robust drug delivery and target engagement for therapeutic antibodies.

References

DS-8895a: A Comparative Analysis of Cross-Reactivity with Other Eph Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the binding specificity of DS-8895a, a humanized monoclonal antibody targeting the EphA2 receptor, with other members of the Eph receptor family. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in oncology and receptor tyrosine kinase signaling research.

Introduction to DS-8895a

DS-8895a is an afucosylated humanized IgG1 monoclonal antibody specifically designed to target the erythropoietin-producing hepatocellular receptor A2 (EphA2), a member of the largest family of receptor tyrosine kinases.[1][2][3][4] EphA2 is overexpressed in a wide variety of cancers and its expression is often correlated with poor prognosis.[2][4] DS-8895a binds to the extracellular juxtamembrane region of EphA2.[2][3][5] The primary mechanism of action for DS-8895a is the induction of potent antibody-dependent cellular cytotoxicity (ADCC) against EphA2-expressing tumor cells.[2][5][6]

Cross-Reactivity Profile of DS-8895a

A critical aspect of therapeutic antibody development is ensuring high specificity to the intended target to minimize off-target effects. Experimental evidence demonstrates that DS-8895a is highly selective for the human EphA2 receptor, with no significant binding to other closely related Eph receptors.

A study by Hasegawa et al. (2016) investigated the cross-reactivity of DS-8895a with other human proteins that share high amino acid sequence similarity with the C-terminal fibronectin type III (FnIII) domain of EphA2, which is the binding region for DS-8895a.[2] The proteins selected for this analysis included other Eph family members: EphA3, EphA5, EphB3, and EphB4, as well as other related proteins.

The results of this analysis, presented in the table below, clearly indicate that DS-8895a binding is restricted to EphA2.

Target ReceptorDS-8895a Binding
EphA2 Positive
EphA3Negative
EphA5Negative
EphB3Negative
EphB4Negative
PTPRS-2Negative
PTPRS-4Negative
PTPRF-2Negative

Table 1: Summary of DS-8895a cross-reactivity with homologous human proteins. Data sourced from Hasegawa et al. (2016).[2]

Experimental Protocols

The cross-reactivity data was generated using a flow cytometry-based binding assay. The detailed methodology is as follows:

1. Cell Line and Transfection:

  • 293F cells, a human embryonic kidney cell line, were used for transient transfection.

  • Expression vectors (pFLAG-GW) containing the full-length coding sequences for human EphA2, EphA3, EphA5, EphB3, EphB4, and other proteins with high homology (PTPRS-2, PTPRS-4, PTPRF-2) were individually transfected into the 293F cells.

  • A mock transfection with an empty pFLAG-GW vector was performed as a negative control.

2. Antibody Staining:

  • Transfected cells were harvested and washed.

  • The cells were then incubated with either DS-8895a or a human IgG1 isotype control antibody. The isotype control is used to determine the level of non-specific binding.

  • Following incubation with the primary antibody, the cells were washed to remove any unbound antibody.

  • A secondary antibody, typically a fluorescently labeled anti-human IgG, was then added to the cells. This secondary antibody binds to the primary antibody (DS-8895a or isotype control).

3. Flow Cytometry Analysis:

  • The stained cells were analyzed using a flow cytometer.

  • The instrument measures the fluorescence intensity of individual cells.

  • A positive binding event is recorded when the fluorescence intensity of cells stained with DS-8895a is significantly higher than the fluorescence intensity of cells stained with the isotype control.

  • The results are typically presented as histograms, where a shift in the fluorescence peak for the target-transfected cells stained with DS-8895a, compared to the control, indicates binding.

Below is a graphical representation of the experimental workflow.

G cluster_transfection Cell Preparation cluster_staining Antibody Staining cluster_analysis Data Analysis 293F_cells 293F Cells transfection Transient Transfection with Expression Vectors (EphA2, EphA3, EphA5, etc.) 293F_cells->transfection incubation Incubate with DS-8895a or Isotype Control transfection->incubation secondary_stain Add Fluorescently Labeled Secondary Antibody incubation->secondary_stain flow_cytometry Flow Cytometry Analysis secondary_stain->flow_cytometry histogram Generate Fluorescence Histograms flow_cytometry->histogram result Determine Binding Specificity histogram->result G cluster_cell1 Ephrin-Expressing Cell cluster_cell2 Eph Receptor-Expressing Cell ephrin Ephrin Ligand src Src Family Kinase ephrin->src eph_receptor Eph Receptor ephrin->eph_receptor Binding reverse_signal Reverse Signaling src->reverse_signal dimerization Dimerization & Autophosphorylation eph_receptor->dimerization adaptor Adaptor Proteins dimerization->adaptor forward_signal Forward Signaling (e.g., Rho GTPase activation) adaptor->forward_signal

References

Phase 1 Clinical Trial Results of DS-8895a: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Phase 1 clinical trial results for DS-8895a, an investigational antibody-drug conjugate, with other EphA2-targeting agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of DS-8895a's performance and to provide supporting experimental data.

Overview of DS-8895a and Competitor Landscape

DS-8895a is a humanized anti-EphA2 IgG1 monoclonal antibody designed to exert its anti-tumor effect through antibody-dependent cellular cytotoxicity (ADCC).[1] The EphA2 receptor is a tyrosine kinase that is overexpressed in various solid tumors and is associated with poor prognosis, making it an attractive therapeutic target.[2][3]

The development of DS-8895a was ultimately halted due to limited therapeutic efficacy and low tumor uptake observed in Phase 1 trials.[4][5] This guide will compare the publicly available Phase 1 data of DS-8895a with other EphA2-targeting agents that have entered clinical development, including MEDI-547, BT5528, and the multi-kinase inhibitor Dasatinib.

Comparative Analysis of Phase 1 Clinical Trial Data

The following tables summarize the key findings from the Phase 1 clinical trials of DS-8895a and its competitors.

Table 1: Safety and Tolerability
Drug Trial Identifier Dose Range Maximum Tolerated Dose (MTD) Key Adverse Events (AEs) Dose-Limiting Toxicities (DLTs)
DS-8895a NCT020047170.1 - 20 mg/kg Q2WNot reachedInfusion-related reactions (51.4%), Grade ≥3 drug-related AEs (8.1%)[6][7]Grade 4 platelet count decreased (1 patient at 20 mg/kg)[6]
DS-8895a NCT022522111, 3, 10, or 20 mg/kg Q2WNot reportedNo treatment-related adverse events reported[4]No dose-limiting toxicities reported[4]
MEDI-547 NCT007960550.08 mg/kg Q3WNot determined (trial terminated)Bleeding and coagulation events, increased liver enzymes, decreased hemoglobin[8][9][10]Not applicable (dose escalation not pursued)[8][9][10]
BT5528 NCT041803712.2 mg/m² QW to 10.0 mg/m² Q2W6.5 mg/m² Q2W (Recommended Phase 2 Dose)Nausea (44.4%), diarrhea (35.6%), fatigue (33.3%), neutropenia (Grade ≥3, 22.2%)[7]Hyperglycemia (Grade 3)[7]
Dasatinib Multiple (not specific to EphA2 targeting in solid tumors)N/AN/AFluid retention, diarrhea, headache, skin rash, nausea, hemorrhage, fatigue, dyspnea[11]N/A
Table 2: Preliminary Efficacy
Drug Trial Identifier Tumor Types Best Overall Response
DS-8895a NCT02004717Advanced solid tumors, Gastric/Esophageal cancer1 Partial Response (PR), 13 Stable Disease (SD)[6]
DS-8895a NCT02252211Advanced EphA2-positive cancersStable Disease (SD) in Cohort 1, Progressive Disease (PD) in Cohort 2[4]
MEDI-547 NCT00796055Relapsed/refractory solid tumors1 Stable Disease (SD), 5 Progressive Disease (PD)[8][9]
BT5528 NCT04180371Advanced solid tumorsOverall Response Rate (ORR): 8.9% (4 PRs); Disease Control Rate (DCR): 44.4%[7]
Dasatinib MultipleCML, Ph+ ALLHigh rates of cytogenetic and molecular response in hematologic malignancies[12]

Experimental Protocols

DS-8895a Phase 1 Trial (NCT02004717) Methodology

This was a two-step, open-label, multicenter, dose-escalation and dose-expansion study.[13]

  • Step 1 (Dose Escalation): Patients with advanced solid tumors received DS-8895a at escalating doses (0.1, 0.3, 1, 3, 10, and 20 mg/kg) administered intravenously every 2 weeks.[13] The primary objective was to determine the MTD and recommended dose for Step 2.

  • Step 2 (Dose Expansion): Patients with EphA2-positive gastric or esophageal cancer received DS-8895a at the recommended dose from Step 1.[13]

  • Key Assessments: Safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity were evaluated.

DS-8895a Phase 1 Bioimaging Trial (NCT02252211) Methodology

This was a Phase 1, open-label, dose-escalation study to evaluate the safety, biodistribution, and tumor uptake of DS-8895a.[6][14]

  • Study Design: Patients with advanced EphA2-positive cancers received DS-8895a at doses of 1, 3, 10, or 20 mg/kg every 2 weeks.[6][14]

  • Bioimaging: All patients underwent positron emission tomography (PET) imaging after receiving a trace amount of 89Zr-labeled DS-8895a to assess tumor uptake and biodistribution.[4][14]

  • Key Assessments: Safety, pharmacokinetics, anti-tumor efficacy, and correlation of imaging findings with EphA2 expression and clinical response.

Signaling Pathways and Experimental Workflows

EphA2 Signaling Pathway in Cancer

The following diagram illustrates the simplified EphA2 signaling pathway in cancer. In many tumors, EphA2 is overexpressed and its signaling becomes ligand-independent, promoting cell proliferation, migration, and invasion. DS-8895a targets the EphA2 receptor on the surface of cancer cells.

EphA2_Signaling_Pathway EphA2 Signaling Pathway in Cancer cluster_cell Cancer Cell EphA2 EphA2 PI3K_AKT PI3K/AKT Pathway EphA2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway EphA2->RAS_MAPK DS-8895a DS-8895a DS-8895a->EphA2 Binds to NK_Cell NK Cell DS-8895a->NK_Cell Recruits ADCC ADCC NK_Cell->ADCC Cell_Proliferation Cell_Proliferation PI3K_AKT->Cell_Proliferation Cell_Migration Cell_Migration RAS_MAPK->Cell_Migration Cell_Invasion Cell_Invasion RAS_MAPK->Cell_Invasion ADCC->EphA2 Induces Lysis of EphA2-expressing cell

Caption: Simplified EphA2 signaling pathway and the mechanism of action of DS-8895a.

DS-8895a Phase 1 Clinical Trial Workflow

The diagram below outlines the general workflow of the Phase 1 clinical trials for DS-8895a.

DS8895a_Trial_Workflow DS-8895a Phase 1 Trial Workflow cluster_imaging Bioimaging Sub-study Patient_Screening Patient Screening (Advanced Solid Tumors, EphA2 expression) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (e.g., 0.1 to 20 mg/kg) Enrollment->Dose_Escalation Bioimaging 89Zr-DS-8895a PET Imaging (NCT02252211 only) Enrollment->Bioimaging Dose_Expansion Dose Expansion Cohort (at Recommended Dose) Dose_Escalation->Dose_Expansion Treatment DS-8895a Administration (IV, every 2 weeks) Dose_Escalation->Treatment Dose_Expansion->Treatment Safety_Monitoring Safety & Tolerability (AEs, DLTs) Treatment->Safety_Monitoring PK_Analysis Pharmacokinetic Analysis Treatment->PK_Analysis Efficacy_Assessment Tumor Response (RECIST) Treatment->Efficacy_Assessment Data_Analysis Data Analysis Safety_Monitoring->Data_Analysis PK_Analysis->Data_Analysis Efficacy_Assessment->Data_Analysis Bioimaging->Efficacy_Assessment Decision Go/No-Go Decision Data_Analysis->Decision

Caption: General workflow of the DS-8895a Phase 1 clinical trials.

Conclusion

The Phase 1 clinical trials of DS-8895a demonstrated a manageable safety profile but failed to show significant clinical activity, ultimately leading to the discontinuation of its development. The accompanying bioimaging study revealed low tumor uptake, providing a potential explanation for the lack of efficacy.[4][5]

Comparison with other EphA2-targeting agents reveals a challenging landscape for this therapeutic target. The antibody-drug conjugate MEDI-547 was terminated due to safety concerns, specifically bleeding events.[8][9][10] More recently, the bicycle toxin conjugate BT5528 has shown some preliminary anti-tumor activity with a manageable safety profile in its Phase 1 trial.[7] Dasatinib, a multi-kinase inhibitor with activity against EphA2, is approved for hematologic malignancies, but its specific contribution through EphA2 inhibition in solid tumors is not fully elucidated.[11][15]

The collective data suggest that while EphA2 remains a compelling target, the development of effective and safe therapeutics has been challenging. Future efforts may need to focus on optimizing drug delivery to the tumor, exploring novel therapeutic modalities, and better patient selection strategies based on EphA2 expression and tumor biology.

References

A Comparative Guide to EphA2-Targeted Therapeutics: DS-8895, MEDI-547, and Dasatinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The EphA2 receptor tyrosine kinase represents a promising target in oncology due to its frequent overexpression in various solid tumors and its role in cancer progression. This guide provides a comparative analysis of the pharmacokinetics and pharmacodynamics of three investigational agents targeting EphA2: DS-8895, a humanized monoclonal antibody; MEDI-547, an antibody-drug conjugate; and dasatinib, a small molecule kinase inhibitor. The clinical development of this compound was halted due to limited efficacy, providing valuable insights for future drug development.

Executive Summary

This document summarizes the available human pharmacokinetic and pharmacodynamic data for this compound, MEDI-547, and dasatinib. This compound demonstrated a dose-dependent pharmacokinetic profile with evidence of target engagement through the activation of natural killer (NK) cells. However, its clinical advancement was stopped due to insufficient therapeutic efficacy. MEDI-547, an antibody-drug conjugate, showed rapid clearance and dose-limiting toxicities in its early clinical evaluation. Dasatinib, a multi-kinase inhibitor, has a well-characterized pharmacokinetic profile and has shown to inhibit EphA2 phosphorylation, though its clinical development has primarily focused on other targets like BCR-ABL.

Data Presentation: Pharmacokinetics

The following table summarizes the key pharmacokinetic parameters of this compound, MEDI-547, and dasatinib in humans.

ParameterThis compound (Intravenous)MEDI-547 (Intravenous)Dasatinib (Oral)
Dose Range 0.1 - 20 mg/kg0.08 mg/kg100 mg once daily or 70 mg twice daily
Cmax (Maximum Concentration) Dose-dependent increaseMean: 2.140 µg/mL (ADC)[1]Tmax: 0.25 - 1.5 hours[2][3]
AUC (Area Under the Curve) Dose-dependent increaseData not availableData not available in a directly comparable format
Half-life (t½) 10-14 days (at ≥ 1.0 mg/kg)[4]Serum concentrations decreased by ~70% by day 3[1][5][6][7]3-4 hours[2][3][8]
Clearance Data not availableRapid clearance observed[1][5][6][7]Data not available in a directly comparable format
Metabolism Proteolytic catabolismCatabolism of antibody and payloadPrimarily CYP3A4-mediated[2][3][8]

Data Presentation: Pharmacodynamics

The pharmacodynamic effects of the three agents are compared in the table below.

FeatureThis compoundMEDI-547Dasatinib
Mechanism of Action Enhanced Antibody-Dependent Cellular Cytotoxicity (ADCC)[4]Internalization and release of a cytotoxic payload (monomethylauristatin F)[9]Inhibition of EphA2 receptor tyrosine kinase activity[10][11][12][13]
Target Engagement Decreased circulating CD16+ NK cells and increased activated NK cells[14]Internalization of the ADC upon binding to EphA2[9]Inhibition of EphA2 phosphorylation in preclinical models and clinical trials in other cancers[10][11][12][13]
In Vitro Potency EC50 for ADCC: 8.6 and 57.1 ng/mL (in two donor PBMCs)[6][15][16]IC50 values as low as 3 ng/mL in EphA2-expressing cellsIC50 of 17 nmol/L for EphA2 inhibition[11][12]
Clinical Efficacy One partial response and 13 stable disease in Phase I[14]. Development halted due to limited efficacy[9][16].One stable disease and five progressive disease in a Phase I trial of six patients. Development halted due to toxicity[1][5][6][7].Minimal activity in unselected melanoma patients. Clinical activity in combination with chemotherapy in endometrial cancer[17].

Experimental Protocols

This compound: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay (Preclinical)

A flow cytometry-based ADCC assay was utilized to determine the in vitro potency of this compound.[6][15][16]

  • Target Cells: EPHA2-positive MDA-MB-231 human breast cancer cells.

  • Effector Cells: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Methodology:

    • Target cells were incubated with serial dilutions of this compound or a fucose-containing parent antibody.

    • PBMCs were added as effector cells at a specific effector-to-target cell ratio.

    • After an incubation period, cell viability was assessed using a flow cytometer to quantify the percentage of target cell lysis.

    • The half-maximal effective concentration (EC50) was calculated from the dose-response curve.

MEDI-547: Pharmacokinetic Analysis

Serum concentrations of the antibody-drug conjugate (ADC) and total antibody (ADC + unconjugated 1C1) were determined using a validated immunoassay.[1]

  • Sample Collection: Blood samples were collected at pre-specified time points before, during, and after the intravenous infusion of MEDI-547.

  • Analytical Method: An enzyme-linked immunosorbent assay (ELISA) was likely used to quantify the concentrations of the ADC and total antibody in serum samples. This method typically involves capturing the antibody with an EphA2-coated plate and detecting it with a labeled secondary antibody.

Dasatinib: EphA2 Phosphorylation Analysis (Preclinical)

Western blotting was used to assess the effect of dasatinib on EphA2 phosphorylation in cancer cell lines.[11][12]

  • Cell Lines: Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, MIA PaCa-2).

  • Methodology:

    • Cells were treated with varying concentrations of dasatinib.

    • Cell lysates were collected, and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was probed with primary antibodies specific for phosphorylated EphA2 and total EphA2.

    • A secondary antibody conjugated to a detection enzyme was used to visualize the protein bands.

    • The intensity of the bands was quantified to determine the level of EphA2 phosphorylation relative to the total EphA2 protein.

Mandatory Visualization

EphA2_Signaling_Pathway cluster_DS8895 This compound cluster_MEDI547 MEDI-547 cluster_Dasatinib Dasatinib DS8895 This compound ADCC ADCC DS8895->ADCC EphA2 EphA2 Receptor DS8895->EphA2 Binds NK_Cell NK Cell NK_Cell->ADCC Mediates Internalization Internalization EphA2->Internalization Kinase_Inhibition Kinase Inhibition MEDI547 MEDI-547 (ADC) MEDI547->EphA2 Binds Payload_Release Payload Release Internalization->Payload_Release Apoptosis_M Apoptosis Payload_Release->Apoptosis_M Dasatinib Dasatinib Dasatinib->EphA2 Inhibits Downstream_Inhibition Downstream Signaling Inhibition Kinase_Inhibition->Downstream_Inhibition Apoptosis_D Apoptosis Downstream_Inhibition->Apoptosis_D

Caption: Mechanisms of action for EphA2-targeted therapies.

Experimental_Workflow cluster_PK Pharmacokinetic Analysis cluster_PD Pharmacodynamic Analysis PK_Sample Blood Sample Collection PK_Assay Immunoassay (ELISA) PK_Sample->PK_Assay PK_Data Concentration-Time Data PK_Assay->PK_Data PK_Analysis PK Parameter Calculation PK_Data->PK_Analysis PD_Sample Tumor Biopsy or Blood Sample PD_Assay Western Blot / Flow Cytometry PD_Sample->PD_Assay PD_Data Biomarker Levels PD_Assay->PD_Data PD_Analysis Target Engagement Assessment PD_Data->PD_Analysis

Caption: General workflow for PK and PD analysis in clinical trials.

References

Navigating Predictive Biomarkers for EphA2-Targeted Therapy: A Comparative Analysis of DS-8895a and Alternatives in Gastrointestinal Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the quest for reliable predictive biomarkers is paramount for the success of targeted cancer therapies. This guide provides a comparative analysis of the biomarker strategy for DS-8895a, a discontinued anti-EphA2 monoclonal antibody, and contrasts it with established predictive biomarkers for alternative therapies in gastric and esophageal cancers. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive overview for future research and development in this space.

The development of DS-8895a, an afucosylated humanized anti-EphA2 IgG1 monoclonal antibody, was predicated on the overexpression of the Erythropoietin-producing hepatocellular receptor A2 (EphA2) in various solid tumors, including gastric and esophageal cancers.[1] The primary mechanism of action for DS-8895a was intended to be enhanced antibody-dependent cellular cytotoxicity (ADCC).[1] Despite a scientifically rational approach of selecting patients based on EphA2 expression, the clinical trials for DS-8895a ultimately demonstrated limited therapeutic efficacy, and a clear correlation between EphA2 expression levels and patient response was not established.[2] Ultimately, the development of DS-8895a was halted.[3][4]

This guide delves into the biomarker strategy employed for DS-8895a, examines the clinical trial outcomes, and compares this approach with the more successful predictive biomarker strategies used for other approved therapies in gastric and esophageal cancers. We also explore the landscape of other EphA2-targeting agents in development.

DS-8895a: A Case Study in Biomarker Challenge

The clinical development of DS-8895a involved patient selection based on the expression of its target, EphA2, as determined by immunohistochemistry (IHC).

Experimental Protocol: EphA2 Immunohistochemistry

While specific antibody clones and detailed scoring algorithms used in the DS-8895a trials are not extensively published, a general methodology for EphA2 IHC in solid tumors can be outlined.

Principle: Immunohistochemistry is used to detect the presence and localization of the EphA2 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections. A primary antibody specific to EphA2 binds to the protein, and a secondary antibody conjugated to an enzyme reacts with a chromogen to produce a colored precipitate at the site of the antibody-antigen binding, allowing for visualization under a microscope.

Generalized Protocol:

  • Tissue Preparation: FFPE tumor blocks are sectioned into 4-5 µm thick slices and mounted on charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This is often done using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

  • Peroxidase Blocking: Endogenous peroxidase activity is quenched using a hydrogen peroxide solution to prevent non-specific background staining.

  • Blocking: Non-specific antibody binding is blocked using a protein-based solution, such as normal goat serum.

  • Primary Antibody Incubation: The slides are incubated with a primary antibody targeting the EphA2 protein.

  • Secondary Antibody and Detection: A biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate is applied. The signal is visualized using a chromogen like 3,3'-Diaminobenzidine (DAB), which produces a brown stain.

  • Counterstaining: The tissue is counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: The slides are dehydrated through graded alcohols and xylene and then coverslipped.

Scoring: The staining is typically assessed by a pathologist based on the intensity of the staining (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, and 3+ for strong staining) and the percentage of tumor cells showing positive staining.[5] In the DS-8895a trials, patients with moderate to strong (2+ or 3+) EphA2 staining were typically considered "EphA2-positive" and eligible for enrollment.[2]

Quantitative Data: DS-8895a Clinical Trial Results

The following table summarizes the key efficacy data from the Phase I clinical trials of DS-8895a. It is important to note that a direct correlation between the level of EphA2 expression and response was not observed.

Clinical TrialPatient PopulationNEphA2 StatusObjective Response Rate (ORR)Disease Control Rate (DCR)
NCT02004717 [1]Advanced Solid Tumors (including Gastric & Esophageal Cancer)37EphA2-positive in expansion cohort2.7% (1 Partial Response)37.8% (1 PR + 13 Stable Disease)
NCT02252211 [3][4]Advanced EphA2-positive Cancers9EphA2-positive0%Stable Disease observed

Alternative EphA2-Targeting Agent: BT5528

BT5528 is a Bicycle Toxin Conjugate (BTC) that targets EphA2 and is currently in clinical development. Like DS-8895a, patient selection for BT5528 trials involves assessing EphA2 expression.

Quantitative Data: BT5528 Phase I Trial

The following table presents the preliminary efficacy data for BT5528.

Clinical TrialPatient PopulationNEphA2 StatusObjective Response Rate (ORR)Disease Control Rate (DCR)
Phase I/II [6][7]Advanced Solid Tumors45EphA2-positive8.9%44.4%

Established Predictive Biomarkers in Gastric and Esophageal Cancer

In contrast to the challenges faced with EphA2 as a predictive biomarker for DS-8895a, several other biomarkers have been successfully integrated into the clinical management of gastric and esophageal cancers.

PD-L1 Expression and Immune Checkpoint Inhibitors

Biomarker: Programmed death-ligand 1 (PD-L1) expression, measured by the Combined Positive Score (CPS), which is the number of PD-L1 staining cells (tumor cells, lymphocytes, macrophages) divided by the total number of viable tumor cells, multiplied by 100.

Therapies: Pembrolizumab, Nivolumab

Microsatellite Instability (MSI) and Immune Checkpoint Inhibitors

Biomarker: Microsatellite instability-high (MSI-H) or deficient mismatch repair (dMMR) status, indicating a high tumor mutational burden.

Therapy: Pembrolizumab

HER2 Amplification and Targeted Therapy

Biomarker: Human epidermal growth factor receptor 2 (HER2) gene amplification or protein overexpression.

Therapy: Trastuzumab

Quantitative Data: Alternatives

The following table summarizes the efficacy of alternative therapies based on their respective predictive biomarkers in gastric and esophageal cancers.

BiomarkerTherapyPatient PopulationNObjective Response Rate (ORR)
PD-L1 (CPS ≥10) Pembrolizumab + ChemoEsophageal Cancer (1st line)749~43%
MSI-H PembrolizumabGastric/GEJ Cancer (≥2nd line)124~34%
HER2-positive Trastuzumab + ChemoGastric/GEJ Cancer (1st line)594~47%

Visualizing the Pathways and Processes

To better understand the underlying biology and experimental workflows, the following diagrams are provided.

EphA2_Signaling_Pathway EphA2 Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Intracellular EphA2 EphA2 Receptor PI3K_AKT PI3K/AKT Pathway EphA2->PI3K_AKT Non-Canonical Signaling (Oncogenic) RAS_MAPK RAS/MAPK Pathway EphA2->RAS_MAPK Non-Canonical Signaling (Oncogenic) ADCC Antibody-Dependent Cellular Cytotoxicity ephrinA1 ephrin-A1 Ligand ephrinA1->EphA2 Canonical Signaling (Tumor Suppressive) DS8895a DS-8895a DS8895a->EphA2 Binding NK_Cell NK Cell DS8895a->NK_Cell Fc Receptor Binding Cell_Pro Cell Proliferation, Survival, Migration PI3K_AKT->Cell_Pro RAS_MAPK->Cell_Pro NK_Cell->EphA2 Induces ADCC

Caption: EphA2 signaling can be ligand-dependent (canonical) or independent (non-canonical).

IHC_Workflow Immunohistochemistry (IHC) Workflow for EphA2 start FFPE Tumor Tissue sectioning Sectioning (4-5 µm) start->sectioning deparaffinization Deparaffinization & Rehydration sectioning->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody (anti-EphA2) blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab counterstain Counterstaining secondary_ab->counterstain mounting Dehydration & Mounting counterstain->mounting analysis Pathological Analysis (Scoring) mounting->analysis

Caption: A generalized workflow for detecting EphA2 expression in tumor tissue using IHC.

Biomarker_Comparison Predictive Biomarker Comparison cluster_ds8895a DS-8895a cluster_alternatives Alternative Therapies epha2 EphA2 Expression ds8895a_response Poor Correlation with Response epha2->ds8895a_response pdl1 PD-L1 (CPS) alt_response Strong Correlation with Response pdl1->alt_response msi MSI-H msi->alt_response her2 HER2 Amplification her2->alt_response

Caption: Comparison of predictive power between EphA2 for DS-8895a and established biomarkers.

Conclusion

The case of DS-8895a underscores the complexity of developing targeted therapies and the critical importance of a robust, predictive biomarker. While EphA2 overexpression was a logical patient selection strategy, its failure to predict clinical benefit highlights the need for a deeper understanding of the target's biology and its role in mediating therapeutic response. In contrast, the successful application of PD-L1 CPS, MSI status, and HER2 amplification as predictive biomarkers in gastric and esophageal cancers provides a clear roadmap for future drug development. For researchers in this field, the lessons from DS-8895a serve as a crucial reminder that target expression alone may not be sufficient for predicting efficacy, and a more nuanced, multi-faceted approach to biomarker discovery and validation is essential for advancing precision oncology.

References

A Head-to-Head Comparison of Antibody-Drug Conjugates in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of prominent antibody-drug conjugates (ADCs) in the field of oncology. It is designed to offer an objective overview of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding of this rapidly evolving class of therapeutics.

It is important to clarify at the outset that the initially requested compound, DS-8895, is in fact DS-8895a, a humanized monoclonal antibody targeting the EphA2 receptor, and not an antibody-drug conjugate.[1][2][3][4][5][6][7][8] The development of DS-8895a was discontinued due to limited therapeutic efficacy and low tumor uptake observed in Phase I clinical trials.[4][9] Therefore, a direct head-to-head comparison with ADCs is not feasible. This guide will instead provide a summary of the findings on DS-8895a and then proceed with a detailed comparative analysis of three leading ADCs: Enhertu® (trastuzumab deruxtecan), Kadcyla® (ado-trastuzumab emtansine), and Trodelvy® (sacituzumab govitecan).

Case Study: DS-8895a - A Targeted Monoclonal Antibody

DS-8895a is an afucosylated, humanized IgG1 monoclonal antibody designed to target the EphA2 receptor, which is overexpressed in various cancers.[2][5][8] Its primary mechanism of action was intended to be enhanced antibody-dependent cellular cytotoxicity (ADCC).[2][6][7]

Preclinical Findings

In preclinical studies, DS-8895a demonstrated increased ADCC activity in vitro compared to its fucosylated parent antibody.[7] It also showed dose-dependent tumor growth inhibition in xenograft models of human breast and gastric cancer.[2][7]

Clinical Trial Outcomes

Phase I clinical trials were conducted to evaluate the safety, tolerability, and pharmacokinetics of DS-8895a in patients with advanced solid tumors.[4][5] While the antibody was found to be generally safe and well-tolerated, it demonstrated limited therapeutic efficacy.[4][9] Biodistribution studies using 89Zr-labeled DS-8895a revealed low tumor uptake, which was a key factor in the decision to halt its further development.[4][9]

Head-to-Head Comparison of Leading ADCs

The following sections provide a detailed comparison of Enhertu, Kadcyla, and Trodelvy, focusing on their key components, mechanism of action, and clinical efficacy.

ADC Component Overview
ComponentEnhertu® (trastuzumab deruxtecan)Kadcyla® (ado-trastuzumab emtansine)Trodelvy® (sacituzumab govitecan)
Target Antigen HER2HER2Trop-2
Antibody Trastuzumab (humanized IgG1)Trastuzumab (humanized IgG1)Sacituzumab (humanized IgG1κ)
Payload (Cytotoxin) Deruxtecan (DXd) - a topoisomerase I inhibitorEmtansine (DM1) - a microtubule inhibitorSN-38 - a topoisomerase I inhibitor
Linker Maleimide tetrapeptide-based cleavable linkerThioether non-cleavable linker (SMCC)CL2A hydrolyzable linker
Drug-to-Antibody Ratio (DAR) ~8~3.5~7.6
Mechanism of Action

The general mechanism of action for these ADCs involves binding to the target antigen on the tumor cell surface, internalization of the ADC-antigen complex, and subsequent release of the cytotoxic payload inside the cell, leading to cell death. A key differentiator among these ADCs is the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring tumor cells, regardless of their target antigen expression. This is particularly relevant for ADCs with cleavable linkers and membrane-permeable payloads like Enhertu and Trodelvy.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen (e.g., HER2, Trop-2) ADC->Receptor 1. Binding TumorCell Tumor Cell Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Payload Release DNA DNA Damage & Apoptosis Payload->DNA 5. Cytotoxicity BystanderCell Neighboring Tumor Cell Payload->BystanderCell 6. Diffusion (Bystander Effect) BystanderDNA Apoptosis BystanderCell->BystanderDNA

Caption: General mechanism of action for antibody-drug conjugates.

Clinical Efficacy: Head-to-Head and Pivotal Trials

A landmark head-to-head clinical trial, DESTINY-Breast03, directly compared the efficacy and safety of Enhertu and Kadcyla in patients with HER2-positive metastatic breast cancer previously treated with trastuzumab and a taxane.[10][11][12]

Table 1: Key Efficacy Outcomes from the DESTINY-Breast03 Trial [11][13][14]

EndpointEnhertu (n=261)Kadcyla (n=263)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) - months (median) 28.86.80.33 (0.26-0.43)<0.0001
12-Month PFS Rate (%) 75.834.1--
Overall Response Rate (ORR) (%) 79.734.2-<0.0001
Complete Response (CR) (%) 16.18.7--
Overall Survival (OS) at 24 months (%) 77.469.90.64 (0.47-0.87)0.0037

Trodelvy's efficacy was established in the ASCENT trial for patients with metastatic triple-negative breast cancer (mTNBC) who had received at least two prior therapies.[15][16]

Table 2: Key Efficacy Outcomes from the ASCENT Trial for Trodelvy [15]

EndpointTrodelvy (n=267)Chemotherapy (n=262)Hazard Ratio (95% CI)p-value
Progression-Free Survival (PFS) - months (median) 4.81.70.43 (0.35-0.54)<0.0001
Overall Survival (OS) - months (median) 11.86.90.51 (0.41-0.62)<0.0001

Experimental Protocols

Detailed methodologies for key experiments cited in the development and evaluation of ADCs are provided below.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC in killing cancer cells.

Cytotoxicity_Assay_Workflow start Start seed_cells 1. Seed target cells in a 96-well plate and allow adherence overnight. start->seed_cells treat_cells 2. Treat cells with serial dilutions of the ADC. seed_cells->treat_cells incubate 3. Incubate for 72-96 hours. treat_cells->incubate add_mtt 4. Add MTT solution and incubate for 2-4 hours. incubate->add_mtt solubilize 5. Solubilize formazan crystals. add_mtt->solubilize read_absorbance 6. Read absorbance at 570 nm. solubilize->read_absorbance analyze 7. Calculate cell viability and determine IC50 value. read_absorbance->analyze end End analyze->end

Caption: Workflow for an in vitro cytotoxicity assay.

Protocol: [17][18][19][20][21]

  • Cell Seeding: Target cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and a non-targeting isotype control ADC for 72-96 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability relative to untreated control cells is calculated. The IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting cell viability against ADC concentration.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to recruit immune cells (like NK cells) to kill target tumor cells.

ADCC_Assay_Workflow start Start prepare_cells 1. Prepare target cells (labeled) and effector cells (e.g., NK cells). start->prepare_cells incubate_antibody 2. Incubate target cells with the antibody (e.g., DS-8895a). prepare_cells->incubate_antibody add_effectors 3. Add effector cells to the target cells at a specific Effector:Target (E:T) ratio. incubate_antibody->add_effectors incubate_coculture 4. Co-culture for 4-6 hours. add_effectors->incubate_coculture stain_cells 5. Stain cells with viability dyes (e.g., Annexin V and 7-AAD). incubate_coculture->stain_cells flow_cytometry 6. Acquire and analyze samples using flow cytometry. stain_cells->flow_cytometry calculate_lysis 7. Determine the percentage of target cell lysis. flow_cytometry->calculate_lysis end End calculate_lysis->end

Caption: Workflow for an ADCC assay.

Protocol: [22][23][24][25]

  • Cell Preparation: Target tumor cells are labeled with a fluorescent dye. Effector cells, such as Natural Killer (NK) cells, are prepared.

  • Antibody Incubation: The labeled target cells are incubated with the therapeutic antibody.

  • Co-culture: Effector cells are added to the antibody-coated target cells at a specific effector-to-target (E:T) ratio.

  • Incubation: The co-culture is incubated for 4-6 hours to allow for cell killing.

  • Staining: The cells are stained with viability dyes, such as Annexin V and 7-AAD, to identify apoptotic and necrotic cells.

  • Flow Cytometry: The samples are analyzed by flow cytometry to quantify the percentage of dead target cells.

In Vivo Xenograft Model for Efficacy Studies

This assay evaluates the anti-tumor activity of an ADC in a living organism.

Protocol: [7]

  • Cell Implantation: Human tumor cells are subcutaneously inoculated into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specified size.

  • Treatment: Mice are randomized into groups and treated with the ADC, a control antibody, or vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated to determine the efficacy of the ADC.

References

A Comparative Analysis of Anti-EphA2 Antibody Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The EphA2 receptor, a member of the largest receptor tyrosine kinase family, has emerged as a promising therapeutic target in oncology due to its frequent overexpression in various cancers and its association with poor prognosis.[1][2] This has led to the development of several anti-EphA2 antibodies, each with a unique mechanism of action, designed to disrupt cancer progression. This guide provides a meta-analysis of key clinical trials for these agents, offering a comparative overview of their efficacy, safety, and underlying mechanisms.

Mechanism of Action: A Diverse Armamentarium Against EphA2

Anti-EphA2 therapies employ various strategies to combat cancer. These include antibody-drug conjugates (ADCs) that deliver a cytotoxic payload directly to the tumor cell, monoclonal antibodies designed to elicit an immune response through antibody-dependent cellular cytotoxicity (ADCC), and novel constructs like Bicycle Toxin Conjugates (BTCs) that offer a different pharmacokinetic profile.

  • DS-8895a: This afucosylated humanized monoclonal antibody is engineered to enhance ADCC.[3][4] By binding to the EphA2 receptor on tumor cells, it flags them for destruction by natural killer (NK) cells.[3] Preclinical studies showed that DS-8895a can inhibit tumor growth and works synergistically with chemotherapy.[3][4]

  • BT5528: A Bicycle Toxin Conjugate, BT5528 consists of a small, bicyclic peptide that targets EphA2, linked to the cytotoxic agent monomethyl auristatin E (MMAE).[5][6] This design allows for rapid tumor penetration and a shorter half-life compared to traditional antibodies, potentially reducing systemic toxicity.[7] The MMAE payload is released within the tumor microenvironment, leading to cell death and a bystander effect on neighboring cancer cells.[8][9]

  • MEDI-547: This antibody-drug conjugate linked the anti-EphA2 antibody 1C1 to the microtubule inhibitor monomethyl auristatin F (MMAF).[10][11] The intended mechanism was the internalization of the ADC by EphA2-expressing tumor cells, followed by the release of the cytotoxic payload to induce cell cycle arrest and apoptosis.[10]

  • MM-310: This agent was an antibody-directed nanotherapeutic that encapsulated a novel docetaxel prodrug within liposomes targeted to EphA2.[12] The goal was to increase the concentration of the chemotherapy at the tumor site while minimizing systemic exposure.[12]

EphA2 Signaling in Cancer: A Dual Role

The EphA2 signaling pathway is complex, with both ligand-dependent (canonical) and ligand-independent (non-canonical) activation. In normal cells, ligand binding typically leads to tumor-suppressive signals.[13][14] However, in many cancers, EphA2 is overexpressed and signaling becomes ligand-independent, promoting cell growth, migration, and invasion.[1][13][14] Anti-EphA2 therapies aim to either block this oncogenic signaling or exploit the receptor's presence to deliver cytotoxic agents.

EphA2_Signaling EphA2 Signaling Pathways in Cancer cluster_normal Canonical Signaling (Tumor Suppressive) cluster_cancer Non-Canonical Signaling (Oncogenic) EphrinA1 Ephrin A1 Ligand EphA2_N EphA2 Receptor EphrinA1->EphA2_N Binds to Downstream_N Downstream Signaling (e.g., RAS-MAPK inhibition) EphA2_N->Downstream_N Activates Tumor_Suppression Tumor Suppression (Inhibition of proliferation, migration) Downstream_N->Tumor_Suppression EphA2_C Overexpressed EphA2 (Ligand-Independent) PI3K_AKT PI3K/AKT Pathway EphA2_C->PI3K_AKT Activates RAS_MAPK RAS/MAPK Pathway EphA2_C->RAS_MAPK Activates Tumor_Progression Tumor Progression (Proliferation, Invasion, Metastasis) PI3K_AKT->Tumor_Progression RAS_MAPK->Tumor_Progression

Figure 1: Simplified diagram of canonical vs. non-canonical EphA2 signaling in cancer.

Clinical Trial Data: A Comparative Overview

The following tables summarize the key quantitative data from the Phase 1 clinical trials of DS-8895a and BT5528, as well as information on the terminated trials of MEDI-547 and MM-310.

Table 1: Efficacy of Anti-EphA2 Antibodies in Phase 1 Clinical Trials

Drug Trial Identifier Tumor Types Overall Response Rate (ORR) Disease Control Rate (DCR) Best Response
DS-8895a NCT02004717[15]Advanced Solid Tumors--1 Partial Response, 13 Stable Disease[15]
NCT02252211[16]Advanced EphA2-positive cancers--Stable Disease (Cohort 1), Progressive Disease (Cohort 2)[16]
BT5528 NCT04180371[17]Advanced Solid Tumors8.9% (overall population), 6.7% (at RP2D)[17][18]44.4% (overall population), 20.0% (at RP2D)[17][18]Complete Response in one patient with ovarian cancer[17]
MEDI-547 NCT00796055[19]Relapsed/Refractory Solid Tumors0%16.7%Stable Disease (1 patient)[19][20]

Table 2: Safety and Tolerability of Anti-EphA2 Antibodies in Phase 1 Clinical Trials

Drug Most Common Adverse Events (AEs) Grade ≥3 AEs Reason for Discontinuation/Termination
DS-8895a Infusion-related reactions[15]8.1% of patients experienced drug-related Grade ≥3 AEs, including one event of Grade 4 platelet count decrease[15]Further development halted due to limited therapeutic efficacy and low tumor uptake[16][21]
BT5528 Nausea, diarrhea, fatigue, neutropenia[17][18]Neutropenia/neutrophil count decrease (22.2%)[17][18]Trial is ongoing[17][22]
MEDI-547 Increased liver enzymes, decreased hemoglobin, decreased appetite, epistaxis, hemorrhage[19][20]50% of patients experienced treatment-related serious AEs, including hemorrhage[19][20]Terminated due to treatment-related bleeding and coagulation events[17][19][20]
MM-310 Peripheral neuropathy[17]Not reported in detailTerminated due to cumulative peripheral neuropathy[17][23]

Experimental Protocols: A Look at the Methodology

Detailed experimental protocols for clinical trials are often proprietary. However, the following provides an overview of the standard methodologies used for key experiments in the development and evaluation of anti-EphA2 antibodies.

Immunohistochemistry (IHC) for EphA2 Expression

Objective: To detect and quantify the expression of EphA2 in tumor tissue to determine patient eligibility and correlate expression with clinical response.

General Protocol:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the EphA2 antigen.

  • Blocking: Non-specific antibody binding is blocked using a protein block solution.

  • Primary Antibody Incubation: Slides are incubated with a validated primary antibody specific for EphA2.

  • Secondary Antibody & Detection: A labeled secondary antibody that binds to the primary antibody is added, followed by a chromogenic substrate to visualize EphA2 expression.

  • Scoring: A pathologist scores the intensity and percentage of tumor cells staining for EphA2.

Pharmacokinetic (PK) Assays

Objective: To measure the concentration of the antibody drug in the blood over time to understand its absorption, distribution, metabolism, and excretion.[24][25]

General Protocol (Ligand-Binding Assay):

  • Plate Coating: Microtiter plates are coated with recombinant EphA2 antigen.

  • Sample Incubation: Patient serum samples containing the anti-EphA2 antibody are added to the wells.

  • Detection Antibody: A labeled secondary antibody that detects the specific anti-EphA2 therapeutic is added.

  • Signal Generation: A substrate is added to generate a signal (e.g., colorimetric, chemiluminescent) that is proportional to the amount of drug in the sample.

  • Quantification: The concentration is determined by comparing the signal to a standard curve of known drug concentrations.

PK_Assay_Workflow General Workflow for a Ligand-Binding Pharmacokinetic Assay Start Start Coat_Plate Coat microtiter plate with recombinant EphA2 antigen Start->Coat_Plate Add_Sample Add patient serum samples Coat_Plate->Add_Sample Incubate1 Incubate and wash Add_Sample->Incubate1 Add_Detection_Ab Add labeled detection antibody Incubate1->Add_Detection_Ab Incubate2 Incubate and wash Add_Detection_Ab->Incubate2 Add_Substrate Add substrate to generate signal Incubate2->Add_Substrate Measure_Signal Measure signal intensity Add_Substrate->Measure_Signal Calculate_Conc Calculate drug concentration using a standard curve Measure_Signal->Calculate_Conc End End Calculate_Conc->End

Figure 2: A representative workflow for a ligand-binding pharmacokinetic assay.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

Objective: To measure the ability of an antibody to induce the killing of target tumor cells by effector immune cells (e.g., NK cells).[26][27]

General Protocol:

  • Cell Preparation: EphA2-expressing target tumor cells and effector cells (e.g., NK cells or peripheral blood mononuclear cells) are prepared.[28]

  • Co-culture: Target and effector cells are co-cultured at a specific effector-to-target (E:T) ratio in the presence of varying concentrations of the anti-EphA2 antibody.

  • Incubation: The co-culture is incubated for a set period to allow for cell lysis.

  • Lysis Measurement: Cell lysis is quantified by measuring the release of a cellular component (e.g., lactate dehydrogenase) or using a reporter system.[28][29]

  • Data Analysis: The percentage of specific cell lysis is calculated for each antibody concentration.

ADCC_Assay_Workflow General Workflow for an ADCC Assay Start Start Prepare_Cells Prepare EphA2-expressing target cells and effector cells (e.g., NK cells) Start->Prepare_Cells Co_culture Co-culture target and effector cells with varying concentrations of anti-EphA2 antibody Prepare_Cells->Co_culture Incubate Incubate to allow for cell lysis Co_culture->Incubate Measure_Lysis Measure cell lysis (e.g., LDH release) Incubate->Measure_Lysis Analyze_Data Calculate percentage of specific cell lysis Measure_Lysis->Analyze_Data End End Analyze_Data->End

Figure 3: A representative workflow for an antibody-dependent cellular cytotoxicity assay.

Conclusion

The clinical development of anti-EphA2 antibodies has been met with both challenges and successes. Early ADC approaches, such as MEDI-547, were hampered by significant toxicities, leading to their discontinuation.[17][19][20] The naked antibody DS-8895a, while well-tolerated, showed limited efficacy, which was attributed to poor tumor uptake.[16][21] More recent innovations, exemplified by the Bicycle Toxin Conjugate BT5528, have shown promising preliminary anti-tumor activity and a manageable safety profile in early-phase trials.[17][22] The ongoing research and diverse therapeutic strategies targeting EphA2 underscore its continued importance as a target in oncology. Future studies will be crucial in optimizing the therapeutic window for these agents and identifying the patient populations most likely to benefit.

References

Safety Operating Guide

Navigating the Safe Disposal of DS-8895: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, the proper handling and disposal of investigational materials like DS-8895, a humanized anti-EphA2 IgG1 monoclonal antibody, are paramount to maintaining laboratory safety and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, established best practices for the disposal of monoclonal antibodies and biological materials provide a clear framework for its safe management. This guide offers essential, step-by-step procedures for the proper disposal of this compound, ensuring the protection of personnel and the environment.

Core Principles of Biological Waste Management

Monoclonal antibodies, as biological products, should be managed as biohazardous waste. The fundamental principles for the disposal of such materials involve segregation, decontamination, and appropriate containment. All personnel handling this compound should be trained in biohazardous waste management procedures.

Disposal of Liquid this compound Waste

Liquid waste containing this compound, including unused solutions and contaminated buffers, requires decontamination before disposal. Two primary methods are recommended:

  • Chemical Decontamination: This involves treating the liquid waste with an appropriate disinfectant, such as a fresh 10% bleach solution (final concentration of 0.5% sodium hypochlorite), for a sufficient contact time (typically at least 30 minutes) to inactivate the biological material. After decontamination, the solution can generally be poured down the sanitary sewer, followed by a copious amount of water, provided this is in accordance with local regulations.

  • Autoclaving: Liquid waste can be collected in a vented, autoclavable container and sterilized by steam autoclaving. Following a validated autoclave cycle, the sterilized liquid can be disposed of down the drain.

Table 1: Quantitative Parameters for Liquid Waste Decontamination

ParameterChemical DecontaminationSteam Autoclaving
Decontaminating Agent 10% Bleach Solution (freshly prepared)Saturated Steam
Final Concentration 0.5% Sodium HypochloriteN/A
Minimum Contact Time 30 minutesVaries by autoclave load; typically 30-60 minutes
Temperature Ambient≥ 121°C (250°F)
Pressure N/A≥ 15 psi

Disposal of Solid Waste Contaminated with this compound

Solid waste, including personal protective equipment (PPE), plasticware (e.g., pipette tips, tubes), and lab paper, that has come into contact with this compound must be segregated as biohazardous waste.

  • Non-Sharp Solid Waste: This type of waste should be collected in a designated biohazard bag (typically red or orange) placed within a secondary, leak-proof container with a biohazard label. When the bag is full, it should be securely sealed and stored in a designated biohazardous waste accumulation area for collection by a licensed biomedical waste disposal service.

  • Sharps Waste: All sharps, such as needles, syringes, and contaminated glass, must be immediately placed in a puncture-resistant, leak-proof sharps container that is clearly labeled with the biohazard symbol. Once the container is full (do not overfill), it should be sealed and disposed of through a certified medical waste vendor.

Disposal of this compound Storage Buffer (PBS)

This compound is often supplied in a Phosphate-Buffered Saline (PBS) solution. Uncontaminated PBS is generally considered non-hazardous and can be disposed of down the drain with a large volume of water.[1][2][3][4] However, any PBS that has been in contact with this compound should be treated as biohazardous liquid waste and decontaminated as described above.

Experimental Protocol: Decontamination of Liquid this compound Waste with Bleach

  • Preparation: In a designated and well-ventilated area, prepare a fresh 10% bleach solution by mixing one part household bleach with nine parts water.

  • Collection: Collect the liquid waste containing this compound in a chemically resistant, leak-proof container.

  • Treatment: Slowly add the 10% bleach solution to the waste container to achieve a final concentration of at least 0.5% sodium hypochlorite.

  • Contact Time: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation of the biological material.

  • Disposal: Following the contact time, and in accordance with institutional and local regulations, carefully pour the decontaminated solution down the sanitary sewer, followed by flushing with a large quantity of water.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and procedural flow for the proper disposal of this compound.

This compound Waste Disposal Workflow cluster_liquid Liquid Waste cluster_solid Solid Waste Liquid_Waste Liquid Waste (this compound Solution, Contaminated Buffer) Decontamination_Method Choose Decontamination Method Liquid_Waste->Decontamination_Method Chemical_Decon Chemical Decontamination (e.g., 10% Bleach) Decontamination_Method->Chemical_Decon Chemical Autoclave_Liquid Steam Autoclaving Decontamination_Method->Autoclave_Liquid Thermal Sewer_Disposal Dispose in Sanitary Sewer (with copious water) Chemical_Decon->Sewer_Disposal Autoclave_Liquid->Sewer_Disposal Solid_Waste Solid Waste (Contaminated PPE, Plasticware) Waste_Type Is it a sharp? Solid_Waste->Waste_Type Sharps_Container Place in Sharps Container Waste_Type->Sharps_Container Yes Biohazard_Bag Place in Biohazard Bag Waste_Type->Biohazard_Bag No Biomedical_Waste_Vendor Disposal via Biomedical Waste Vendor Sharps_Container->Biomedical_Waste_Vendor Biohazard_Bag->Biomedical_Waste_Vendor

Caption: Workflow for the proper disposal of liquid and solid waste contaminated with this compound.

Logical Relationships in this compound Disposal DS8895 This compound (Monoclonal Antibody) Bio_Material Biological Material DS8895->Bio_Material Biohazard_Waste Biohazardous Waste Bio_Material->Biohazard_Waste Liquid Liquid Waste Stream Biohazard_Waste->Liquid Solid Solid Waste Stream Biohazard_Waste->Solid Decontamination Decontamination Required Liquid->Decontamination Segregation Segregation Required Solid->Segregation Final_Disposal Final Disposal (Sewer or Licensed Vendor) Decontamination->Final_Disposal Segregation->Final_Disposal

Caption: Logical relationships governing the classification and disposal pathway for this compound.

References

Personal protective equipment for handling DS-8895

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the research-grade monoclonal antibody DS-8895. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a humanized anti-EPHA2 IgG1 monoclonal antibody designed for research use in oncology. Its mechanism of action involves targeting the Ephrin type-A receptor 2 (EPHA2) and inducing Antibody-Dependent Cellular Cytotoxicity (ADCC), a process that flags cancer cells for destruction by the immune system.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk. Given that this compound is a monoclonal antibody used in cancer research, it should be handled with care, following protocols similar to those for other non-conjugated biologics in a research setting.

PPE CategoryItemSpecifications
Hand Protection Disposable GlovesNitrile gloves are required. Double-gloving is recommended, especially when handling concentrated solutions.
Body Protection Laboratory CoatA clean, buttoned lab coat must be worn at all times.
Eye Protection Safety Glasses with Side ShieldsMust be worn to protect against accidental splashes.

Operational Procedures

Strict adherence to the following procedures is necessary to ensure safe handling and maintain the integrity of this compound.

Preparation and Handling
  • Work Area Preparation : Conduct all work with this compound in a designated clean area, such as a biological safety cabinet (BSC), to maintain sterility and prevent cross-contamination.

  • Aseptic Technique : Use sterile techniques for all manipulations, including dilution and aliquoting, to prevent microbial contamination.

  • Avoid Aerosolization : Handle the liquid solution gently to avoid the creation of aerosols. Do not vortex or shake vigorously.

  • Personal Hygiene : Wash hands thoroughly with soap and water before and after handling the antibody.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Alerting Personnel : Immediately alert others in the vicinity of the spill.

  • Evacuation : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Donning PPE : Before cleaning, ensure appropriate PPE is worn, including double nitrile gloves, a lab coat, and eye protection.

  • Containment : Cover the spill with absorbent material, starting from the outside and working inwards.

  • Decontamination : Apply a suitable disinfectant (e.g., 10% bleach solution followed by 70% ethanol) to the spill area and allow for the appropriate contact time.

  • Disposal : All materials used for cleanup must be disposed of as biohazardous waste.

Disposal Plan

Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and potential exposure to others.

  • Unused Product : Unused or expired this compound should be disposed of as biohazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Consumables : All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be placed in a designated biohazard waste container.

  • Liquid Waste : Liquid waste containing this compound should be collected in a clearly labeled, leak-proof container and decontaminated with a 10% bleach solution before disposal down the drain with copious amounts of water, or as otherwise required by institutional policy.

EPHA2 Signaling Pathway in Cancer

This compound targets the EPHA2 receptor, which is often overexpressed in various cancers. In the context of cancer, the non-canonical, ligand-independent signaling of EPHA2 is particularly relevant as it promotes tumor cell proliferation, migration, and invasion. The following diagram illustrates this oncogenic signaling pathway.

EPHA2_Signaling_in_Cancer cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Oncogenic Effects EPHA2 EPHA2 Receptor Ser897 Phosphorylation at Serine 897 EPHA2->Ser897 AKT AKT AKT->Ser897 RSK RSK RSK->Ser897 PKA PKA PKA->Ser897 Proliferation Cell Proliferation Ser897->Proliferation Migration Cell Migration Ser897->Migration Invasion Cell Invasion Ser897->Invasion

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.